molecular formula C9H11BO3 B3038061 trans-2-(4-Methoxyphenyl)vinylboronic acid CAS No. 72316-18-8

trans-2-(4-Methoxyphenyl)vinylboronic acid

Cat. No.: B3038061
CAS No.: 72316-18-8
M. Wt: 177.99 g/mol
InChI Key: LGSBCAPDUJYMOQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(4-Methoxyphenyl)vinylboronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-2-(4-methoxyphenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBCAPDUJYMOQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249261
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72316-18-8
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72316-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of trans-2-(4-Methoxyphenyl)vinylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are important building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the vinylboronic acid moiety allows for stereospecific carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura coupling reaction, enabling the construction of complex molecular architectures with high precision.[2][3] The methoxy-substituted phenyl group, in particular, is a common feature in many biologically active compounds, making this specific vinylboronic acid a sought-after intermediate.

This guide will explore the two most prevalent and effective synthetic strategies for preparing this compound: the hydroboration of 4-ethynylanisole and the Suzuki-Miyaura coupling of a suitable vinyl halide with a boron source. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss critical aspects of purification and characterization.

Strategic Approaches to Synthesis: A Comparative Analysis

Two primary synthetic routes dominate the preparation of this compound. The choice between these methods often depends on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory.

Synthetic RouteKey TransformationStarting MaterialsKey AdvantagesPotential Challenges
Hydroboration Addition of a B-H bond across a C-C triple bond4-Ethynylanisole, Borane reagent (e.g., pinacolborane)Atom-economical, often high stereoselectivity for the trans isomer.Requires handling of potentially pyrophoric or sensitive borane reagents.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling(E)-1-bromo-2-(4-methoxyphenyl)ethene, Diboron reagent (e.g., bis(pinacolato)diboron)High functional group tolerance, well-established and versatile reaction.Requires a pre-functionalized vinyl halide, potential for side reactions like homocoupling.

Methodology 1: Hydroboration of 4-Ethynylanisole

The hydroboration of terminal alkynes is a powerful and direct method for the synthesis of trans-vinylboronic acids. This reaction typically proceeds with high regio- and stereoselectivity, yielding the desired trans (or E) isomer.[4][5]

Reaction Principle and Mechanism

The hydroboration of an alkyne involves the syn-addition of a boron-hydrogen bond across the carbon-carbon triple bond.[6] For terminal alkynes like 4-ethynylanisole, the boron atom preferentially adds to the terminal, less sterically hindered carbon, while the hydrogen atom adds to the internal carbon. This regioselectivity is primarily governed by steric factors. The initial product is a vinylborane, which is then hydrolyzed to the corresponding vinylboronic acid. When using pinacolborane, a stable vinylboronate ester is formed, which can be isolated or hydrolyzed in a subsequent step.

Figure 1: Simplified workflow for the hydroboration-hydrolysis synthesis of this compound.

Detailed Experimental Protocol: Hydroboration of 4-Ethynylanisole

This protocol describes a representative procedure for the synthesis of the pinacol ester of this compound, which can be subsequently hydrolyzed.

Materials:

  • 4-Ethynylanisole

  • Pinacolborane (HBpin)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (optional, for catalyzed reactions)

  • Base (e.g., Potassium acetate) (optional, for catalyzed reactions)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-ethynylanisole (1.0 eq.) in anhydrous THF.

  • Reagent Addition: To the stirred solution, add pinacolborane (1.1 - 1.5 eq.) dropwise at room temperature. For catalyzed reactions, the palladium catalyst (1-3 mol%) and base (2-3 eq.) would be added prior to the pinacolborane.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Hydrolysis (Optional, for obtaining the boronic acid directly): The crude vinylboronate ester can be hydrolyzed by stirring with an aqueous acid solution (e.g., 1M HCl) in a biphasic system (e.g., diethyl ether/water) for several hours.

  • Purification: The crude product (either the boronate ester or the boronic acid) is purified by column chromatography on silica gel or by recrystallization.

Methodology 2: Suzuki-Miyaura Coupling

An alternative and highly versatile route to this compound is through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This approach involves the coupling of a vinyl halide with a diboron reagent.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (e.g., (E)-1-bromo-2-(4-methoxyphenyl)ethene) to form a Pd(II) intermediate.[2]

  • Transmetalation: A base activates the diboron reagent (e.g., bis(pinacolato)diboron), which then transfers a boryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The desired vinylboronate ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of a vinylboronate ester.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the pinacol ester of this compound.

Materials:

  • (E)-1-bromo-2-(4-methoxyphenyl)ethene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium acetate (KOAc))

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (E)-1-bromo-2-(4-methoxyphenyl)ethene (1.0 eq.), bis(pinacolato)diboron (1.1 - 1.5 eq.), and potassium acetate (2.0 - 3.0 eq.).

  • Catalyst and Solvent Addition: Add the palladium catalyst (1-3 mol%) and anhydrous dioxane.

  • Reaction Conditions: The reaction mixture is typically heated to 80-100 °C and stirred for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound pinacol ester. This can then be hydrolyzed as described in the hydroboration protocol if the free boronic acid is desired.

Purification and Characterization

The purity of this compound is critical for its successful application in subsequent reactions.

Purification Techniques
  • Recrystallization: This is a highly effective method for purifying solid boronic acids. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of boronic acids include mixtures of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane).[7][8][9][10] For this compound, a trial-and-error approach with small amounts of the crude product is recommended to identify the optimal solvent system.

  • Column Chromatography: Silica gel chromatography can be used to purify both the boronic acid and its pinacol ester. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective. It is important to note that boronic acids can sometimes be sensitive to silica gel, and prolonged exposure should be avoided.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the vinyl protons with a large coupling constant (~18 Hz) indicative of the trans geometry, the methoxy group singlet, and a broad singlet for the B(OH)₂ protons.
¹³C NMR The spectrum will display signals for the aromatic carbons, the vinyl carbons, and the methoxy carbon.
FTIR The spectrum will show characteristic absorption bands for O-H stretching (broad), C=C stretching (vinyl), C-O stretching (methoxy and B-O), and aromatic C-H and C=C vibrations.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₉H₁₁BO₃ (177.99 g/mol ).[1][11]

Representative Spectral Data (for the closely related 4-Methoxyphenylboronic acid):

  • ¹H NMR (DMSO-d₆): δ 7.75 (d, 2H), 6.89 (d, 2H), 3.75 (s, 3H).

  • ¹³C NMR (DMSO-d₆): δ 161.5, 136.5, 113.2, 55.1.

  • FTIR (KBr, cm⁻¹): ~3300 (br, O-H), ~1600, 1500 (aromatic C=C), ~1350 (B-O), ~1250 (C-O).

Note: The spectral data for the target molecule, this compound, will exhibit additional signals corresponding to the vinyl protons and carbons.

Safety Considerations

  • Borane Reagents: Pinacolborane and other borane reagents can be flammable and moisture-sensitive. They should be handled under an inert atmosphere using proper Schlenk techniques.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are often flammable and should be used in a well-ventilated fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through either hydroboration of 4-ethynylanisole or Suzuki-Miyaura coupling. The choice of method will depend on the specific needs and resources of the laboratory. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors. The key to success lies in careful execution, diligent monitoring of the reaction, and thorough purification and characterization of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, boronic acids have emerged as a class of exceptionally versatile building blocks. Their unique reactivity, general stability, and relatively low toxicity have established them as indispensable tools, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among this privileged class, trans-2-(4-Methoxyphenyl)vinylboronic acid represents a particularly valuable reagent. It combines the reactivity of a vinylboronic acid with the electronic characteristics of a methoxy-substituted phenyl ring, making it a key intermediate for the synthesis of complex organic molecules, including pharmacologically active compounds and advanced materials.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into why certain analytical techniques are chosen, how the molecule's properties influence its handling and reactivity, and what these characteristics imply for its application in complex synthetic workflows. Every piece of data and every protocol is presented within a framework of scientific integrity, ensuring that the information is not only accurate but also practically applicable in a modern research environment.

Core Molecular and Physical Properties

A foundational understanding of a reagent begins with its fundamental identifiers and physical constants. These data points are critical for everything from accurate molar calculations to predicting behavior in different physical states.

Chemical Structure and Identifiers

The structure of this compound, formally named [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, is defined by a boronic acid group attached to a vinyl linker, which in turn is substituted with a 4-methoxyphenyl group.[1][2] The (E)- or trans- stereochemistry of the double bond is a crucial feature that dictates the geometry of the products derived from it.

Boronic_Acid_Equilibrium BoronicAcid R-B(OH)₂ (Neutral, Less Reactive) Boronate [R-B(OH)₃]⁻ (Anionic, More Reactive) BoronicAcid->Boronate + OH⁻ Boronate->BoronicAcid + H⁺ Boroxine_Formation cluster_Monomer M1 R-B(OH)₂ Anhydride Cyclic Boroxine (Anhydride) M1->Anhydride - 3 H₂O M2 R-B(OH)₂ M2->Anhydride - 3 H₂O M3 R-B(OH)₂ M3->Anhydride - 3 H₂O Anhydride->M1 + 3 H₂O Water + 3 H₂O Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)-X L₂ (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)-R² L₂ (Transmetalation Intermediate) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation->Product RX R¹-X (Organic Halide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation

References

An In-depth Technical Guide to trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of trans-2-(4-Methoxyphenyl)vinylboronic acid, CAS 72316-18-8. It is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and primary applications. The core focus is on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This document elucidates the reaction mechanism, provides a field-proven experimental protocol with detailed causal explanations for procedural choices, and discusses critical safety and handling considerations. The aim is to equip the reader with both the theoretical knowledge and practical expertise required to effectively utilize this versatile reagent in complex synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, is a versatile organoboron compound widely employed in organic synthesis.[1] Its structure features a vinylboronic acid moiety attached to a 4-methoxyphenyl group, making it an ideal precursor for introducing the 4-methoxystyryl group into various molecular scaffolds. The electron-donating nature of the methoxy group can influence the electronic properties of the resulting coupled products, a feature often exploited in the synthesis of pharmaceuticals and materials for optoelectronics.[2]

The stability and reactivity of boronic acids like this one have made them indispensable tools, largely supplanting more toxic organometallic reagents such as those based on tin (used in Stille coupling).[3][4] This compound is typically a solid at room temperature and should be handled with appropriate personal protective equipment.[5][6]

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 72316-18-8[1][7]
Molecular Formula C₉H₁₁BO₃[1][7]
Molecular Weight 177.99 g/mol [1]
Melting Point 140-144 °C[5][6]
IUPAC Name [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid[1]
Synonyms (E)-(4-Methoxystyryl)boronic acid[1][5]
Appearance White to off-white solidN/A
InChI Key LGSBCAPDUJYMOQ-VOTSOKGWSA-N[1]

Synthesis of Vinylboronic Acids

While this guide focuses on the application of the title compound, understanding its synthesis provides context for its purity and stability. Vinylboronic acids and their corresponding esters are commonly synthesized via two primary routes:

  • Hydroboration of Alkynes: The most direct method involves the hydroboration of a terminal alkyne (in this case, 4-ethynylanisole) with a borane reagent like catecholborane or pinacolborane (HBpin), often catalyzed by a transition metal.[8] This is followed by hydrolysis to yield the free boronic acid. The stereochemistry of the vinyl group is controlled by the choice of catalyst and conditions, allowing for selective formation of the trans (E) isomer.

  • Reaction of Vinyl Organometallics with Borates: An alternative route involves the preparation of a vinylic Grignard or organolithium reagent from a corresponding vinyl halide. This nucleophilic species is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to produce the boronic acid.[9][10]

It is noteworthy that boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[11] Commercial samples of this compound may contain varying amounts of this corresponding boroxine.[5] This is generally not detrimental, as the boroxine is readily hydrolyzed back to the monomeric boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[13] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryls, styrenes, and conjugated dienes.[11][14]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][15]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or pseudohalide, e.g., triflate) bond of the electrophilic partner (R¹-X). This oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[11]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, CsOH). The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻.[3] This boronate then exchanges its organic group (R²) with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond in the final product (R¹-R²). This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[4][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition Intermediate L-Pd(II)(R¹)-X pd0->pdiia Oxidative Addition pdiib Transmetalation Intermediate L-Pd(II)(R¹)-R² pdiia->pdiib pdiib->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiib->product r1x R¹-X (Aryl/Vinyl Halide) r1x->pdiia boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->pdiib boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate Activation base Base (OH⁻) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Coupling with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reagents, temperature, and reaction time may be required for specific substrates.[16]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and deactivation.

  • Catalyst/Ligand System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable catalyst that serves as a pre-formed, air-stable source of the active Pd(0) species. For more challenging or sterically hindered substrates, a combination of a palladium source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos) can offer superior results.[17]

  • Base: A base is non-negotiable for transmetalation. Potassium carbonate (K₂CO₃) is a common, cost-effective choice. Cesium fluoride (CsF) or stronger bases like potassium phosphate (K₃PO₄) can be more effective for less reactive substrates or to minimize side reactions like protodeboronation (cleavage of the C-B bond).[17]

  • Solvent System: The reaction often requires a solvent mixture to dissolve all components. A non-polar organic solvent like 1,4-dioxane or toluene solubilizes the organic partners and the catalyst, while a small amount of water is necessary to dissolve the inorganic base.[11] This biphasic system facilitates the interaction of all species at the interface.

  • Temperature: Heating is typically required to drive the reaction to completion in a reasonable timeframe, particularly the oxidative addition and reductive elimination steps. 80-100 °C is a common temperature range.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).

  • Inerting the Flask: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add the degassed solvents via syringe. A typical system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Reaction Execution: Lower the flask into a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure coupled product.

Experimental_Workflow start 1. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat & Stir (e.g., 90 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor Periodically monitor->react Continue reaction workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction complete purify 7. Purification (Column Chromatography) workup->purify product 8. Pure Product (Characterization) purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Other Synthetic Applications

Beyond its extensive use in Suzuki coupling, this compound is a reactant in several other important transformations, including:

  • Liebeskind-Srogl Cross-Coupling: A reaction that couples organoboron compounds with thioesters, often under neutral conditions using a copper co-catalyst.[7]

  • Enantioselective Conjugate Additions: It can serve as a nucleophile in Michael-type additions to electron-deficient alkenes.[5]

  • Copper-Catalyzed Trifluoromethylation: Used in reactions to introduce a trifluoromethyl group.[5]

  • Petasis and Cobalt-Catalyzed Reactions: It participates in various other transition-metal-catalyzed processes for forming complex organic structures.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[5][6] For handling the solid powder, a dust mask (e.g., type N95) is recommended to avoid inhalation.[18]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[18]

  • Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.[6] For long-term stability, storage under an inert atmosphere is advisable.

  • Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[18]

For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[18][19]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability, ease of handling, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction have solidified its importance in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. A thorough understanding of the underlying reaction mechanisms and the rationale behind established protocols, as detailed in this guide, enables researchers to harness the full synthetic potential of this powerful reagent.

References

An In-Depth Technical Guide to the Spectral Analysis of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectral data for trans-2-(4-Methoxyphenyl)vinylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C9H11BO3 and a molecular weight of 177.99 g/mol . Its structure features a boronic acid group attached to a vinyl linker, which is in a trans configuration and substituted with a 4-methoxyphenyl group. This combination of a reactive boronic acid moiety and a conjugated system makes it a valuable reagent in organic chemistry.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""];

a -- b [label="C"]; b -- c [label="C"]; c -- d [label="C"]; d -- e [label="C"]; e -- f [label="C"]; f -- a [label="C"]; a -- g [label="H"]; b -- h [label="H"]; d -- i [label="H"]; e -- j [label="H"]; c -- k [label="O"]; k -- l [label="CH3"]; f -- m [label="C"]; m -- n [label="H"]; m -- o [label="C"]; o -- p [label="H"]; o -- q [label="B"]; q -- r [label="OH"]; q -- s [label="OH"]; }

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, sample preparation is crucial, as they can form cyclic anhydrides (boroxines) or other oligomeric species, leading to broad and poorly resolved spectra. To obtain high-quality data, it is recommended to use a coordinating solvent like deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) which can break up these oligomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, vinylic, and methoxy protons. The trans configuration of the vinyl protons is confirmed by a large coupling constant (typically > 15 Hz).

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.50Doublet~8.52H, Aromatic (ortho to vinyl)
~6.90Doublet~8.52H, Aromatic (ortho to methoxy)
~7.20Doublet~18.01H, Vinylic (β to boron)
~6.10Doublet~18.01H, Vinylic (α to boron)
~3.80Singlet-3H, Methoxy (-OCH₃)
Broad SignalSinglet-2H, Boronic acid (-B(OH)₂)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Data available from spectral databases confirms the expected number of carbon signals.

Chemical Shift (δ, ppm) Assignment
~160Aromatic (C-OCH₃)
~145Vinylic (β to boron)
~130Aromatic (ipso to vinyl)
~128Aromatic (ortho to vinyl)
~115Vinylic (α to boron, broad)
~114Aromatic (ortho to methoxy)
~55Methoxy (-OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~3300 (broad)StrongO-H stretch (boronic acid)
~3050MediumC-H stretch (aromatic and vinylic)
~2950MediumC-H stretch (methoxy)
~1630StrongC=C stretch (vinylic)
~1600, ~1510StrongC=C stretch (aromatic)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~970StrongC-H bend (trans-vinylic out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, dehydration and the formation of cyclic boroxines can complicate the analysis. Using soft ionization techniques like electrospray ionization (ESI) can help to observe the molecular ion.

The fragmentation of vinylboronic acids is influenced by the stability of the resulting ions. Based on studies of related compounds like phenylboronic acid, the following fragmentation pathways are plausible under electron ionization (EI).

graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded]; M [label="[C9H11BO3]+.\n(M+.)\nm/z = 178"]; F1 [label="[M - H2O]+.\nm/z = 160"]; F2 [label="[M - B(OH)2]+.\nm/z = 133"]; F3 [label="[C7H7O]+.\nm/z = 107"]; F4 [label="[BO2]-.\nm/z = 43"];

M -> F1 [label="- H2O"]; M -> F2 [label="- .B(OH)2"]; F2 -> F3 [label="- C2H2"]; M -> F4 [label="rearrangement"]; }

Caption: Plausible Mass Spectrometry Fragmentation Pathway

m/z Proposed Fragment Notes
178[C₉H₁₁BO₃]⁺Molecular ion
160[C₉H₉BO₂]⁺Loss of water
133[C₈H₉O]⁺Loss of B(OH)₂ radical
107[C₇H₇O]⁺Tropylium-like ion
43[BO₂]⁻Boronate anion (in negative ion mode)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. A spectral width of ~12 ppm and a relaxation delay of 1-2 seconds are typical.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. A spectral width of ~220 ppm is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

stability and storage of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of trans-2-(4-Methoxyphenyl)vinylboronic acid

Introduction

This compound is a versatile organic reagent widely utilized in synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Liebeskind-Srogl couplings, where it serves as a stable and effective precursor for the introduction of the 4-methoxystyryl moiety.[1] The presence of the vinylboronic acid function allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.

However, like many organoboron compounds, the efficacy and reproducibility of reactions involving this compound are intrinsically linked to its purity and stability. Degradation of the reagent can lead to diminished reaction yields, formation of impurities, and challenges in purification. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, outlines its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

I. Understanding the Chemical Stability of Vinylboronic Acids

The stability of a boronic acid is not absolute; it is a function of its structure and its environment. While some classes of boronic acids, such as certain 2-heterocyclic derivatives, are notoriously unstable, vinylboronic acids occupy a more favorable position on the stability spectrum.[2][3] Comprehensive kinetic studies have revealed that the protodeboronation of vinylboronic acids is generally a very slow process, particularly when compared to more labile boronic acids.[4][5][6] Nevertheless, understanding the potential degradation pathways is critical for mitigating them.

Primary Degradation Pathways

There are three primary chemical transformations that can compromise the integrity of this compound: protodeboronation, oxidation, and boroxine formation.

  • Protodeboronation: This is a common decomposition route for many organoboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] The process is essentially the hydrolysis of the C-B bond, yielding 4-methoxystyrene and boric acid. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the presence of catalysts.[4] While generally slow for vinylboronic acids, conditions of high acidity or basicity, especially at elevated temperatures, can accelerate this process.[7]

  • Oxidation: The boron atom in a boronic acid possesses a vacant p-orbital, making it susceptible to nucleophilic attack by oxidizing agents, including atmospheric oxygen.[8][9] This oxidative cleavage of the C-B bond typically results in the formation of an alcohol (or in this case, upon tautomerization, 4-methoxyacetophenone) and boric acid.[8] This degradation pathway is a significant concern, particularly for long-term storage and in solution, and underscores the importance of minimizing exposure to air.[2][3] Some boronic acids have been shown to generate organic radicals via oxidation, which can lead to mutagenicity, highlighting the need for careful handling.[10]

  • Boroxine Formation: In the solid state, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[2][3][10] This is a reversible equilibrium. While boroxine formation does not represent a permanent degradation of the compound's synthetic potential (it can be reversed upon dissolution in protic solvents), it significantly alters the molecular weight. If not accounted for, this can lead to substantial errors in stoichiometry when weighing the solid reagent for a reaction.

The interplay of these degradation pathways is visualized in the diagram below.

G cluster_main This compound cluster_degradation Degradation Pathways main CH₃O-Ph-CH=CH-B(OH)₂ protodeboronation Protodeboronation (4-Methoxystyrene) main->protodeboronation H₂O (Acid/Base) oxidation Oxidation (4-Methoxyacetophenone) main->oxidation [O] (e.g., Air) boroxine Dehydration (Boroxine Trimer) main->boroxine - H₂O (Solid State) boroxine->main + H₂O (Reversible)

Caption: Primary degradation pathways for this compound.

II. Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and ensuring the long-term stability of this compound. The following recommendations are based on the chemical principles outlined above.

Optimal Storage Conditions

The primary objectives for storage are to minimize exposure to moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature -20°C to 4°C Low temperatures significantly reduce the rate of all chemical degradation pathways. A freezer (-20°C) is ideal for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere is crucial to prevent oxidation of the electron-rich boronic acid.[2][3]
Moisture Dry / Anhydrous Minimizing moisture is essential to prevent protodeboronation and to slow the hydrolysis of any boroxine back to the boronic acid in an uncontrolled manner.
Light Amber Vial / Dark Location While not as critical as other factors, storing in the dark is a best practice to prevent any potential light-accelerated degradation.[7][11]
Container Tightly Sealed, Inert Material Use a well-sealed vial (e.g., with a PTFE-lined cap) to prevent ingress of air and moisture. Glass is a suitable container material.[11][12]
Experimental Protocol: Handling and Dispensing

This protocol provides a self-validating workflow for handling the reagent in a laboratory setting to prepare it for a reaction.

Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric contaminants.

Materials:

  • Stock vial of this compound

  • Argon or Nitrogen gas line with needle adapter

  • Dry glassware (reaction flask, weighing boat/paper)

  • Spatula

  • Analytical balance

Workflow Diagram:

G start Start: Prepare Inert Environment equilibrate 1. Equilibrate Reagent Allow vial to reach room temperature before opening. start->equilibrate purge_vial 2. Create Inert Atmosphere Flush stock vial with Ar/N₂. equilibrate->purge_vial Prevents moisture condensation weigh 3. Dispense Quickly Weigh the desired amount of solid on an analytical balance. purge_vial->weigh Minimize air exposure transfer 4. Transfer to Reaction Add solid to the reaction flask. weigh->transfer seal_store 5. Reseal and Store Purge stock vial again, seal tightly, and return to freezer. transfer->seal_store end End: Reagent Ready for Reaction seal_store->end

Caption: Recommended workflow for handling solid this compound.

Step-by-Step Methodology:

  • Preparation: Before retrieving the reagent from cold storage, prepare the balance, spatula, and receiving flask. Ensure a source of inert gas is readily available.

  • Equilibration: Remove the sealed vial of this compound from the freezer or refrigerator. Crucially, allow the vial to warm to ambient laboratory temperature before opening. This step is critical to prevent atmospheric moisture from condensing onto the cold solid.

  • Inerting: Once at room temperature, carefully open the vial and immediately establish a positive pressure of inert gas (argon or nitrogen) over the solid. This can be done by inserting a needle connected to the gas line.

  • Dispensing: With the inert gas blanket in place, quickly remove the desired amount of the white to off-white solid using a clean, dry spatula. Perform the weighing on an analytical balance as swiftly as possible to minimize air exposure.

  • Transfer: Immediately transfer the weighed solid to the reaction vessel.

  • Resealing and Storage: Before resealing the stock vial, flush the headspace again with inert gas. Seal the cap tightly, securing it with paraffin film for extra protection, and promptly return it to the freezer (-20°C) for long-term storage.

By following this meticulous procedure, you create a self-validating system that ensures the reagent introduced into your reaction is of the highest possible purity, minimizing the introduction of experimental variables that arise from reagent degradation. For reactions sensitive to stoichiometry, it is advisable to confirm the purity of an older reagent by NMR spectroscopy prior to use.

III. Conclusion

This compound is a robust and highly valuable reagent in modern organic synthesis. While it exhibits greater inherent stability than many other classes of boronic acids, its integrity can be compromised by protodeboronation, oxidation, and boroxine formation. Understanding these degradation mechanisms is the foundation for effective preservation. The implementation of stringent storage conditions—specifically, storage at low temperatures under a dry, inert atmosphere—and meticulous handling protocols are paramount to ensuring its long-term stability and achieving reproducible, high-yielding synthetic outcomes.

References

An In-depth Technical Guide to trans-2-(4-Methoxyphenyl)vinylboronic acid: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-(4-Methoxyphenyl)vinylboronic acid, a key building block in contemporary organic synthesis, offers a versatile platform for the construction of complex molecular architectures. Its unique electronic and structural properties make it an invaluable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Liebeskind-Srogl reactions. This guide provides a comprehensive overview of its fundamental properties, detailed protocols for its synthesis and purification, in-depth characterization data, and a practical guide to its application in carbon-carbon bond formation, tailored for researchers, scientists, and professionals in drug development.

Core Compound Profile

This compound, also known by its IUPAC name [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, is an organic compound containing a boronic acid functional group attached to a vinyl group, which is in turn substituted with a 4-methoxyphenyl group.[1] The presence of the methoxy group, a strong electron-donating group, influences the reactivity of the vinylboronic acid moiety, making it a highly effective coupling partner in various transition metal-catalyzed reactions.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BO₃[1][2]
Molecular Weight 177.99 g/mol [1][2]
Linear Formula CH₃OC₆H₄CH=CHB(OH)₂
CAS Number 72316-18-8[1][2]
Appearance White to off-white solid
Melting Point 140-144 °C
Synonyms [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid, (E)-(4-Methoxystyryl)boronic acid[1][2][3]

Synthesis and Purification: A Validated Protocol

The synthesis of vinylboronic acids often involves the hydroboration of alkynes or palladium-catalyzed coupling reactions. A common and reliable method for the preparation of this compound involves a lithium-halogen exchange followed by reaction with a borate ester. This method provides good yields and high stereoselectivity for the desired trans isomer.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the facile lithium-halogen exchange on a vinyl halide precursor. This generates a highly nucleophilic vinyllithium species, which readily attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic hydrolysis then yields the target boronic acid. This approach is favored for its reliability and the commercial availability of the starting materials.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of vinylboronic acids.

Materials:

  • trans-1-Bromo-2-(4-methoxyphenyl)ethene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Trimethyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trans-1-bromo-2-(4-methoxyphenyl)ethene (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This step generates the vinyllithium intermediate. Low temperature is critical to prevent side reactions.

  • Borylation: To the cold vinyllithium solution, add trimethyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The vinyllithium attacks the boron atom of the borate ester. Allowing the reaction to warm slowly ensures complete reaction.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 3 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes at room temperature. Causality: The acidic workup hydrolyzes the borate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Boronic acids can often be purified by recrystallization. However, they are prone to dehydration to form boroxines. A common purification method involves an acid-base extraction to separate the acidic boronic acid from non-acidic impurities.

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Extract the ether solution with a saturated aqueous solution of sodium bicarbonate. The boronic acid will move to the aqueous layer as its boronate salt.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

  • Acidify the aqueous layer to pH ~2 with 3 M HCl. The pure boronic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
δ (ppm) Assignment
7.95 (s, 2H)B(OH)₂
7.45 (d, J = 8.7 Hz, 2H)Ar-H
7.30 (d, J = 18.3 Hz, 1H)Ar-CH=
6.90 (d, J = 8.7 Hz, 2H)Ar-H
6.20 (d, J = 18.3 Hz, 1H)=CH-B
3.75 (s, 3H)OCH₃

Note: NMR data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

Applications in Cross-Coupling Reactions

This compound is a prominent reagent in palladium-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. Its utility is highlighted in the Suzuki-Miyaura and Liebeskind-Srogl couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] The electron-rich nature of this compound makes it an excellent nucleophilic partner in this reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base in Flask degas Degas Solvent (e.g., sparging with Argon) add_solvent Add Degassed Solvent to Reaction Flask degas->add_solvent heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (e.g., EtOAc/Water) cool->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Iodoanisole (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (5:1 mixture)

Procedure:

  • Setup: To a Schlenk flask, add 4-iodoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the stilbene product.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid, catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate.[5][6] This reaction is particularly valuable as it proceeds under neutral conditions, tolerating a wide range of sensitive functional groups.

Liebeskind_Srogl_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(SR²)-L₂ transmetalation Transmetalation Intermediate pd_complex->transmetalation + R³-B(OH)₂ thioester R¹-CO-SR² activated_complex Activated Complex thioester->activated_complex + [CuTC] cu_complex [Cu(I)TC] activated_complex->pd_complex + Pd(0)L₂ (Oxidative Addition) boronic_acid R³-B(OH)₂ boronic_acid->transmetalation product R¹-CO-R³ transmetalation->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle of the Liebeskind-Srogl cross-coupling reaction.

Materials:

  • S-Phenyl thiobenzoate (1.0 equiv)

  • This compound (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Tris(2-furyl)phosphine (TFP, 10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: In an oven-dried flask under an argon atmosphere, combine S-phenyl thiobenzoate, this compound, Pd₂(dba)₃, TFP, and CuTC.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Stir the mixture at 50 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel to afford the desired ketone.

Safety and Handling

This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound stands out as a robust and versatile building block in organic synthesis. Its straightforward synthesis, coupled with its high reactivity and functional group tolerance in key cross-coupling reactions, ensures its continued importance in the construction of complex molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide offer a solid foundation for its effective utilization in the research and development laboratory.

References

A Comprehensive Technical Guide to the Solubility of trans-2-(4-Methoxyphenyl)vinylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of trans-2-(4-Methoxyphenyl)vinylboronic acid, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explore the underlying chemical principles governing solubility, offering predictive insights and robust experimental protocols for practical application in the laboratory.

Introduction: The Synthetic Versatility of this compound

This compound, with the chemical formula CH₃OC₆H₄CH=CHB(OH)₂, is a prominent member of the vinylboronic acid family.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[3] The presence of the methoxy-substituted phenyl ring and the vinylboronic acid moiety allows for the strategic introduction of the 4-methoxystyryl group into a wide array of molecular scaffolds.[4][5]

Understanding the solubility of this compound is paramount. It directly impacts reaction kinetics, purification strategies (such as crystallization), and the overall efficiency and scalability of synthetic processes. This guide will provide a foundational understanding of its solubility behavior, grounded in both theoretical principles and empirical observations from related compounds.

Theoretical Framework for Solubility

The solubility of any compound is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, several key structural features dictate its behavior in organic solvents:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This confers a degree of solubility in polar solvents.

  • The Aromatic Ring and Vinyl Group: The methoxyphenyl and vinyl components are largely nonpolar (lipophilic), contributing to solubility in less polar organic solvents.

  • The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and potential for hydrogen bonding, subtly influencing its interaction with various solvents.

A significant complicating factor for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines (trimeric anhydrides).[6] This equilibrium between the monomeric acid and the boroxine is influenced by the solvent, temperature, and concentration. Boroxines are generally less polar than their corresponding boronic acids, which can lead to lower solubility in polar solvents and can complicate the interpretation of solubility data.[6][7]

The principle of "like dissolves like" is a useful starting point. Solvents that can effectively solvate both the polar boronic acid head and the nonpolar organic backbone will be the most effective.

Predicted Solubility Profile

Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions and potential hydrogen bond acceptance effectively solvate the polar boronic acid group.
Ethers Diethyl ether, 1,4-DioxaneHigh to ModerateSimilar to other polar aprotic solvents, ethers are generally good solvents for boronic acids.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity that can solvate the entire molecule to some extent, balancing the polar and nonpolar characteristics.
Alcohols Methanol, EthanolModerate to HighThese protic solvents can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which may alter the observed solubility.
Aromatic Hydrocarbons Toluene, BenzeneLowThe nonpolar nature of these solvents is not well-suited to solvate the highly polar boronic acid functional group.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowAs with aromatic hydrocarbons, the lack of polarity results in poor solvation of the boronic acid. These are often used as anti-solvents for crystallization.
Water Very LowWhile the boronic acid group has some affinity for water, the large, nonpolar organic backbone significantly limits aqueous solubility. Most arylboronic acids have low water solubility.[10][11]

This table represents an educated estimation based on chemical principles and data from analogous structures. Experimental verification is essential for precise applications.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the saturation solubility (in mg/mL or mol/L) of this compound in a selected organic solvent at a specific temperature.
Materials:
  • This compound (high purity, ≥95%)[1][2]

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • Magnetic stirrer and stir bars or a shaker/incubator

  • Temperature-controlled bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solution (Equilibrium Method): a. Add an excess amount of this compound to a vial. The key is to ensure solid remains undissolved, indicating saturation. b. Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or stirring apparatus set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended to ensure the solution is fully saturated.

  • Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the excess solid to settle for at least 1 hour at the constant experimental temperature. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. c. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. d. Dilute the filtered, saturated solution with a known volume of the solvent in a volumetric flask to bring its concentration into the linear range of the analytical instrument.

  • Quantification: a. HPLC Method (Preferred): i. Prepare a series of standard solutions of the boronic acid of known concentrations. ii. Generate a calibration curve by injecting the standards and plotting the peak area versus concentration. iii. Inject the diluted sample and determine its concentration from the calibration curve. b. UV-Vis Spectrophotometry Method: i. Determine the wavelength of maximum absorbance (λ_max) for the compound in the chosen solvent. ii. Prepare standard solutions and generate a calibration curve based on absorbance at λ_max. iii. Measure the absorbance of the diluted sample and calculate its concentration.

  • Calculation of Solubility: a. Calculate the concentration of the undiluted, saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

The following diagram illustrates the experimental workflow for determining solubility.

Solubility_Workflow cluster_prep 1. Saturation cluster_sampling 2. Sampling cluster_analysis 3. Analysis cluster_result 4. Result A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temp (24-48h) B->C D Settle Excess Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample Volumetrically E->F H Analyze via HPLC or UV-Vis F->H G Prepare Calibration Standards G->H I Calculate Concentration from Curve H->I J Calculate Original Solubility I->J

Caption: Experimental workflow for solubility determination.

Practical Recommendations for Laboratory Use

  • For Suzuki-Miyaura Reactions: Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices as reaction solvents due to their high solubilizing power for both the boronic acid and many organic coupling partners. A mixture of toluene and a more polar co-solvent like ethanol can also be effective, particularly for facilitating the dissolution of the inorganic base.

  • For Purification by Crystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. A good starting point would be a mixed solvent system, such as toluene/hexanes or ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., toluene) at reflux, then slowly add the "poor" solvent (e.g., hexanes) until turbidity is observed. Cooling this mixture should induce crystallization.

  • Handling and Storage: this compound, like many boronic acids, can contain varying amounts of its anhydride (boroxine). It is best stored in a cool, dry place. For reactions sensitive to the exact stoichiometry, it may be necessary to account for the potential presence of the boroxine.

Conclusion

While a definitive, quantitative solubility dataset for this compound in all common organic solvents is not widely published, a strong predictive understanding can be achieved by analyzing its chemical structure and drawing parallels with related boronic acids. Its amphiphilic nature—possessing both a polar boronic acid group and a nonpolar organic framework—suggests high solubility in polar aprotic solvents and poor solubility in nonpolar hydrocarbons. For any application where solubility is a critical parameter, the experimental protocol detailed in this guide provides a robust framework for obtaining precise, reliable data. This foundational knowledge empowers researchers to optimize reaction conditions, streamline purification processes, and fully leverage the synthetic potential of this valuable chemical building block.

References

theoretical studies on trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of trans-2-(4-Methoxyphenyl)vinylboronic Acid

Foreword: The Computational Lens on a Versatile Reagent

Boronic acids and their derivatives have become indispensable tools in modern synthetic chemistry, celebrated for their stability, low toxicity, and remarkable versatility.[1][2] Among these, vinylboronic acids are crucial building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3][4] This guide focuses on a specific, yet representative, member of this class: this compound. This molecule, featuring a π-conjugated system extended by an electron-donating methoxy group, serves as an excellent model for exploring the interplay of electronic structure, reactivity, and spectroscopic properties through the prism of theoretical and computational chemistry.

As a senior application scientist, my objective is not merely to present data but to illuminate the causality behind it. This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of how computational methods can predict, rationalize, and guide experimental work involving this important styrylboronic acid derivative. We will move from the fundamental electronic and geometric structure to its predicted spectroscopic signatures and its reactivity in cornerstone chemical transformations.

Molecular Architecture: A Theoretical Dissection

The foundation of understanding any molecule's behavior lies in its three-dimensional structure and electronic landscape. For this compound, computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into these properties.[5][6][7]

Optimized Geometry and Conformational Landscape

The IUPAC name for this compound is [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, with the "(E)" designation corresponding to the trans configuration across the vinyl double bond.[8] DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the lowest-energy (most stable) geometric structure.[9]

An essential aspect of the theoretical analysis of boronic acids is the consideration of different conformers, especially concerning the orientation of the two hydroxyl (-OH) groups on the boron atom.[10] These rotations create a potential energy surface with multiple local minima. Accurate theoretical predictions require identifying the global minimum, as this conformation dictates the molecule's ground-state properties. The planarity of the styryl system is also a key feature, facilitating electronic conjugation between the phenyl ring and the vinylboronic acid moiety.

Table 1: Key Computed Properties for this compound

PropertyValueSource
Molecular FormulaC₉H₁₁BO₃[8][11]
Molecular Weight177.99 g/mol [8][12][13]
InChIKeyLGSBCAPDUJYMOQ-VOTSOKGWSA-N[8][12][13]
Melting Point140-144 °C[12][13]
Electronic Structure: HOMO, LUMO, and Reactivity Indices

The electronic character of a molecule is dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: For this π-conjugated system, the HOMO is expected to be distributed across the methoxyphenyl and vinyl portions, indicating these are the primary sites for electrophilic attack. The electron-donating methoxy group enriches the electron density of this orbital.

  • LUMO: The LUMO is primarily localized on the boronic acid moiety, specifically the empty p-orbital of the sp²-hybridized boron atom. This makes the boron atom the principal site for nucleophilic attack.[9]

The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map provides a more intuitive visualization of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy groups, identifying them as sites of high electron density. A region of positive potential (blue) would be centered on the boron atom and the hydroxyl hydrogens, indicating their electrophilic character.[9]

cluster_molecule Molecular Structure & Electronic Properties MOLECULE trans-2-(4-MeOPh)vinylboronic acid GEOM Optimized Geometry (Conformational Analysis) MOLECULE->GEOM Determines HOMO HOMO (π-system, Nucleophilic) MEP MEP Surface (Charge Distribution) HOMO->MEP Contributes to LUMO LUMO (Boron p-orbital, Electrophilic) LUMO->MEP Contributes to GEOM->HOMO Influences GEOM->LUMO Influences

Caption: Relationship between molecular structure and electronic properties.

Spectroscopic Signatures: Bridging Theory and Experiment

A key strength of computational chemistry is its ability to predict spectroscopic data, which serves as a powerful tool for validating experimental results and providing unambiguous structural assignments.

Vibrational Analysis (FT-IR and FT-Raman)

DFT frequency calculations can predict the vibrational modes of the molecule. After applying a standard scaling factor to correct for anharmonicity and basis set imperfections, the calculated wavenumbers typically show excellent agreement with experimental FT-IR and FT-Raman spectra.[9] This allows for a detailed assignment of key vibrational bands, such as the O-H stretches of the boronic acid, the C=C stretch of the vinyl group, and the characteristic aromatic C-H and C-C vibrations.

NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a robust technique for computing ¹H and ¹³C NMR chemical shifts.[9] By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning complex spectra and confirming the trans stereochemistry of the vinyl protons, which are expected to show a large coupling constant (~15-18 Hz).

Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states.[6] For this compound, the lowest energy transition, corresponding to the λ_max in the UV-Vis spectrum, is typically a π → π* transition involving the HOMO and LUMO. TD-DFT can predict this absorption wavelength and the corresponding oscillator strength, providing insight into the electronic effects of the conjugated system.

Reactivity and Mechanistic Pathways

Theoretical studies are instrumental in elucidating reaction mechanisms, rationalizing outcomes, and predicting reactivity.

The Suzuki-Miyaura Coupling Reaction

This is arguably the most important application of this class of compounds.[2][3][14] The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[3] Theoretical studies focus heavily on the transmetalation step, where the organic moiety is transferred from boron to the palladium center.

Key Mechanistic Insights from Theory:

  • Activation by Base: The reaction requires a base to activate the boronic acid.[3][14] Computational models confirm that the base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This activation significantly lowers the energy barrier for transmetalation.[14]

  • Transition State Analysis: DFT calculations can locate the transition state structure for the transfer of the vinyl group to the palladium complex. By analyzing this structure, researchers can understand the steric and electronic factors that control the reaction rate.

  • Ligand Effects: Theoretical models can systematically vary the phosphine ligands on the palladium catalyst to predict how they will influence the reaction efficiency, a process that is far more resource-intensive to screen experimentally.

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2 R¹-Pd(II)-X L₂ add->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)-R² L₂ trans->pd2_r2 elim Reductive Elimination pd2_r2->elim elim->pd0 Catalyst Regeneration product R¹-R² elim->product boronic R²-B(OH)₂ (Our Molecule) base Base (OH⁻) boronic->base Activation boronate [R²-B(OH)₃]⁻ (Activated) boronate->trans halide R¹-X halide->add

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Other Potential Applications

The unique electronic structure of this molecule suggests other potential applications that can be explored theoretically:

  • Non-Linear Optics (NLO): The extended π-conjugation and the donor-acceptor nature (methoxy group as donor, boronic acid as acceptor) make it a candidate for NLO materials. Computational methods can calculate the first and second hyperpolarizabilities (β and γ) to predict its NLO response.[15][16][17]

  • Sensing: Boronic acids are known to reversibly bind with diols, such as saccharides.[18] Theoretical studies can model the binding interactions between this compound and various diols to predict binding affinities and explore its potential as a fluorescent sensor.

Standard Computational Protocols

To ensure reproducibility and accuracy, theoretical studies follow rigorous, self-validating protocols.

Protocol: Geometry Optimization and Property Calculation
  • Input Structure Generation: Build an initial 3D structure of the molecule using molecular modeling software.

  • Method Selection: Choose a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). The choice depends on the desired accuracy and available computational resources.[6][10]

  • Geometry Optimization: Perform a full geometry optimization without constraints to locate a stationary point on the potential energy surface.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.[6]

  • Property Calculation: Using the optimized geometry, perform single-point calculations for desired properties:

    • Electronic Structure: HOMO/LUMO energies, MEP surface.

    • Spectroscopy: NMR chemical shifts (GIAO), UV-Vis transitions (TD-DFT).

    • Solvation Effects: Include a solvent model (e.g., PCM) for calculations intended to simulate solution-phase properties, which is crucial for accurate pKa or UV-Vis predictions.[6][10]

start Initial 3D Structure opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check end Validated Minimum Energy Structure check->end No refine Refine Initial Geometry check->refine Yes properties Property Calculations (NMR, UV-Vis, MEP, etc.) end->properties refine->opt

References

An In-depth Technical Guide to the Reactivity of the Vinyl Group in trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-(4-Methoxyphenyl)vinylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. The presence of the vinylboronic acid moiety, in conjunction with the electron-rich methoxyphenyl group, imparts a unique and diverse reactivity profile to the molecule. This technical guide provides a comprehensive exploration of the key reactions involving the vinyl group of this compound. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss their applications in the synthesis of complex and biologically relevant molecules. This document is intended to serve as a practical resource for researchers seeking to leverage the synthetic potential of this important reagent.

Introduction: The Strategic Importance of this compound

The strategic importance of this compound in contemporary organic synthesis stems from the synergistic interplay of its constituent functional groups. The vinylboronic acid is a stable, yet highly reactive, handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The trans stereochemistry of the vinyl group is often preserved throughout these transformations, allowing for a high degree of stereochemical control in the synthesis of complex targets.

Furthermore, the 4-methoxyphenyl substituent plays a crucial electronic role. The electron-donating nature of the methoxy group enhances the nucleophilicity of the vinyl group in certain reactions and can influence the regioselectivity of others. This electronic perturbation, combined with the inherent reactivity of the vinylboronic acid, makes this reagent a powerful tool for the construction of styrenyl and related structural motifs that are prevalent in a wide array of bioactive molecules and functional materials. Boronic acids, in general, have become indispensable in pharmaceutical synthesis due to their unique reactivity and stability, which are key to building the complex molecular architectures of novel drug candidates[1].

Core Reactivity of the Vinyl Group: A Multifaceted Synthetic Platform

The vinyl group in this compound is the focal point of its synthetic utility. It can participate in a diverse range of transformations, each offering a unique pathway to molecular complexity. In the following sections, we will explore the most significant of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Heck-Mizoroki Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, and this compound is an exemplary substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. In the context of this compound, this reaction enables the stereospecific synthesis of substituted stilbenes and related conjugated systems.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) intermediate.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd2_halide R-Pd(II)-X L_n pd0->pd2_halide R-X transmetalation Transmetalation pd2_aryl R-Pd(II)-Ar' L_n pd2_halide->pd2_aryl Ar'B(OR)3- boronate Ar'B(OR)3- base Base base->boronate Activation boronic_acid Ar'B(OH)2 boronic_acid->boronate pd2_aryl->pd0 red_elim Reductive Elimination product R-Ar' product->pd0 Regeneration halide R-X

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative

Parameter Value/Condition
Reactant 1 This compound (1.2 equiv.)
Reactant 2 Aryl bromide (1.0 equiv.)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent Toluene/EtOH/H₂O (4:1:1)
Temperature 90 °C
Time 12 h
Typical Yield 85-95%

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture (degassed) and Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

The Heck-Mizoroki reaction provides an alternative route to substituted styrenes by coupling the vinyl group of the boronic acid with an aryl halide or triflate. While less common than the Suzuki-Miyaura coupling for this specific transformation due to potential side reactions, it offers a distinct synthetic pathway. Mechanistic studies on the Heck-Mizoroki reaction of vinylboronate esters have shown that electron-donating groups on the aryl iodide can accelerate the cross-coupling, indicating that oxidative addition is not the rate-determining step[2].

Mechanistic Considerations: The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. The regioselectivity of the alkene insertion is a critical factor influencing the final product.

Diagram: Simplified Heck-Mizoroki Reaction Pathway

Heck_Mizoroki_Pathway Heck-Mizoroki Reaction Pathway pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pd(II)-X L_n ox_add->pd2_halide Ar-X alkene_coord Alkene Coordination pd2_halide->alkene_coord pd2_alkene [Ar-Pd(II)-X(alkene)] L_n alkene_coord->pd2_alkene Alkene mig_insert Migratory Insertion pd2_alkene->mig_insert pd_alkyl R-Pd(II)-X L_n mig_insert->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim product_complex [HPd(II)X(product)] L_n beta_elim->product_complex product_release Product Release product_complex->product_release base_regen Base-mediated Regeneration product_complex->base_regen Base product Substituted Alkene product_release->product base_regen->pd0 base Base

Caption: Key steps in the Heck-Mizoroki cross-coupling reaction.

Oxidation of the Vinyl Group: Epoxidation and Dihydroxylation

The electron-rich double bond of this compound is susceptible to oxidation, providing access to valuable epoxide and diol intermediates. However, the presence of the boronic acid moiety necessitates careful consideration of reaction conditions to avoid undesired side reactions.

Epoxidation of the vinyl group introduces a versatile three-membered ring that can be further functionalized. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.

Mechanistic Insights: The epoxidation with peroxyacids is believed to proceed through a concerted "butterfly" transition state where the oxygen atom is transferred from the peroxyacid to the alkene. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.

Experimental Protocol: Epoxidation of this compound

Parameter Value/Condition
Reactant This compound (1.0 equiv.)
Oxidant m-CPBA (1.1 equiv.)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Time 2-4 h
Work-up Aqueous Na₂S₂O₃ wash, followed by aqueous NaHCO₃ wash
Typical Yield Moderate to good

Step-by-Step Methodology:

  • Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Note: The boronic acid moiety can be sensitive to the acidic byproduct (m-chlorobenzoic acid). The use of a buffered system or careful work-up is crucial to prevent protodeboronation.

Dihydroxylation of the vinyl group affords vicinal diols, which are important chiral building blocks in organic synthesis. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity.

Mechanistic Rationale: The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically a derivative of dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant. The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol and regenerate the osmium catalyst[3][4]. The chiral ligand directs the osmium tetroxide to one face of the alkene, thereby controlling the stereochemical outcome.

Diagram: Sharpless Asymmetric Dihydroxylation Cycle

Sharpless_AD Sharpless Asymmetric Dihydroxylation osO4 OsO4 complex [OsO4(Ligand)] osO4->complex ligand Chiral Ligand ligand->complex cycloadd [3+2] Cycloaddition complex->cycloadd alkene Alkene alkene->cycloadd osmate_ester Osmate(VI) Ester cycloadd->osmate_ester hydrolysis Hydrolysis osmate_ester->hydrolysis diol Diol hydrolysis->diol osVI Os(VI) hydrolysis->osVI reoxidation Reoxidation osVI->reoxidation reoxidation->osO4 cooxidant Co-oxidant cooxidant->reoxidation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Parameter Value/Condition
Reactant This compound (1.0 equiv.)
Reagent AD-mix-β (or AD-mix-α)
Solvent t-BuOH/H₂O (1:1)
Temperature 0 °C
Time 6-24 h
Work-up Quench with Na₂SO₃, extraction
Typical Yield Good
Typical ee >90%

Step-by-Step Methodology:

  • To a stirred solution of AD-mix-β (or AD-mix-α) in a 1:1 mixture of tert-butanol and water at room temperature, add methanesulfonamide.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound and stir vigorously at 0 °C for 6-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add solid sodium sulfite and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the diol by flash chromatography.

Petasis Borono-Mannich Reaction

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. This compound is an excellent substrate for this reaction, leading to the formation of allylic amines. This molecule is a reactant in the Petasis asymmetric dihydroxylation for the synthesis of (dihydroxy)homotyrosines.

Applications in Drug Discovery and Bioactive Molecule Synthesis

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Boronic acids and their derivatives are increasingly being explored in medicinal chemistry for their potential as therapeutic agents, including anticancer, antibacterial, and antiviral activities[5]. The ability to readily introduce the styrenyl motif, and to further functionalize the vinyl group, allows for the rapid generation of compound libraries for drug discovery programs. For instance, the synthesis of novel antiviral agents often involves the construction of complex heterocyclic systems, where the introduction of specific substituted aryl and vinyl groups can be crucial for biological activity. Boronic acids are key intermediates in the creation of novel anti-cancer agents and antiviral drugs[1].

Handling, Stability, and Safety Considerations

This compound is a stable solid at room temperature. However, like many boronic acids, it can undergo protodeboronation, especially under acidic or basic conditions. It is advisable to store the compound in a cool, dry place, away from moisture and strong acids or bases. When performing reactions, particularly those involving aqueous work-ups, it is important to minimize prolonged exposure to conditions that may promote the cleavage of the carbon-boron bond.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. The reactivity of its vinyl group, particularly in palladium-catalyzed cross-coupling reactions and various oxidation reactions, provides access to a wide array of valuable and complex molecular structures. The insights and protocols presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their own research endeavors, particularly in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stilbene Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of stilbenes and their derivatives, which are core structural motifs in numerous pharmaceuticals, natural products, and advanced materials.[1][3][4] trans-2-(4-Methoxyphenyl)vinylboronic acid is a key building block in this context, offering a direct pathway to asymmetrically substituted stilbenes with high stereochemical control.[5][6] The methoxy-substituted phenyl ring is a common feature in biologically active molecules, influencing their pharmacokinetic properties.[7]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound, intended for researchers and professionals in drug development. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and offer insights into optimizing reaction conditions for maximal yield and purity.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium complex.[8][9] The cycle is generally understood to comprise three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex.[2][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8]

  • Transmetalation: This is a key step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[10][11]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L2-X (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R (Transmetalation Product) Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Product Ar-R (Coupled Product) Ar-Pd(II)L2-R->Product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base start->reagents catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute - Wash - Dry monitoring->workup Reaction Complete purification Purify (Column Chromatography) workup->purification end Pure Product purification->end

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Stilbenes with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers a powerful tool for linking organoboron compounds with organic halides or triflates, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[2][3] The reaction's advantages are significant: it proceeds under relatively mild conditions, tolerates a wide array of functional groups, and utilizes organoboron reagents that are generally stable, readily available, and have low toxicity compared to other organometallics.[3][4]

This guide focuses on a specific, high-value substrate: trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8).[5] This reagent is a key building block for synthesizing substituted trans-stilbene derivatives. These structural motifs are prevalent in pharmaceuticals, natural products, and materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] The methoxy group on the phenyl ring acts as an electron-donating group, influencing the electronic properties of the resulting stilbene. Understanding the optimal conditions for coupling this vinylboronic acid is critical for researchers aiming to achieve high yields and product purity. This document provides a detailed exploration of the reaction mechanism, key parameters, and a field-proven protocol for its successful application.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[2][6] The cycle is universally accepted to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Causality of the Key Steps:
  • Oxidative Addition: This is often the rate-determining step of the cycle.[7] The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl or vinyl halide (R¹-X). This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[6][8] The reactivity of the halide partner is crucial, with the typical trend being I > Br > OTf >> Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[7][9][10] This activated boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The choice and stoichiometry of the base can significantly impact the reaction rate and outcome.[10]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new carbon-carbon bond of the desired product (R¹-R²). This process reduces the palladium center back to its catalytically active Pd(0) state, which can then re-enter the cycle.[4][6] Bulky, electron-donating ligands on the palladium catalyst can facilitate this step.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal + [R²B(OH)₃]⁻ PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano - XB(OH)₃⁻ RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 + R¹-R² BoronicAcid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Scientist's Guide

The success of coupling this compound relies on the careful selection of several key parameters. The electronic nature of the vinyl group and the methoxy substituent necessitates a tailored approach.

  • Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher activity and broader substrate scope.[11] Pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, JohnPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[7][12] These ligands stabilize the Pd(0) species and promote both oxidative addition and reductive elimination.[7] A typical catalyst loading is between 0.5-5 mol%.

  • Base: The base is not merely an additive; it is a stoichiometric reagent critical for activating the boronic acid.[10][13] For vinylboronic acids, moderately strong inorganic bases are preferred.

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are widely used, often providing a good balance of reactivity and functional group tolerance.[14]

    • Potassium Phosphate (K₃PO₄) is another excellent choice, particularly for preventing side reactions like protodeboronation (cleavage of the C-B bond).

    • Strong bases like NaOH or KOtBu can be used but may promote side reactions, especially with base-sensitive functional groups on the coupling partner.[7]

  • Solvent System: The choice of solvent is dictated by the solubility of the reagents and the reaction temperature. Biphasic systems are common.

    • Toluene/Water or Dioxane/Water: Classic solvent mixtures that effectively dissolve both the organic substrates and the inorganic base.[7]

    • Tetrahydrofuran (THF)/Water: A common and effective combination for reactions at moderate temperatures (e.g., 40-65 °C).[15]

    • Aqueous Conditions: One of the major advantages of the Suzuki coupling is its compatibility with water, which can enhance reaction rates and aligns with green chemistry principles.[3][16]

  • Coupling Partner (Aryl/Vinyl Halide): The reactivity of the halide partner follows the order I > Br > OTf >> Cl.[3] While aryl iodides are the most reactive, aryl bromides offer a good compromise between reactivity and cost. The coupling of less reactive aryl chlorides often requires more advanced catalyst systems with highly active ligands.[6][9]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides, demonstrating the versatility of the reaction.

EntryAryl Bromide (1.0 eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd₂(dba)₃ (1%)SPhos (2.5%)K₃PO₄ (2.0)Toluene/H₂O80495
24-BromobenzonitrilePd(OAc)₂ (2%)PPh₃ (8%)K₂CO₃ (2.5)Dioxane/H₂O90691
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3%)-Cs₂CO₃ (2.0)THF/H₂O65396
42-BromopyridinePd(OAc)₂ (2%)JohnPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O1001288
5Methyl 4-bromobenzoatePdCl₂(dppf) (3%)-K₂CO₃ (2.5)DMF/H₂O90893

Note: Yields are representative and can vary based on reaction scale and purity of reagents. Data is synthesized from typical Suzuki-Miyaura coupling protocols.[11][17][18]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide on a 1.0 mmol scale.

Materials & Equipment:
  • This compound (1.2 mmol, 1.2 eq, ~214 mg)

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%, ~35 mg)

  • Base (e.g., K₂CO₃, 2.5 mmol, 2.5 eq, ~345 mg)

  • Solvent (e.g., Dioxane and Water, 4:1 ratio, 5 mL total)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Experimental_Workflow start Start setup 1. Reagent Setup Combine solids (boronic acid, aryl halide, base, catalyst) in a flask. start->setup degas 2. Inert Atmosphere Evacuate and backfill the flask with N₂ or Ar (3 cycles). setup->degas solvent 3. Solvent Addition Add degassed solvents (Dioxane/H₂O) via syringe. degas->solvent reaction 4. Reaction Heat the mixture with vigorous stirring (e.g., 90 °C). solvent->reaction monitor 5. Monitoring Track reaction progress using TLC or LC-MS until starting material is consumed. reaction->monitor workup 6. Workup & Extraction Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). monitor->workup purify 7. Purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify analyze 8. Analysis Characterize the final product (NMR, MS). purify->analyze end End Product analyze->end

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.5 mmol), and the palladium catalyst (0.03 mmol).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the dioxane/water solvent mixture by bubbling inert gas through it for 15-20 minutes. Using a syringe, add 5 mL of the degassed solvent to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the aryl bromide starting material is fully consumed (typically 3-12 hours).[3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure stilbene product.

References

applications of trans-2-(4-Methoxyphenyl)vinylboronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to trans-2-(4-Methoxyphenyl)vinylboronic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Architectures

This compound, also known as [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid, is a crystalline solid with the molecular formula C₉H₁₁BO₃ and a molecular weight of 177.99 g/mol .[1][2] Its structure features a boronic acid group attached to a vinyl spacer, which is in turn connected to a methoxy-substituted phenyl ring. This specific arrangement of functional groups makes it an exceptionally valuable and versatile reagent in organic synthesis. The presence of the electron-donating methoxy group influences the reactivity of the vinylboronic acid system, while the trans-configuration of the double bond provides a high degree of stereochemical control in coupling reactions.

This guide provides an in-depth exploration of the key applications of this reagent, focusing on the mechanistic principles, field-proven insights, and detailed experimental protocols relevant to researchers in synthetic chemistry and drug development. The applications detailed herein leverage the unique reactivity of the vinylboronic acid moiety to construct complex molecular scaffolds, particularly the trans-stilbene core, which is prevalent in pharmaceuticals and materials science.[3][4]

Compound Properties:

Property Value
CAS Number 72316-18-8[1]
Molecular Formula C₉H₁₁BO₃[1]
Molecular Weight 177.99
Appearance White to off-white solid
Melting Point 140-144 °C

| Synonyms | [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid |

Core Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of trans-Stilbenes

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for carbon-carbon bond formation, particularly for constructing biaryl and vinyl-aryl structures.[5][6] this compound serves as an ideal coupling partner for the stereoselective synthesis of trans-stilbenes, which are important motifs in biologically active compounds and functional materials.[3][7]

Expertise & Experience: The Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[6]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base (e.g., K₃PO₄, K₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species (-ate complex).[8] The use of this compound directly transfers the intact trans-vinylarene unit to the palladium complex, preserving the double bond geometry.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final stilbene product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The high fidelity of this process in preserving the stereochemistry of the vinylboronic acid makes it the premier choice for synthesizing pure (E)-stilbenes.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition pd2_transmetal Ar-Pd(II)L_n-R¹ pd2_aryl->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Product (Ar-R¹) (trans-Stilbene) pd2_transmetal->product byproduct X-B(OH)₂ + Base-H⁺ pd2_transmetal->byproduct aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_aryl boronic_acid R¹B(OH)₂ (this compound) boronic_acid->pd2_transmetal base Base (e.g., K₃PO₄) base->pd2_transmetal activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: Self-Validating Experimental Protocol

This protocol describes the synthesis of trans-4,4'-dimethoxystilbene. Successful synthesis validates the reactivity of the starting materials and the efficacy of the catalytic system.

Protocol 1: Synthesis of trans-4,4'-Dimethoxystilbene

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, tricyclohexylphosphine, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solution should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to addition.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.[9]

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure trans-4,4'-dimethoxystilbene as a white solid.

Core Application 2: Mizoroki-Heck Reaction

While Suzuki coupling is a substitution reaction, the Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene, resulting in the formation of a substituted alkene.[10] Vinylboronic acids and their esters are competent coupling partners in Heck-type reactions, offering an alternative pathway to substituted stilbenes and other vinylarenes.

Expertise & Experience: Controlling Competing Pathways

A significant challenge when using vinyl boronates in palladium-catalyzed reactions is the competition between the desired Heck pathway and the Suzuki-Miyaura pathway.[11][12] The choice of reaction parameters is paramount to steer the selectivity.

  • Heck Pathway Favored: Anhydrous conditions, nonpolar solvents (e.g., toluene, dioxane), and organic bases (e.g., 2,2,6,6-tetramethylpiperidine - TMP) strongly favor the Heck reaction.[11][13] These conditions suppress the formation of the boronate -ate complex, which is the key intermediate for the Suzuki transmetalation step.

  • Suzuki Pathway Favored: Aqueous conditions, polar solvents, and inorganic bases (e.g., K₂CO₃, K₃PO₄) promote the Suzuki pathway.

Furthermore, the ligand employed plays a crucial role in controlling regioselectivity (α- vs. β-vinylation).[12] Specialized ligands, such as 1,5-diaza-3,7-diphosphacyclooctanes (P₂N₂), have been developed to selectively yield α-vinyl boronates, which are otherwise difficult to synthesize.[11]

Diagram: Heck vs. Suzuki Competing Pathways

Heck_vs_Suzuki cluster_heck Heck Pathway cluster_suzuki Suzuki Pathway start Ar-Pd(II)-X + Vinylboronate heck_intermediate Carbopalladation start->heck_intermediate Anhydrous Nonpolar Solvent Organic Base suzuki_intermediate Transmetalation start->suzuki_intermediate Aqueous Polar Solvent Inorganic Base beta_hydride β-Hydride Elimination heck_intermediate->beta_hydride heck_product Heck Product beta_hydride->heck_product reductive_elim Reductive Elimination suzuki_intermediate->reductive_elim suzuki_product Suzuki Product reductive_elim->suzuki_product

Caption: Conditions dictating selectivity between Heck and Suzuki pathways.

Trustworthiness: Self-Validating Experimental Protocol

This protocol is adapted from recent literature on the Heck reaction of vinyl boronates and is designed to favor the Heck pathway.[11][12] The successful formation of the desired substituted stilbene over the Suzuki biaryl product validates the chosen conditions. For Heck reactions, the more stable pinacol ester of the boronic acid is often used.

Protocol 2: Mizoroki-Heck Coupling with this compound pinacol ester

Materials:

  • This compound pinacol ester (1.5 equiv)

  • Aryl Triflates (e.g., 4-cyanophenyl triflate) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • A suitable phosphine ligand (e.g., P(t-Bu)₃ or a specialized P₂N₂ ligand) (5-10 mol%)[11]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, nonpolar solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the aryl triflate to an oven-dried Schlenk tube with a stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the this compound pinacol ester and TMP.

  • Reaction: Seal the tube tightly and heat the mixture to 100-120 °C. The reaction progress should be monitored carefully by GC-MS to observe the formation of the Heck product and check for any competing Suzuki product. Mechanistic studies show that electron-donating groups on the aryl partner can accelerate the coupling.[14]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to isolate the desired product.

Core Application 3: Liebeskind-Srogl Cross-Coupling

A less common but highly valuable application of this compound is in the Liebeskind-Srogl cross-coupling reaction.[1] This reaction is mechanistically distinct from the Suzuki and Heck reactions. It involves the copper(I)-catalyzed coupling of a thioester with a boronic acid, proceeding under neutral, palladium-free conditions.

Expertise & Experience: An Orthogonal Coupling Strategy

The key advantage of the Liebeskind-Srogl reaction is its orthogonality to palladium catalysis. This allows for the selective coupling of substrates that contain functional groups sensitive to Pd-catalyzed conditions or moieties that would readily participate in Suzuki or Heck reactions (e.g., aryl bromides). The reaction is driven by the formation of a stable copper(I) thiolate, which facilitates the transmetalation from the boronic acid.

Protocol 3: Liebeskind-Srogl Coupling

Materials:

  • This compound (1.5 equiv)

  • Thioester (e.g., S-phenyl 4-methoxybenzothioate) (1.0 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

  • A suitable phosphine ligand (e.g., Tricyclohexylphosphine, PCy₃)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the thioester, this compound, and CuTC.

  • Solvent Addition: Add anhydrous, degassed THF.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Upon completion, expose the reaction to air by stirring with an open top for 10-15 minutes (this helps to precipitate copper salts). Dilute with ethyl acetate and filter through Celite.

  • Purification: Wash the filtrate with water, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the stilbene product.

Summary of Applications

ReactionKey ReagentsCatalyst SystemBaseSolventTypical Temp.Product Type
Suzuki-Miyaura Aryl Halide/TriflatePd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O80-100 °Ctrans-Stilbene
Mizoroki-Heck Aryl TriflatesPd₂(dba)₃ / LigandOrganic Base (TMP)Anhydrous Toluene100-120 °CSubstituted Stilbene
Liebeskind-Srogl ThioesterCuTCNoneAnhydrous THF25-50 °Ctrans-Stilbene

References

The Cornerstone of Stilbene Synthesis: Applications and Protocols for trans-2-(4-Methoxyphenyl)vinylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Stilbene Scaffold

In the landscape of medicinal chemistry, the stilbene scaffold (1,2-diphenylethylene) represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Nature itself provides potent examples, such as resveratrol, a polyphenol found in grapes with a wide array of biological activities.[1] The synthetic versatility and biological relevance of stilbenes have made them a focal point in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.[2][3] Stilbene derivatives exhibit a diverse range of pharmacological effects, including anticancer, antioxidant, and anti-HIV activities.[3]

At the heart of modern stilbene synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4] A key reagent in this methodology is trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8). Its structure, featuring a vinylboronic acid group attached to a methoxy-substituted phenyl ring, makes it an ideal building block for introducing the methoxy-stilbene motif into a wide range of molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, complete with mechanistic insights and field-proven protocols for the synthesis of medicinally relevant compounds.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₉H₁₁BO₃[5]
Molecular Weight 177.99 g/mol [5]
Appearance White to off-white solid
Melting Point 140-144 °C[6]
CAS Number 72316-18-8[6]

Core Application: Suzuki-Miyaura Cross-Coupling for Stilbene Synthesis

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with aryl halides (or triflates). This reaction provides a direct and stereocontrolled route to trans-stilbene derivatives, which are often more biologically active than their cis-counterparts.[3] The methoxy group on the phenyl ring is a common feature in many potent bioactive stilbenes, such as combretastatin analogues and resveratrol ethers, known for their anticancer properties.[2]

Reaction Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (R¹-X) product Coupled Product (R¹-R²) pd2_trans R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂) pd2_trans->pd0 Reductive Elimination (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) + Base Workflow start Start: Assemble Reagents setup Combine reagents in a Schlenk flask start->setup degas Degas the mixture (3x vacuum/argon cycles) setup->degas heat Heat to 80-90°C with stirring degas->heat monitor Monitor reaction by TLC (e.g., 2-4 hours) heat->monitor workup Cool, dilute with EtOAc, wash with H₂O & brine monitor->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography (e.g., Hexane/EtOAc gradient) dry->purify end End: Isolate and characterize product purify->end

References

Application Note & Protocol: Synthesis of Substituted Styrenes and Biaryl Scaffolds via Suzuki-Miyaura Coupling Using trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis. Among the myriad of structures synthesized, biaryl and substituted styrene motifs are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these compounds, offering unparalleled efficiency and functional group tolerance.[2][3] The Suzuki-Miyaura coupling, first reported in 1979, stands out as a particularly robust and versatile method, utilizing organoboronic acids as stable, non-toxic, and readily available coupling partners.[4][5][6]

This guide provides a detailed examination and a validated protocol for the use of trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8) in Suzuki-Miyaura cross-coupling reactions.[7][8] This specific reagent is an invaluable tool for introducing a 4-methoxystyryl moiety, a common pharmacophore and a versatile synthetic handle, onto aryl or heteroaryl scaffolds. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss critical parameters that ensure high-yield, reproducible outcomes for researchers in synthetic chemistry and drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for troubleshooting and optimizing any synthetic protocol. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[6]

  • Transmetalation: The organoboronic acid must first be activated by a base to form a more nucleophilic boronate complex (-B(OR)₃⁻). This complex then transfers its organic group (the vinyl moiety in our case) to the Pd(II) center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium center (aryl and vinyl) couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X(L₂) (Oxidative Addition Product) pd0->pdiia Oxidative Addition (+ Ar-X) product Product (Ar-R') pdiib Ar-Pd(II)-R'(L₂) (Transmetalation Product) pdiia->pdiib Transmetalation (+ R'-B(OH)₂ + Base) pdiib->pd0 Reductive Elimination (- Ar-R') arx Aryl Halide (Ar-X) boronic Vinylboronic Acid (R'-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

This specific vinylboronic acid offers distinct advantages in synthesis. Its stability as a solid and stereochemical purity make it a reliable reagent.

PropertyValueSource
CAS Number 72316-18-8[7]
Molecular Formula C₉H₁₁BO₃[7][8]
Molecular Weight 177.99 g/mol [10]
Appearance White to off-white solid
Melting Point 140-144 °C[10]
Stereochemistry trans (E)[8]

Causality Behind Structural Features:

  • trans-Configuration: The defined trans stereochemistry of the double bond is crucial as the Suzuki-Miyaura coupling proceeds with retention of configuration. This ensures the stereochemical integrity of the product, which is vital in drug development where stereoisomers can have vastly different biological activities.[6]

  • 4-Methoxy Group: This electron-donating group on the phenyl ring can influence the electronic properties of the resulting styrene product. It also serves as a potential site for further chemical modification, such as demethylation to a phenol, expanding the synthetic utility.

  • Boronic Acid Moiety: Boronic acids are generally stable to air and moisture, unlike many other organometallic reagents (e.g., organolithiums or Grignards), simplifying handling and setup.[11] They are also considered to have low toxicity.[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

4.1. Materials and Equipment

  • Reactants: this compound, Aryl Bromide (Ar-Br).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvents: Toluene, Ethanol, Deionized Water (degassed).

  • Glassware: Schlenk flask or round-bottom flask with condenser, magnetic stirrer, septa.

  • Equipment: Magnetic stir plate with heating, inert gas line (Nitrogen or Argon), rotary evaporator, column chromatography setup, TLC plates.

4.2. Step-by-Step Procedure

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup (Node A): To a 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Reagent Addition (Node B): Add this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid for transmetalation.[9] The catalyst loading is typical for achieving an efficient reaction rate without being wasteful.

  • Degassing (Node C): Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is critical for catalytic activity and reproducibility.

  • Solvent Addition & Reaction (Node D): Add degassed solvents via syringe: Toluene (10 mL), Ethanol (2 mL), and Water (2 mL). Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

    • Causality: The solvent mixture is chosen to ensure all reactants are sufficiently solubilized. Water is often necessary to dissolve the inorganic base (K₂CO₃). Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup (Node E): Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Node F): Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Protocol Optimization and Substrate Considerations

While the above protocol is robust, optimization may be required based on the specific aryl halide used.

ParameterCommon Reagents/ConditionsRationale & Considerations
Catalyst/Ligand Pd(OAc)₂/SPhos, PdCl₂(dppf)For less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands (like SPhos) may be required to facilitate the difficult oxidative addition step.[12][13]
Base Cs₂CO₃, K₃PO₄, CsFCesium bases (Cs₂CO₃, CsF) are often more effective for challenging couplings or with base-sensitive functional groups due to their higher solubility and basicity.[12][13]
Aryl Halide (Ar-X) Ar-I > Ar-Br > Ar-OTf >> Ar-ClThe reactivity order follows the C-X bond strength. Aryl iodides and bromides are most common. Chlorides require more specialized, highly active catalyst systems.[14]
Solvent Dioxane, THF, DMFThe choice of solvent can impact reaction rates and solubility. Anhydrous conditions may be preferred with certain bases or catalysts.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and styrene compounds. By utilizing this compound, researchers have direct access to valuable 4-methoxystyryl-substituted aromatics with high stereochemical fidelity. The protocol and principles outlined in this document provide a solid foundation for the successful application of this reaction. Careful consideration of the catalyst, base, and solvent system, guided by an understanding of the underlying mechanism, will enable chemists to reliably synthesize complex molecular architectures for applications in drug discovery and materials science.

References

The Heck Reaction with Vinylboronic Acids: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Twist on a Nobel-Winning Reaction

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, has revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] Traditionally, this reaction forges a carbon-carbon bond between an unsaturated halide and an alkene.[2] This application note delves into a specific and highly valuable variant: the Heck reaction employing vinylboronic acids and their esters. This adaptation offers a powerful tool for creating substituted alkenes, which are crucial structural motifs in numerous pharmaceuticals and functional materials.[2][3]

While vinylboronic acids are more commonly associated with the Suzuki-Miyaura coupling, their use in the Heck reaction presents unique opportunities and challenges.[4][5] Understanding the delicate interplay of reaction parameters is paramount to steer the reaction towards the desired Heck product and away from the competing Suzuki pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism, detailed experimental protocols, and critical troubleshooting insights for successfully implementing the Heck reaction with vinylboronic acids.

Core Concepts: Mechanism and the Heck vs. Suzuki Dichotomy

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium catalyst.[6] The reaction typically initiates with a Pd(0) species which undergoes oxidative addition with an aryl or vinyl halide (or triflate). The resulting Pd(II) complex then coordinates with the alkene (in this case, the vinylboronic acid). Migratory insertion of the alkene into the Pd-C bond is followed by a crucial β-hydride elimination step to furnish the substituted alkene product and a palladium-hydride species. The catalytic cycle is completed by reductive elimination, regenerating the active Pd(0) catalyst with the aid of a base.[7]

A critical consideration when using vinylboronic acids is the potential for the reaction to proceed via a Suzuki-Miyaura coupling pathway.[1][8] The choice of base, solvent, and the presence of water are decisive in dictating the dominant reaction pathway.[8] Generally, organic bases, nonpolar solvents, and anhydrous conditions favor the Heck reaction, while inorganic bases and aqueous conditions tend to promote the Suzuki coupling.[8][9]

Visualizing the Catalytic Cycle

Heck_Vinylboronic_Acid cluster_cycle Heck Catalytic Cycle cluster_inputs Reactants cluster_outputs Products cluster_suzuki Competing Suzuki Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Coordination Coordination Ar-Pd(II)-X(L2)->Coordination Alkene Coordination Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Transmetalation (Base) Insertion_Complex Insertion_Complex Coordination->Insertion_Complex Migratory Insertion Product_Complex Product_Complex Insertion_Complex->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base) Product Substituted Alkene Product_Complex->Product HX_Salt Base-HX Salt Product_Complex->HX_Salt Ar-X Aryl/Vinyl Halide or Triflate Ar-X->Pd(0)L2 Vinylboronic_Acid Vinylboronic Acid (or ester) Vinylboronic_Acid->Coordination Boronate_Complex [R-B(OH)3]- Vinylboronic_Acid->Boronate_Complex Base Base Base Base->Product_Complex Boronate_Complex->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Suzuki_Product Biaryl Product Ar-Pd(II)-R(L2)->Suzuki_Product

Figure 1: Generalized catalytic cycle for the Heck reaction with a vinylboronic acid, highlighting the competing Suzuki pathway.

Key Parameters for a Successful Reaction

The success of a Heck reaction with vinylboronic acids hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and accompanying ligands is crucial for catalytic activity and stability. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, the ligand plays a pivotal role in modulating the reactivity and selectivity of the catalyst.[10][11]

Ligand Type Examples Key Characteristics & Applications Citation
Phosphines PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., XPhos, SPhos)Bulky, electron-rich phosphines can enhance catalytic activity, particularly for less reactive aryl chlorides.[12]
N-Heterocyclic Carbenes (NHCs) IMes, SIMesOften provide more stable catalysts that can operate at lower loadings and are sometimes more effective than phosphines.[2][13]
Diphosphacyclooctanes (P₂N₂) 1,5-diaza-3,7-diphosphacyclooctaneHave been shown to uniquely favor the formation of α-vinyl boronates over the more common β-products.[1][8]
The Decisive Role of the Base

The base is not merely a scavenger for the acid produced during the reaction; it is a key determinant of the reaction pathway.

Base Type Examples Effect on Reaction Pathway Citation
Organic Bases Triethylamine (Et₃N), 2,2,6,6-Tetramethylpiperidine (TMP)Generally favor the Heck pathway by minimizing the formation of the boronate complex required for Suzuki coupling.[1][8]
Inorganic Bases K₂CO₃, Cs₂CO₃, K₃PO₄Tend to promote the Suzuki-Miyaura pathway, especially in the presence of water, by facilitating the formation of the reactive boronate species.[5][9]
Solvent Selection and Anhydrous Conditions

The polarity of the solvent and the presence of water significantly influence the outcome.

Solvent Type Examples Influence on Reaction Citation
Nonpolar Aprotic Toluene, Dioxane, THFFavor the Heck reaction pathway.[1][8]
Polar Aprotic DMF, DMAcCommonly used but can sometimes promote side reactions.[14]
Protic Solvents (especially water) H₂O (as co-solvent)Strongly promotes the Suzuki-Miyaura pathway. Strict exclusion of water is often necessary to favor the Heck reaction.[8]

Detailed Experimental Protocols

The following protocols are illustrative examples and may require optimization for specific substrates.

Protocol 1: Regioselective Synthesis of an α-Vinyl Boronate

This protocol is adapted from a procedure for the synthesis of α-vinyl boronates, which are valuable synthetic intermediates.[1][8]

Materials:

  • Aryl triflate (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) ligand (10 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl triflate, vinylboronic acid pinacol ester, Pd₂(dba)₃, and the P₂N₂ ligand.

  • Add anhydrous, degassed toluene via syringe.

  • Add the TMP via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Heck Vinylation for Diene Synthesis

This protocol is based on an oxidative Heck reaction for the synthesis of complex dienes, which are common in natural products.

Materials:

  • Terminal olefin (1.0 equiv)

  • Vinyl boronic ester (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Bis-sulfoxide ligand (10 mol%)

  • 2,6-dimethylbenzoquinone (1.2 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, the bis-sulfoxide ligand, and 2,6-dimethylbenzoquinone in an oven-dried vial.

  • Add anhydrous, degassed DMF.

  • Add the terminal olefin followed by the vinyl boronic ester.

  • Seal the vial and heat the reaction at the optimized temperature (e.g., 60-80 °C).

  • Monitor the reaction by an appropriate analytical technique.

  • After completion, cool the reaction and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation
Low or No Conversion 1. Inactive catalyst. 2. Reaction temperature too low. 3. Inappropriate ligand or base.1. Use a fresh source of palladium precursor. Consider a more active pre-catalyst. Increase catalyst loading. 2. Incrementally increase the reaction temperature. 3. Screen different ligands (e.g., bulky, electron-rich phosphines) and bases. Ensure the base is sufficiently strong and soluble.[12][15]
Formation of Suzuki Product 1. Presence of water. 2. Use of an inorganic base. 3. Polar, protic solvent.1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Switch to a bulky organic base like TMP or Et₃N. 3. Use a nonpolar, aprotic solvent such as toluene or dioxane.[1][8]
Protodeboronation of Vinylboronic Acid 1. Presence of trace acid or water. 2. Prolonged reaction times at high temperatures.1. Ensure strictly anhydrous and basic conditions. 2. Optimize the reaction to proceed at a lower temperature or for a shorter duration. Consider slow addition of the boronic acid.[9]
Homocoupling of Boronic Acid 1. Oxygen in the reaction atmosphere. 2. Catalyst decomposition.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Optimize the ligand and reaction conditions to stabilize the catalyst.[15]
Poor Regio- or Stereoselectivity 1. Inappropriate ligand. 2. Steric or electronic properties of the substrate.1. For α-selectivity, consider specialized ligands like P₂N₂. For E/Z selectivity, bulky ligands often favor the E-isomer. 2. This may be inherent to the substrate; however, screening different catalysts and conditions may improve selectivity.[8]

Applications in Synthesis

The Heck reaction of vinylboronic acids has been instrumental in the synthesis of various complex molecules and natural products.

  • Natural Product Synthesis: This methodology has been applied to the synthesis of diene and polyene fragments of natural products like macrolactin A and retinoids. The ability to form E,E-dienes with high stereoselectivity is particularly valuable in this context.

  • Pharmaceutical Intermediates: The construction of substituted styrenes and other vinylated aromatics provides access to key building blocks for drug discovery programs.[10] For example, this reaction can be a key step in the synthesis of Naproxen, a widely used anti-inflammatory drug.

  • Materials Science: The creation of conjugated systems through this reaction is relevant to the development of organic electronic materials.

Conclusion

The Heck reaction involving vinylboronic acids is a nuanced yet powerful transformation in the synthetic chemist's toolkit. By carefully controlling the reaction parameters, particularly the choice of base and solvent, researchers can effectively navigate the competitive landscape between the Heck and Suzuki-Miyaura pathways. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful application of this reaction in the synthesis of complex molecules for drug discovery, development, and beyond. The continued exploration of new ligands and reaction conditions will undoubtedly expand the scope and utility of this versatile coupling reaction.

References

Stereoselective Synthesis Leveraging trans-2-(4-Methoxyphenyl)vinylboronic Acid: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the realms of drug discovery and materials science. Vinylboronic acids have emerged as exceptionally versatile and indispensable building blocks for the stereospecific construction of carbon-carbon bonds. This guide provides an in-depth exploration of trans-2-(4-Methoxyphenyl)vinylboronic acid, a stable and highly reactive reagent, detailing its application in key stereoselective transformations. We will dissect the mechanistic underpinnings of its reactivity, provide validated, step-by-step protocols for its use in Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions, and offer expert insights into reaction optimization and troubleshooting.

Part 1: Foundational Principles & Reagent Profile

The utility of this compound stems from a combination of its structural features: the vinyl group, which is primed for a variety of coupling reactions; the boronic acid moiety, which facilitates catalytic transmetalation cycles; and the trans geometry, which is reliably transferred to the product in many transformations.[1] The electron-donating 4-methoxyphenyl group enhances the nucleophilicity of the vinyl group, often leading to improved reaction kinetics compared to unsubstituted vinylboronic acids.

Boronic acids are pivotal in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance, making them ideal reagents for creating complex molecular architectures found in many pharmaceuticals.[2][3][4]

Reagent Profile: this compound
PropertyValueReference
CAS Number 72316-18-8[5][6]
Synonym [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid[5][6]
Molecular Formula C₉H₁₁BO₃[6][7]
Molecular Weight 177.99 g/mol [5][7]
Appearance White to off-white solid
Melting Point 140-144 °C[5]
Key Feature Bench-stable solid; often contains varying amounts of the corresponding boroxine (anhydride).
The Core Principle: Stereochemical Retention

The defining characteristic of many reactions involving vinylboronic acids is their stereospecificity. The geometric configuration of the double bond in the starting material is faithfully translated to the product. For this compound, this means that the resulting product will almost invariably possess a trans-alkene moiety. This predictability is of paramount importance for eliminating the need for tedious separation of geometric isomers, thereby streamlining synthetic routes. The retention of stereochemistry is a key feature of the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[8]

Part 2: Key Stereoselective Applications & Protocols

Application 1: Stereospecific Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology and one of the most powerful tools for forming C(sp²)–C(sp²) bonds.[2] Its application with vinylboronic acids provides a direct and highly reliable route to substituted styrenes, stilbenes, and dienes with complete control over the double bond geometry.[9][10]

Mechanistic Causality: The reaction proceeds via a palladium-catalyzed cycle. The key to its stereospecificity lies in the transmetalation step, where the vinyl group is transferred from the boron atom to the palladium center. This step occurs with retention of configuration, ensuring that the trans geometry of the boronic acid is maintained throughout the cycle and delivered to the final product. The presence of a base is crucial, as it converts the boronic acid into a more nucleophilic 'ate' complex, which accelerates the transmetalation process.[11]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex Pd(II) Complex->Vinyl-Pd(II) Complex Transmetalation (Vinyl-B(OR)3-) Vinyl-Pd(II) Complex->Pd(0)L2 Reductive Elimination Product Product Vinyl-Pd(II) Complex->Product (R-Vinyl)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of trans-4-Methoxy-4'-nitrostilbene

This protocol details the coupling of this compound with 1-iodo-4-nitrobenzene.

Materials & Reagents:

ReagentMWAmountMolesEquiv.
1-Iodo-4-nitrobenzene249.01249 mg1.01.0
This compound177.99196 mg1.11.1
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), this compound (196 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Expert Tip: The choice of ligand can be critical. For more challenging substrates, bulky, electron-rich phosphine ligands like SPhos or RuPhos can improve yields and reaction rates.[12]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure trans-stilbene product. The trans geometry can be confirmed by ¹H NMR spectroscopy (J-coupling constant of the vinylic protons typically ~16 Hz).

Application 2: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

The rhodium-catalyzed 1,4-conjugate addition (or Michael addition) is a premier method for forming C-C bonds while simultaneously creating a new stereocenter.[13][14] Using this compound as the nucleophile in conjunction with a chiral rhodium catalyst allows for the highly enantioselective synthesis of β-vinyl substituted carbonyl compounds.[15][16]

Mechanistic Causality: The catalytic cycle begins with the transmetalation of the vinyl group from the boronic acid to a Rh(I) complex. The Michael acceptor (e.g., a cyclic enone) then coordinates to the rhodium center and undergoes migratory insertion into the Rh-vinyl bond. This forms a rhodium enolate intermediate. Subsequent protonation releases the chiral product and regenerates the active Rh(I) catalyst.[13] The enantioselectivity is governed by the chiral ligand, which creates a sterically defined pocket around the metal center, forcing the enone to coordinate and react from a specific face.

Rhodium_Cycle cluster_1 Catalytic Cycle Rh(I)L Rh(I)L Vinyl-Rh(I)L Vinyl-Rh(I)L Rh-Enolate Intermediate Rh-Enolate Intermediate Rh(I)L* Rh(I)L* Rh-Enolate Intermediate->Rh(I)L* Protonolysis (H+) Chiral Product Chiral Product Rh-Enolate Intermediate->Chiral Product Vinyl-Rh(I)L* Vinyl-Rh(I)L* Rh(I)L*->Vinyl-Rh(I)L* Transmetalation (Vinyl Boronic Acid) Vinyl-Rh(I)L*->Rh-Enolate Intermediate Migratory Insertion (Enone Substrate)

Figure 2: General catalytic cycle for Rh-catalyzed asymmetric conjugate addition.

Protocol: Enantioselective Synthesis of 3-[(E)-2-(4-methoxyphenyl)vinyl]cyclohexan-1-one

This protocol describes the asymmetric addition to cyclohex-2-en-1-one.

Materials & Reagents:

ReagentMWAmountMolesEquiv.
Cyclohex-2-en-1-one96.1396 mg1.01.0
This compound177.99267 mg1.51.5
Bis(cyclooctadiene)rhodium(I) tetrafluoroborate [Rh(cod)₂BF₄]405.910.2 mg0.0250.025
(R)-BINAP622.6717.1 mg0.02750.0275
1,4-Dioxane/H₂O (10:1)-5 mL--

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Rh(cod)₂BF₄] (10.2 mg, 0.025 mmol) and the chiral ligand (R)-BINAP (17.1 mg, 0.0275 mmol) to a dry Schlenk tube. Add 2 mL of degassed 1,4-dioxane and stir for 20-30 minutes at room temperature until a homogeneous solution is formed. Expert Tip: The choice of chiral ligand is the most critical parameter for achieving high enantioselectivity. Ligands like BINAP, Tangphos, or Duanphos are often effective.[16]

  • Main Reaction Setup: In a separate flask, dissolve this compound (267 mg, 1.5 mmol) in 3 mL of the 1,4-dioxane/H₂O (10:1) solvent mixture.

  • Reaction Initiation: Add the boronic acid solution to the pre-formed catalyst solution. Finally, add cyclohex-2-en-1-one (96 mg, 1.0 mmol) via syringe.

  • Reaction Conditions: Heat the mixture to 80 °C and stir. The reaction is typically complete in 12-24 hours. Monitor by TLC or chiral HPLC to determine conversion and enantiomeric excess (ee).

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x 20 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the product. The enantiomeric excess should be determined by chiral HPLC analysis.

Expected Outcome Data:

SubstrateChiral LigandYield (%)ee (%)Reference
Cyclohex-2-en-1-one(R)-BINAP>90>95[13][14]
Cyclopent-2-en-1-one(S)-TangPhos>85>98[16]
4,4-Dimethylcyclohex-2-en-1-one(R)-DuanPhos>90>97[16]

Part 3: Practical Insights and Advanced Topics

Handling and Storage: this compound is an air-stable solid. However, like many boronic acids, it can undergo dehydration to form the cyclic trimer anhydride (boroxine). This process is typically reversible under reaction conditions. For long-term storage, keep the reagent in a tightly sealed container in a cool, dry place.

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. When handling the solid powder, use of a dust mask or a fume hood is recommended to avoid inhalation.

Troubleshooting and Optimization:

  • Low Yield in Suzuki Coupling: If yields are low, consider screening different palladium sources (e.g., Pd(OAc)₂ with a phosphine ligand), bases (stronger bases like Cs₂CO₃ or K₃PO₄ can be effective), or solvents. Catalyst deactivation can be an issue; ensuring a rigorously inert atmosphere is critical.

  • Poor Enantioselectivity in Conjugate Addition: Enantiomeric excess is highly dependent on the match between the substrate, ligand, and solvent. If selectivity is poor, screen a panel of different chiral ligands. Temperature can also be a critical variable; running the reaction at a lower temperature may improve selectivity, albeit at the cost of a longer reaction time.

Conclusion

This compound is a powerful and reliable reagent for stereoselective synthesis. Its utility in the stereospecific Suzuki-Miyaura cross-coupling provides a direct entry to trans-alkenes, while its application in Rh-catalyzed asymmetric conjugate additions enables the construction of valuable chiral building blocks. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this versatile tool for the efficient and precise synthesis of complex molecular targets. The continued exploration of boronic acid chemistry promises to further expand the synthetic toolkit, accelerating innovation in both medicine and materials science.[17][18]

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals to advanced materials.[3][4] This protocol focuses on a specific application: the coupling of trans-2-(4-Methoxyphenyl)vinylboronic acid with an aryl halide. This particular vinylboronic acid is a versatile building block for the synthesis of stilbene derivatives, a class of compounds with significant biological activities, including antioxidant and anti-inflammatory properties.[5][6]

This guide provides a detailed, step-by-step protocol for setting up this reaction, delving into the rationale behind the selection of reagents and conditions. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully implement and troubleshoot this powerful synthetic transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species.[9][10] This step is often the rate-determining step of the overall reaction.

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent (in this case, the trans-2-(4-methoxyphenyl)vinyl group) is transferred to the palladium(II) complex.[9] This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[1][11]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[12][13]

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Vinyl Ar-Pd(II)L2-Vinyl TM->PdII_Vinyl RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Ar-Vinyl Pd0->OA Ar-X PdII_Aryl->TM Vinyl-B(OH)2 (Base Activated) PdII_Vinyl->RE caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationAmountMolar Equivalents
Aryl Bromide (Ar-Br)Varies-1.0 mmol1.0
This compound177.99[14]-214 mg (1.2 mmol)1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.56-23 mg (0.02 mmol)0.02
Base (e.g., K₂CO₃)138.212 M aqueous solution1.5 mL (3.0 mmol)3.0
Solvent (e.g., Toluene/Ethanol)--10 mL (3:1 v/v)-
Degassed Water18.02-As needed-

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup: Combine Ar-Br, boronic acid, and catalyst in a flask. start->setup degas 2. Degassing: Evacuate and backfill with inert gas (3x). setup->degas add_solvents 3. Add Solvents & Base: Inject degassed solvents and aqueous base. degas->add_solvents heat 4. Reaction: Heat the mixture (e.g., 80-100 °C). add_solvents->heat monitor 5. Monitor Progress: Use TLC or LC-MS. heat->monitor workup 6. Work-up: Quench, extract with organic solvent, and dry. monitor->workup purify 7. Purification: Column chromatography. workup->purify characterize 8. Characterization: NMR, MS. purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki reaction.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

    • Expert Insight: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help drive the reaction to completion, especially if the boronic acid is prone to decomposition or homocoupling.[12]

  • Degassing: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Causality: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state.[12] Removing oxygen is critical for catalytic activity and preventing side reactions like the homocoupling of the boronic acid.[12]

  • Solvent and Base Addition: Using syringes, add the degassed solvent mixture (e.g., 10 mL of a 3:1 toluene/ethanol mixture) followed by the aqueous base solution (e.g., 1.5 mL of 2 M K₂CO₃).

    • Rationale for Solvent Choice: A mixture of a nonpolar solvent like toluene and a polar protic solvent like ethanol is often effective. Toluene helps to solubilize the organic reagents, while the aqueous/alcoholic phase is necessary for dissolving the inorganic base and facilitating the transmetalation step.[15][16] The presence of water is often crucial for the hydrolysis of boronic acid anhydrides (boroxines) which may be present.[17]

    • Role of the Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1][9] The choice of base can significantly impact the reaction rate and yield.[18] Carbonates like K₂CO₃ and phosphates like K₃PO₄ are commonly used and offer a good balance of reactivity and functional group compatibility.[1]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

    • Temperature Considerations: The optimal temperature depends on the reactivity of the aryl halide. Aryl iodides and bromides are generally more reactive and may proceed at lower temperatures, while less reactive aryl chlorides often require higher temperatures and more specialized catalyst systems.[9]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired stilbene derivative.[19]

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents- Ensure thorough degassing.- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃).[18]- Increase the reaction temperature.- Use a different solvent system (e.g., dioxane/water, DMF).[20]
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Improve degassing technique.- Reduce the catalyst loading.[12]
Protodeborylation (Loss of Boronic Acid Group) - Prolonged reaction times at high temperatures- Presence of excess water or acid- Monitor the reaction closely and stop when complete.- Use anhydrous solvents and a non-aqueous base if the substrate is sensitive.
Co-elution of Product and Byproducts - Similar polarities- Optimize the chromatography eluent system.- Consider recrystallization as an alternative purification method.[21]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of complex organic molecules. By carefully selecting the catalyst, base, and solvent system, and by adhering to a meticulous experimental protocol, researchers can reliably synthesize stilbene derivatives and other valuable compounds using this compound. The insights provided in this guide are intended to facilitate the successful application of this powerful reaction in both academic and industrial research settings.

References

Application Notes & Protocols for the Scale-Up Synthesis of Derivatives from trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-(4-Methoxyphenyl)vinylboronic acid is a pivotal building block in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1][2][3] Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[2][4][5] This guide provides an in-depth analysis of the synthetic strategies for creating derivatives from this versatile reagent, with a strong focus on the practical challenges and solutions for scaling these processes from the laboratory bench to industrial production. We will explore the mechanistic underpinnings of the key reactions, present a robust, step-by-step scale-up protocol, and address critical safety and purification considerations.

Introduction: The Strategic Importance of Styrylboronic Acids

Vinylboronic acids, and specifically styryl derivatives like this compound, are indispensable intermediates in drug discovery and development.[6] Their value stems from their stability, relatively low toxicity, and predictable reactivity in forming stilbene and polyolefin structures, which are common motifs in biologically active molecules.[2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application, allowing for the stereospecific formation of a C(sp²)–C(sp²) bond between the vinylboronic acid and an aryl or vinyl halide.[4][7]

While bench-scale synthesis is well-documented, scaling up these reactions introduces significant challenges. These include maintaining high yields and purity, managing reaction exotherms, ensuring catalyst efficiency at low loadings, and developing effective, scalable purification strategies.[4][8][9] This document serves as a comprehensive guide for researchers and process chemists to navigate these complexities.

Mechanistic Foundations: The Suzuki-Miyaura Coupling

Understanding the catalytic cycle is paramount for troubleshooting and optimizing a scale-up synthesis. The Suzuki-Miyaura reaction proceeds through a well-established palladium-catalyzed cycle.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst oxidative adds to the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, forms a borate complex. This complex then transfers its organic group (the vinyl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex Ar-Pd(II)-X Complex oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_vinyl_complex Ar-Pd(II)-Vinyl Complex transmetalation->pdi_vinyl_complex reductive_elim Reductive Elimination pdi_vinyl_complex->reductive_elim reductive_elim->pd0 product Ar-Vinyl (Product) reductive_elim->product Product Out arx Ar-X arx->oxidative_add boronic_acid Vinyl-B(OH)₂ + Base boronic_acid->transmetalation Workflow setup 1. Reactor Setup (Dry & Inert) charge 2. Reagent Charging (Solids, then Solvents) setup->charge N₂ Atmosphere reaction 3. Reaction (Heat & Stir @ 80°C) charge->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Workup (Cool, Quench, Extract) monitor->workup Complete purify 6. Purification (Recrystallization) workup->purify product 7. Final Product (Dry & Characterize) purify->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-2-(4-Methoxyphenyl)vinylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile reagent. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, providing step-by-step solutions and the rationale behind them.

Issue 1: My final product is an oil or a sticky solid and won't crystallize.

Cause: This is a common issue with boronic acids and can be attributed to the presence of impurities that inhibit crystal lattice formation. The most likely culprits are residual solvents, starting materials, or the formation of boronic anhydrides (boroxines).

Solution Pathway:

  • Trituration: This is the first and simplest method to attempt.

    • Protocol: Add a non-polar solvent in which the desired product is sparingly soluble, such as hexane or a mixture of hexane and ethyl acetate. Stir the mixture vigorously. The impurities may dissolve, leaving the purified boronic acid as a solid.

    • Rationale: Trituration is a rapid purification method that relies on the differential solubility of the product and impurities.

  • Recrystallization: If trituration fails, recrystallization is the next logical step.[1][2]

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or hot water).[1][3]

      • If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then hot filter the solution.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3]

    • Rationale: The principle of recrystallization is based on the higher solubility of a compound in a hot solvent compared to a cold solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals while the impurities remain in the solution.

    Solvent SystemNotes
    Ethyl Acetate/HexaneA good starting point for many boronic acids. Dissolve in hot ethyl acetate and add hexane until cloudy.
    Acetone/WaterUseful if the compound is water-soluble to some extent.
    Hot WaterSome boronic acids can be recrystallized from hot water, which is an environmentally friendly option.[3]
    Dichloroethane or BenzeneCan be effective but are more hazardous and should be used with appropriate safety precautions.[1]
Issue 2: My NMR spectrum shows broad peaks and the presence of anhydride.

Cause: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4] This is a dehydration process and is often reversible. The presence of both species in solution can lead to broadened NMR signals. Commercial sources of this compound often contain varying amounts of the anhydride.[5]

Solution:

  • Hydration: Dissolving the sample in a solvent system containing a small amount of water (e.g., acetone-d6 with a drop of D2O) for NMR analysis can often shift the equilibrium back to the monomeric boronic acid, resulting in sharper peaks.

  • Purification via Salt Formation:

    • Protocol:

      • Dissolve the crude material in an organic solvent like ethyl acetate.

      • Extract with a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble boronate salt.

      • Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the boronic acid precipitates.

      • Collect the solid by filtration, wash with water, and dry thoroughly.

    • Rationale: This acid-base extraction method is highly effective for separating the acidic boronic acid from neutral or basic impurities.

Issue 3: I suspect my product is contaminated with the cis-isomer.

Cause: The synthesis of trans-vinylboronic acids can sometimes yield the cis-isomer as a byproduct. These isomers can be difficult to separate due to their similar polarities.

Solution:

  • Column Chromatography: Flash column chromatography on silica gel can be effective.[1]

    • Protocol:

      • Choose an appropriate eluent system. A gradient of hexane and ethyl acetate is a common starting point.

      • To improve separation and prevent streaking, which is common with boronic acids on silica gel, the silica can be pre-treated with boric acid.[6]

      • Carefully load the crude product and elute with the chosen solvent system. The trans-isomer is typically less polar and will elute first.

    • Rationale: The slight difference in the spatial arrangement of the cis and trans isomers leads to different interactions with the stationary phase (silica gel), allowing for their separation. Pre-treating the silica with boric acid can help to saturate active sites that might otherwise lead to irreversible adsorption or decomposition of the boronic acid.[6]

  • Preparative HPLC: For very difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

    • Rationale: HPLC offers much higher resolution than flash chromatography, enabling the separation of closely related isomers.

Issue 4: My product is degrading during purification on a silica gel column.

Cause: Vinylboronic acids can be sensitive and may degrade on silica gel, especially if the silica is acidic or if the chromatography run is prolonged.[4] This can manifest as streaking on the TLC plate and low recovery from the column.

Solution:

  • Use Neutral Alumina: Neutral alumina can be a less harsh alternative to silica gel for the chromatography of sensitive boronic acids.[1]

  • Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (e.g., 1%), to the eluent to neutralize the acidic sites on the silica gel.

  • Work Quickly: Minimize the time the compound spends on the column.

II. Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product?

A1: A combination of techniques is recommended for a thorough assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the trans stereochemistry (indicated by a large coupling constant, typically 15-18 Hz, for the vinyl protons) and for identifying organic impurities. ¹¹B NMR can also be useful, with the boronic acid typically showing a signal around 27-33 ppm.

  • Melting Point (mp): A sharp melting point range close to the literature value (140-144 °C) is a good indicator of purity.[5] A broad or depressed melting point suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q2: What are the common byproducts in the synthesis of this compound?

A2: Depending on the synthetic route, common byproducts can include:

  • Starting materials: Unreacted starting materials from the coupling reaction (e.g., aryl halides).

  • cis-isomer: As discussed in the troubleshooting section.

  • Homocoupling products: Resulting from the coupling of two molecules of the starting aryl halide or two molecules of the boronic acid.

  • Protodeboronation product: The replacement of the boronic acid group with a hydrogen atom, which can occur under certain conditions.[4]

  • Boronic anhydride (boroxine): The cyclic trimer formed by dehydration of the boronic acid.[4]

Q3: My synthesis starts from the pinacol ester of the boronic acid. What is the best way to deprotect it?

A3: The deprotection of the pinacol ester to the free boronic acid is a crucial step.

  • Hydrolysis: Simple hydrolysis with an acid, such as HCl, in a biphasic system (e.g., ether/water) is a common and effective method.[7]

  • Transesterification: Reaction with diethanolamine can form a crystalline adduct that can be isolated and then hydrolyzed to the boronic acid.[8][9] This can be a purification step in itself.

  • Oxidative Cleavage: Treatment with sodium periodate (NaIO₄) can also be used, but care must be taken to avoid oxidation of the vinyl group.

Q4: How should I store purified this compound?

A4: Vinylboronic acids can be unstable and prone to polymerization and oxidation.[4][10][11] For long-term storage, it is recommended to:

  • Store it as the more stable pinacol ester if possible.

  • If storing the free boronic acid, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Store at a low temperature (-20°C is ideal).[12]

  • Protect it from light.

Q5: What is the role of the base in reactions involving this boronic acid, such as Suzuki-Miyaura coupling?

A5: In Suzuki-Miyaura coupling, the base plays a critical role in the catalytic cycle.[13][14] It reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which then undergoes transmetalation with the palladium catalyst more readily than the neutral boronic acid.[15] The choice of base can significantly impact the reaction's efficiency and selectivity.

III. Visualized Workflows

Purification Decision Tree

Purification_Workflow Purification Decision Tree for this compound start Crude Product is_solid Is the product a solid? start->is_solid trituration Attempt Trituration (e.g., with Hexane/EtOAc) is_solid->trituration Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oil/Gummy) recrystallization Recrystallization trituration->recrystallization Fails nmr_check Check Purity by NMR trituration->nmr_check recrystallization->nmr_check pure Pure Product (>95%) nmr_check->pure Yes column Column Chromatography (Silica or Alumina) nmr_check->column No (Impure) column->nmr_check Fractions Collected prep_hplc Preparative HPLC column->prep_hplc Isomers Present acid_base->nmr_check prep_hplc->pure

Caption: A decision tree for selecting the appropriate purification method.

IV. References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion]. Available: --INVALID-LINK--

  • Sigma-Aldrich. This compound ≥95%. Available: --INVALID-LINK--

  • Merck. This compound. Available: --INVALID-LINK--

  • Sigma-Aldrich. This compound ≥95%. Available: --INVALID-LINK--

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(10), 1636-1638. Available: --INVALID-LINK--

  • Sigma-Aldrich. This compound certificates of analysis. Available: --INVALID-LINK--

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available: --INVALID-LINK--

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available: --INVALID-LINK--

  • ECHEMI. How to purify boronic acids/boronate esters?. Available: --INVALID-LINK--

  • Reddit. (2017, December 19). Purification of boronic acids? [Online discussion]. Available: --INVALID-LINK--

  • ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Available: --INVALID-LINK--

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. Available: --INVALID-LINK--

  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. Available: --INVALID-LINK--

  • Karver, M. R., Weiss, L. E., & Raines, R. T. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. Angewandte Chemie (International ed. in English), 55(37), 11249–11252. Available: --INVALID-LINK--

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Available: --INVALID-LINK--

  • PubChem. This compound. Available: --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? [Online discussion]. Available: --INVALID-LINK--

  • Karver, M. R., Weiss, L. E., & Raines, R. T. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie (International ed. in English), 55(37), 11249–11252. Available: --INVALID-LINK--

  • Sigma-Aldrich. This compound ≥95%. Available: --INVALID-LINK--

  • BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition. Available: --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. Available: --INVALID-LINK--

  • Reddit. (2020, October 1). Boronic acid pinacol ester deprotection. [Online discussion]. Available: --INVALID-LINK--

  • Gillis, E. P., & Burke, M. D. (2008). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of organic chemistry, 73(23), 9291–9299. Available: --INVALID-LINK--

  • Google Patents. CN105503926B - Method for synthetizing vinyl boronic acid ester. Available: --INVALID-LINK--

  • Sigma-Aldrich. This compound ≥95% (Spanish). Available: --INVALID-LINK--

  • Sigma-Aldrich. Vinylboronic acid pinacol ester. Available: --INVALID-LINK--

  • University of Rochester. Recrystallization and Crystallization. Available: --INVALID-LINK--

  • SpectraBase. 4-Methoxyphenylboronic acid. Available: --INVALID-LINK--

  • Roberts, A. M., & Johnson, J. A. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 114(43), 11349–11354. Available: --INVALID-LINK--

  • Sigma-Aldrich. This compound ≥95%. Available: --INVALID-LINK--

  • TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization) [Video]. YouTube. Available: --INVALID-LINK--

  • SpectraBase. (E)-(PARA-METHOXYPHENYL)-ETHENEBORONIC-ACID. Available: --INVALID-LINK--

References

Technical Support Center: Optimizing Base Selection for Reactions with trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your cross-coupling reactions involving trans-2-(4-methoxyphenyl)vinylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base, ensuring high-yield and reproducible results. Here, we move beyond generic protocols to provide in-depth, evidence-based guidance rooted in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] Its main function is to activate the boronic acid, making it more nucleophilic and thus more readily transferred to the palladium catalyst.[2] There are two widely accepted mechanisms for this activation:

  • The Boronate Pathway: The base deprotonates the boronic acid to form a more reactive boronate species (a tetracoordinate boron "ate" complex). This boronate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway can depend on the specific base, solvent, and substrates used.

Q2: How does the methoxy group on the phenyl ring of this compound influence the reaction?

A2: The 4-methoxy group is an electron-donating group, which increases the electron density on the vinylboronic acid moiety. This can have several effects:

  • Increased Nucleophilicity: The electron-donating nature of the methoxy group can enhance the nucleophilicity of the vinyl group, which can be beneficial for the transmetalation step.

  • Potential for Protodeboronation: While vinylboronic acids are generally more stable towards protodeboronation than some heteroaryl boronic acids, highly electron-rich systems can be more susceptible to this side reaction under certain conditions.[3][4][5] However, studies have shown that vinyl boronic acids undergo very slow protodeboronation.[3][5]

Q3: Should I use an inorganic or organic base?

A3: For most Suzuki-Miyaura couplings with this compound, inorganic bases are generally preferred and more commonly used .[1][6] They are often more effective at promoting the reaction and are typically more economical.

  • Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are excellent choices. They offer a good balance of basicity to promote the reaction without causing significant degradation of the starting materials.

  • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective in Suzuki-Miyaura couplings and are more commonly employed when substrates are sensitive to stronger inorganic bases.[6]

Troubleshooting Guide

Q1: My reaction yield is low or non-existent. What are the likely causes related to the base?

A1: Low yields in Suzuki-Miyaura couplings can often be traced back to suboptimal base selection or reaction conditions. Here's a systematic approach to troubleshooting:

Potential Cause 1: Insufficient Base Strength or Solubility

The base may not be strong enough or sufficiently soluble in the reaction medium to efficiently generate the active boronate species.

Troubleshooting Protocol:

  • Switch to a Stronger Base: If you are using a weak base like NaHCO₃, consider switching to a stronger, yet still moderately basic, option like K₂CO₃ or K₃PO₄.

  • Consider a Biphasic Solvent System: For inorganic bases, a mixture of an organic solvent (e.g., toluene, dioxane, or THF) with water is often beneficial. The water helps to dissolve the base, facilitating its interaction with the boronic acid. Vigorous stirring is essential in biphasic systems to ensure efficient mixing.

  • Use a More Soluble Base: Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents than potassium or sodium carbonate and can sometimes lead to improved yields.

Potential Cause 2: Base-Induced Decomposition

While less common with this substrate, a very strong base (e.g., NaOH, KOH) could potentially lead to side reactions or degradation of your starting materials or product, especially at elevated temperatures.

Troubleshooting Protocol:

  • Screen a Weaker Base: If you are using a strong hydroxide base, try switching to a carbonate or phosphate base.

  • Lower the Reaction Temperature: High temperatures can exacerbate decomposition pathways. Try running the reaction at a lower temperature for a longer period.

Q2: I'm observing significant protodeboronation. How can I minimize this side reaction?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. While vinylboronic acids are relatively robust[3][5], this can still be a competing pathway.

Causality: Protodeboronation is often promoted by the presence of a proton source (like water) and can be accelerated by certain bases.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: If you suspect protodeboronation is a significant issue, switching to strictly anhydrous conditions can be effective. This involves using dry solvents and a base that does not contain water of hydration. Anhydrous K₃PO₄ or CsF are good options in this case.

  • Employ a Milder Base: Strong bases can sometimes accelerate protodeboronation. Consider using a milder base like potassium fluoride (KF). The fluoride ion is thought to activate the boronic acid without significantly increasing the basicity of the medium.[2]

  • Protect the Boronic Acid: As a last resort, you can convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.

Data & Diagrams

Understanding Basicity: pKa Values

The strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

BaseConjugate AcidpKa in WaterpKa in DMSO
KFHF3.1715.1
K₂CO₃HCO₃⁻10.3314.5
K₃PO₄HPO₄²⁻12.3217.0
Cs₂CO₃HCO₃⁻10.3314.5
NaOHH₂O15.731.4
KOtButBuOH~1932.2

Note: pKa values can vary significantly between solvents. The choice of solvent will influence the effective basicity.

Comparative Performance of Bases

The optimal base is highly dependent on the specific substrates and reaction conditions. The following table provides a general guideline for base selection with vinylboronic acids, based on literature precedents for similar substrates.

BaseTypical ConditionsExpected YieldComments
K₂CO₃ Toluene/H₂O or Dioxane/H₂O, 80-100 °CGood to Excellent A reliable and cost-effective choice for many systems.[6][8]
Cs₂CO₃ Toluene or Dioxane, 80-110 °CGood to Excellent Often effective in cases where other carbonates fail, due to its higher solubility in organic solvents.[1]
K₃PO₄ Toluene or Dioxane, 80-110 °CGood to Excellent A strong, non-nucleophilic base that is particularly effective for less reactive coupling partners.[1]
KF Toluene or THF, 80-100 °CModerate to Good A milder option that can be beneficial in minimizing protodeboronation.[2]
NaOH/KOH Toluene/H₂O or Dioxane/H₂O, 80-100 °CVariable Can be effective, but the high basicity may lead to side reactions with sensitive substrates.[1]

Visualizing the Mechanism

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA R-X Ar-X R-X->OA R-Pd(II)-X(L2) Ar-Pd(II)-X(L2) OA->R-Pd(II)-X(L2) TM Transmetalation R-Pd(II)-X(L2)->TM Base Base Base->TM Boronic R'-B(OH)2 (this compound) Boronic->TM R-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) TM->R-Pd(II)-R'(L2) RE Reductive Elimination R-Pd(II)-R'(L2)->RE RE->Pd(0)L2 Product Ar-R' RE->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Protodeboronation cluster_0 Base-Mediated Protodeboronation Boronic R-B(OH)2 Boronate [R-B(OH)3]⁻ Boronic->Boronate + Base Base Base (e.g., OH⁻) Product R-H (Protodeboronated Byproduct) Boronate->Product + H₂O ProtonSource H₂O Borate B(OH)₄⁻

Caption: The mechanism of base-mediated protodeboronation.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling with this compound using different base systems.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This is a robust and widely applicable starting point for optimization.

  • Materials:

    • This compound (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Pd(PPh₃)₄ (2-5 mol%)

    • K₂CO₃ (2.0 equiv)

    • Toluene and Water (e.g., 4:1 v/v)

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions using Potassium Phosphate (K₃PO₄)

This protocol is recommended when protodeboronation is a concern.

  • Materials:

    • This compound (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%)

    • Anhydrous K₃PO₄ (finely powdered, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and finely powdered anhydrous K₃PO₄.

    • Add the Pd₂(dba)₃ and the phosphine ligand.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Workup and purification are performed as described in Protocol 1.

References

preventing homocoupling of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of trans-2-(4-Methoxyphenyl)vinylboronic acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the undesired homocoupling of vinylboronic acids, specifically this compound. As Senior Application Scientists, we have curated this resource to provide not just solutions, but a deep, mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of (E,E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene in my Suzuki reaction. What is causing this homocoupling side product?

A1: The formation of a symmetrical diene from the dimerization of your vinylboronic acid is a classic side reaction known as homocoupling. This process is primarily mediated by Palladium(II) (Pd(II)) species and is often exacerbated by the presence of oxygen.[1][2] The mechanism can occur via two principal pathways:

  • Oxidative Homocoupling: If your reaction is not rigorously deoxygenated, dissolved oxygen can oxidize the active Palladium(0) (Pd(0)) catalyst to a Pd(II) species. This Pd(II) can then undergo two sequential transmetalations with your vinylboronic acid, followed by reductive elimination to yield the homocoupled diene and regenerate Pd(0).[3][4]

  • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) might be slow or incomplete. The residual Pd(II) is then free to catalyze the homocoupling pathway described above.[1]

The key takeaway is that minimizing the concentration of Pd(II) species and rigorously excluding oxygen are paramount to preventing this side reaction.[5][6]

Q2: My reaction is under an argon atmosphere, but I still see homocoupling. What is the role of the base and could it be the problem?

A2: This is a common and insightful question. While an inert atmosphere is critical, the choice of base plays a multifaceted and crucial role in the Suzuki-Miyaura reaction, influencing both the desired outcome and potential side reactions.[7][8]

The base's primary function is to activate the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the rate-determining transmetalation step with the Pd(II)-halide complex in the main catalytic cycle.[9][10]

However, the base can also be problematic:

  • Base Strength: A very strong base can sometimes promote other undesired pathways. For sensitive substrates like vinylboronic acids, which can be prone to decomposition or side reactions, a milder base is often beneficial.

  • Heterogeneity: Strong inorganic bases like K₂CO₃ or Cs₂CO₃ have limited solubility in common organic solvents (e.g., Toluene, Dioxane). This can lead to reproducibility issues and localized areas of high base concentration. A soluble, moderately strong base like potassium phosphate (K₃PO₄) often provides a more controlled and homogeneous reaction environment, which can suppress homocoupling.[11]

Therefore, if you are using a strong, poorly soluble base, switching to a milder, more soluble one like K₃PO₄ is a key troubleshooting step.

Q3: Which palladium catalyst and ligand combination is best for suppressing the homocoupling of my electron-rich vinylboronic acid?

A3: This is where rational catalyst design becomes critical. For electron-rich vinylboronic acids like this compound, the goal is to use a catalyst system that strongly favors the reductive elimination step of the cross-coupling cycle over any competing pathway.

  • Use a Pd(0) Source: Starting directly with a Pd(0) pre-catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) eliminates the need for an in-situ reduction step, thereby minimizing the initial concentration of Pd(II) that could trigger homocoupling.[11]

  • Employ Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands, often called Buchwald ligands, are exceptionally effective. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to be both sterically bulky and highly electron-donating.[12]

    • The Bulk accelerates the final reductive elimination step, which is often the turnover-limiting step for forming the desired C-C bond.[12]

    • The Electron-Donating Nature stabilizes the Pd(0) resting state and facilitates the initial oxidative addition of the aryl halide. By accelerating the productive cross-coupling cycle, these advanced ligands effectively "outcompete" the slower, undesired homocoupling pathway.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving issues related to the homocoupling of this compound.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
High levels (>10%) of homocoupled diene product. 1. Insufficient deoxygenation of the reaction mixture.[2] 2. Use of a Pd(II) pre-catalyst with inefficient reduction.[1]1. Rigorously degas the solvent and the entire reaction setup (flask, reagents) using multiple freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[5][11] 2. Switch to a Pd(0) pre-catalyst like Pd(PPh₃)₄. If using Pd(II), consider adding a mild reducing agent like potassium formate.[6]
Moderate levels (5-10%) of homocoupling, reaction seems sluggish. 1. Suboptimal base choice (too strong or poor solubility).[11] 2. Inefficient ligand system.1. Change the base from K₂CO₃ or Cs₂CO₃ to a milder, more soluble base like K₃PO₄.[11] 2. Switch from a simple ligand like PPh₃ to a bulky, electron-rich biarylphosphine ligand such as SPhos.[12]
Reaction works but is not reproducible; homocoupling varies between runs. 1. Inconsistent degassing procedure. 2. Boronic acid quality/stability issues. 3. Heterogeneous reaction conditions due to insoluble base.1. Standardize the degassing protocol. 2. Consider using a more stable boronic ester derivative, such as the pinacol ester (Bpin), which can provide a slow, controlled release of the boronic acid.[2][13] 3. Ensure vigorous stirring and consider switching to a soluble base.
Homocoupling is low, but protodeboronation (loss of the boronic acid group) is observed. The reaction environment is too protic or the pH is not optimal, leading to hydrolysis of the C-B bond.1. Use anhydrous solvents. 2. A milder base like K₃PO₄ or even CsF can help mitigate protodeboronation compared to strong hydroxides.[11]
Visualizing the Reaction Pathways

Understanding the competition between the desired cross-coupling and the undesired homocoupling is key. The following diagrams illustrate the palladium catalytic cycles.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_complex Ar-Pd(II)-X(L₂) OA->PdII_complex TM Transmetalation [R-B(OH)₃]⁻ PdII_complex->TM R-B(OH)₂, Base PdII_diaryl Ar-Pd(II)-R(L₂) TM->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product

Caption: The desired Suzuki-Miyaura catalytic cycle.

Homocoupling_Cycle Pd0 Pd(0)L₂ Oxidation Oxidation Pd0->Oxidation O₂ PdII_species Pd(II) Species Oxidation->PdII_species TM1 First Transmetalation PdII_species->TM1 R-B(OH)₂, Base PdII_monoaryl R-Pd(II)-OH(L₂) TM1->PdII_monoaryl TM2 Second Transmetalation PdII_monoaryl->TM2 R-B(OH)₂, Base PdII_diaryl_homo R-Pd(II)-R(L₂) TM2->PdII_diaryl_homo RE_homo Reductive Elimination PdII_diaryl_homo->RE_homo RE_homo->Pd0 Catalyst Regeneration Homocoupling_Product R-R (Dimer) RE_homo->Homocoupling_Product

Caption: The undesired oxygen-mediated homocoupling pathway.

Optimized Protocol to Minimize Homocoupling

This protocol is optimized for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ (2 mol%) and SPhos (4 mol%) catalysts to the flask.

  • Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via a gas-tight syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

References

Technical Support Center: Managing Protodeboronation of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing trans-2-(4-Methoxyphenyl)vinylboronic acid. This resource is designed to provide in-depth, practical solutions to a common challenge encountered during its application in cross-coupling reactions: protodeboronation. Here, we combine mechanistic understanding with field-proven troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a critical issue?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond[1][2]. In the case of this compound, this side reaction consumes your starting material and generates 4-methoxystyrene as a byproduct. This leads to reduced yields of your desired coupled product and introduces a potentially difficult-to-remove impurity, complicating downstream purification[2].

Q2: I thought vinylboronic acids were relatively stable. Why am I observing protodeboronation?

You are correct that, mechanistically, vinylboronic acids are considered to be relatively stable and undergo protodeboronation much more slowly than many heteroaromatic boronic acids[3][4]. However, "slow" is a relative term in catalysis. The conditions required for many cross-coupling reactions, such as the Suzuki-Miyaura coupling, can create an environment that accelerates this otherwise sluggish side reaction, making it a significant competitive pathway[2][3]. Factors like elevated temperatures, the presence of a base, and aqueous media are the primary culprits[2][3].

Q3: What specific reaction conditions are known to promote protodeboronation?

Several key parameters in a typical cross-coupling protocol can inadvertently favor protodeboronation:

  • Aqueous Basic Conditions: The combination of water (a proton source) and a base is a primary driver. The base facilitates the formation of a boronate species ([R-B(OH)₃]⁻), which is often more susceptible to protonolysis[2][5][6].

  • Elevated Temperatures: Like most reactions, the rate of protodeboronation increases with temperature[2][3]. Prolonged heating can significantly deplete the vinylboronic acid.

  • Inefficient Catalytic Turnover: If the desired catalytic cycle (e.g., Suzuki-Miyaura) is slow, the boronic acid is exposed to the protodeboronation-promoting conditions for a longer period, allowing the side reaction to become more prominent[1].

  • Choice of Base: Strong bases can accelerate the decomposition. The pH of the reaction medium is a critical factor influencing the speciation of the boronic acid and its stability[1][2].

Q4: How can I confirm that protodeboronation is the cause of my low yields?

The most direct method is to analyze your crude reaction mixture using techniques that can identify the starting material, the desired product, and the expected byproduct (4-methoxystyrene).

  • ¹H NMR Spectroscopy: This is an excellent tool. Look for the characteristic signals of 4-methoxystyrene. You can often integrate these signals against a known internal standard or the product signals to quantify the extent of the side reaction.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for separating the components of the crude mixture and confirming their identities by their mass-to-charge ratio. You will see a mass peak corresponding to 4-methoxystyrene (C₉H₁₀O, exact mass: 134.07).

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to overcoming protodeboronation in your experiments.

Q5: I've confirmed via LC-MS that 4-methoxystyrene is a major byproduct in my Suzuki-Miyaura reaction. What is the most logical troubleshooting workflow?

A systematic approach is crucial. Instead of changing multiple variables at once, modify one parameter at a time to isolate the key factor. The following workflow is recommended:

G cluster_0 Troubleshooting Workflow Start Problem Confirmed: Protodeboronation Occurring Temp Step 1: Lower Temperature Run at 60-80°C or lower Start->Temp Initial Intervention Base Step 2: Modify Base Try K₃PO₄ or CsF Temp->Base If problem persists Result Problem Solved: Yield Improved Temp->Result If successful Solvent Step 3: Use Anhydrous Solvent e.g., Toluene, 2-MeTHF Base->Solvent If problem persists Base->Result If successful Derivative Step 4: Use a Stable Derivative Convert to Pinacol Ester or Trifluoroborate Salt Solvent->Derivative For maximum stability Solvent->Result If successful Derivative->Result If successful

Caption: A step-by-step workflow for troubleshooting protodeboronation.

Q6: You suggest modifying the base. What are the best options and why?

The goal is to find a base that is effective for the transmetalation step of the Suzuki-Miyaura cycle but minimizes boronic acid decomposition.

Base TypeRecommended ExamplesRationale
Phosphates K₃PO₄Often provides a good balance of reactivity and mildness, reducing the rate of protodeboronation compared to stronger bases like hydroxides.
Fluorides CsF, KFFluoride ions can interact with the boronic acid, and in some systems, this has been shown to minimize protodeboronation while still promoting the catalytic cycle[7].
Carbonates K₂CO₃, Cs₂CO₃While common, they can still promote protodeboronation, especially at high temperatures. Consider them a baseline, but be prepared to switch if decomposition is high.

Recommendation: Start by switching from your current base to K₃PO₄. If that fails to suppress the side reaction sufficiently, a trial with CsF is a logical next step.

Q7: How can I convert my this compound to a more stable derivative?

Converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt is an excellent strategy for enhancing stability[1][8][9][10]. These derivatives act as a "slow-release" reservoir of the active boronic acid under the reaction conditions, keeping its standing concentration low and thus minimizing decomposition[1].

Protocol: Synthesis of this compound pinacol ester

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in an anhydrous solvent like THF or Toluene (approx. 0.2 M concentration).

  • Drying: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) to scavenge the water that is formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC or ¹H NMR.

  • Workup: Once the reaction is complete, filter off the drying agent.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent cross-coupling reaction. If further purification is needed, it can typically be purified by silica gel chromatography, as esters are generally less polar and easier to handle than the free acids[8].

Q8: My reaction is done, and I have a mixture of my product and 4-methoxystyrene. What's the best way to purify it?

The byproduct, 4-methoxystyrene, is significantly less polar than most coupled products which often contain more functional groups. This difference in polarity is the key to separation.

  • Silica Gel Column Chromatography: This is the most common and effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity. The 4-methoxystyrene should elute first.

  • Recrystallization: If your desired product is a solid, recrystallization may be effective. The byproduct is a liquid at room temperature, which may allow it to be removed in the mother liquor.

  • Preparative HPLC: For high-purity requirements or difficult separations, reverse-phase preparative HPLC is a powerful option.

Mechanistic Insight: The Competing Pathways

Understanding the mechanism is key to rational optimization. The desired Suzuki-Miyaura coupling competes directly with the protodeboronation pathway for the same boronic acid starting material.

G BA R-B(OH)₂ (Vinylboronic Acid) Boronate [R-B(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ / - H₂O Pd_Cycle Pd(0) Catalytic Cycle Boronate->Pd_Cycle Transmetalation (Productive Path) Protodeboronation Protodeboronation Pathway Boronate->Protodeboronation Decomposition (Unproductive Path) Product R-Ar (Desired Product) Pd_Cycle->Product Reductive Elimination Byproduct R-H (Byproduct) Protodeboronation->Byproduct + H⁺

Caption: Competing pathways for a vinylboronate anion in a cross-coupling reaction.

Your goal as an experimentalist is to accelerate the "Productive Path" (transmetalation) to outcompete the "Unproductive Path" (protodeboronation). This is achieved by using highly active catalysts and optimized conditions (base, solvent, temperature) that favor the Suzuki-Miyaura cycle.

References

improving the stability of trans-2-(4-Methoxyphenyl)vinylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Enhancing the Solution Stability of trans-2-(4-Methoxyphenyl)vinylboronic acid

Welcome to the technical support center for organoboron reagents. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Vinylboronic acids are powerful synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions. However, their utility is often hampered by inherent instability in solution, leading to inconsistent reaction yields and challenging purification processes.

This document provides a comprehensive overview of the common stability issues associated with this compound and offers detailed, field-proven troubleshooting guides and protocols to mitigate these challenges. Our goal is to empower you with the knowledge to ensure the integrity of your starting materials and achieve reproducible, high-yielding results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound seems to be degrading. What are the primary causes of its instability?

A1: The instability of this compound in solution is primarily due to three competing degradation pathways:

  • Protodeboronation: This is a common side reaction where the carbon-boron (C-B) bond is cleaved by a proton source (like water or alcohol in the solvent) and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process converts your vinylboronic acid into 4-methoxystyrene, an inactive byproduct in most coupling reactions. The rate of protodeboronation is highly dependent on the pH of the medium.[3][4][5]

  • Boroxine Formation: In concentrated solutions or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[2][6][7][8] While this is a reversible process, the formation of boroxine alters the stoichiometry of the active monomeric boronic acid in solution, which can significantly impact reaction kinetics and yields.[6][9] The presence of an electron-donating group, such as the methoxy group on your compound, can favor the formation of boroxine.[6][10]

  • Oxidation: The C-B bond is susceptible to cleavage by atmospheric oxygen or other oxidants, which typically yields the corresponding alcohol or related oxidized species.[2][5][11] This is a particular concern during long-term storage or in reactions run under air.[12][13][14]

Q2: What are the visual or analytical signs that my boronic acid has degraded?

A2: You can identify degradation through several observations:

  • Physical Appearance: The pristine compound is a solid. If it becomes gummy or discolored upon storage, this may indicate decomposition.

  • NMR Spectroscopy: This is the most definitive method. In ¹H NMR, the appearance of new signals corresponding to 4-methoxystyrene (the protodeboronated product) is a clear indicator of degradation. The disappearance of the characteristic vinyl proton signals coupled to boron is also indicative of decomposition.

  • Chromatography (TLC/LC-MS): The appearance of new, more nonpolar spots (for protodeboronation) or baseline material (for polymerization) on a TLC plate suggests degradation. LC-MS can be used to identify the mass of byproducts like 4-methoxystyrene or the boroxine.

  • Inconsistent Reaction Yields: If you observe a sudden drop in the yield of your cross-coupling reaction using the same batch of boronic acid, it is highly likely that the reagent has degraded upon storage.

Q3: I am performing a Suzuki-Miyaura coupling reaction and getting low yields. Could this be related to the instability of the vinylboronic acid?

A3: Absolutely. Low yields in Suzuki-Miyaura reactions are a classic symptom of vinylboronic acid instability.[15][16] The reaction conditions, which typically involve heat and a basic aqueous solution, can accelerate the degradation pathways, particularly protodeboronation.[16] Essentially, the in situ decomposition of your boronic acid competes directly with the desired catalytic cycle.[15] If the rate of degradation is comparable to or faster than the rate of transmetalation to the palladium center, your overall yield will be significantly compromised. This problem is often more severe when using less reactive coupling partners, such as aryl chlorides, which require harsher conditions.[15]

Q4: What immediate steps can I take to improve the stability of my vinylboronic acid during an experiment?

A4: To minimize degradation during your reaction setup and execution, consider the following:

  • Use Fresh Reagent: Use freshly opened or recently purchased boronic acid whenever possible.

  • Inert Atmosphere: Prepare your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Solvent Choice: Use dry, deoxygenated solvents. While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation.

  • Temperature Control: Avoid unnecessarily high temperatures or prolonged heating.

  • Timed Addition: Add the boronic acid to the reaction mixture just before heating or initiation of the reaction, rather than letting it sit in a basic solution for an extended period.

For a more robust, long-term solution, converting the boronic acid to a more stable derivative is the recommended strategy.

Troubleshooting & Stabilization Guides

This section provides actionable strategies to overcome the inherent instability of this compound.

Guide 1: Addressing Low Yields in Cross-Coupling Reactions

If you are experiencing low or inconsistent yields, the primary goal is to ensure the boronic acid remains intact long enough to participate in the catalytic cycle.

G start Low or Inconsistent Yields Observed check_reagent Is the solid boronic acid fresh and pure? start->check_reagent unstable_reagent Reagent may be degraded. Source fresh material. check_reagent->unstable_reagent No stable_reagent Reagent is likely stable in solid form. check_reagent->stable_reagent Yes strategy Select a Stabilization Strategy unstable_reagent->strategy stable_reagent->strategy optimization Optimize Reaction Conditions mida Strategy 1: Convert to MIDA boronate (Recommended for robust solution) strategy->mida For highest stability & control pinacol Strategy 2: Convert to Pinacol Ester strategy->pinacol For moderate stability increase mida_protocol Use MIDA boronate in a slow-release protocol. mida->mida_protocol pinacol_protocol Use pinacol ester directly in coupling. pinacol->pinacol_protocol result Improved Yield and Reproducibility mida_protocol->result pinacol_protocol->result

Caption: Decision workflow for troubleshooting low cross-coupling yields.

Guide 2: Understanding the Main Degradation Pathways

A clear understanding of the degradation mechanisms is key to preventing them.

G cluster_0 Primary Reagent cluster_1 Degradation Products BA This compound R-CH=CH-B(OH)₂ Proto Protodeboronation Product R-CH=CH₂ (4-Methoxystyrene) BA->Proto + H⁺ (e.g., H₂O) - [B(OH)₃] Conditions: Aqueous, acidic or basic pH Boroxine Boroxine (R-CH=CH-BO)₃ Cyclic Trimer BA->Boroxine 3x Reagent - 3 H₂O Conditions: Anhydrous, high concentration

Caption: Key degradation routes for vinylboronic acids in solution.

Stabilization Strategies & Experimental Protocols

The most effective method for stabilizing problematic boronic acids is to convert them into a derivative that masks the reactive boronic acid moiety. N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[17][18][19][20]

Strategy: Formation of Air-Stable MIDA Boronates

MIDA boronates are highly stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions and are compatible with silica gel chromatography.[18][19] They enable a "slow-release" approach where the unstable boronic acid is generated in situ under mild aqueous basic conditions, maintaining a low, steady concentration that favors cross-coupling over degradation.[15][16][17]

StrategyCompound FormStabilityAdvantagesDisadvantages
None (Direct Use) Boronic AcidLowNo extra synthetic stepsProne to protodeboronation, boroxine formation, and oxidation; inconsistent yields.[2][16]
Pinacol Ester Boronate EsterModerateGood stability for storage and purification; can be used directly in some couplings.[9]Can be difficult to hydrolyze; may require different reaction conditions.[9]
MIDA Boronate Boronate EsterVery HighIndefinitely bench-top stable; compatible with chromatography; enables slow-release of the active boronic acid.[15][16][18]Requires an additional synthetic step for preparation and specific conditions for in situ deprotection.
Protocol 1: Preparation of trans-2-(4-Methoxyphenyl)vinyl MIDA boronate

This protocol is adapted from the general procedures developed by Burke and coworkers.[18]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Molecular sieves (4 Å), activated

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a minimal amount of DMSO to form a slurry.

  • Add toluene to the flask (approximately 10 times the volume of DMSO).

  • Heat the mixture to reflux (typically around 120-140 °C, depending on the DMSO/toluene ratio) with vigorous stirring.

  • Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the pure MIDA boronate, which is a stable, crystalline solid.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using MIDA Boronate

This protocol demonstrates how to use the prepared MIDA boronate in a cross-coupling reaction.

Materials:

  • trans-2-(4-Methoxyphenyl)vinyl MIDA boronate (1.2 equiv)

  • Aryl or heteroaryl chloride/bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol %)

  • Ligand (e.g., SPhos, 10 mol %)

  • Potassium phosphate (K₃PO₄), aqueous solution

  • Dioxane/Water solvent mixture (e.g., 5:1)

Procedure:

  • To a reaction vessel, add the aryl halide, the MIDA boronate, the palladium catalyst, and the ligand.

  • Purge the vessel with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the deoxygenated dioxane/water solvent mixture.

  • Add the aqueous solution of K₃PO₄. The aqueous base will slowly hydrolyze the MIDA ester, releasing the active vinylboronic acid into the reaction medium.[16][18]

  • Heat the reaction mixture to the required temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform a standard aqueous workup, and purify the product by chromatography.

By using this slow-release strategy, you can effectively outcompete the degradation pathways and dramatically improve the yield and reproducibility of your cross-coupling reactions involving this and other unstable vinylboronic acids.

References

Technical Support Center: Synthesis of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-2-(4-Methoxyphenyl)vinylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a coupling partner in Suzuki-Miyaura reactions to construct complex molecular architectures.[1][2][3] Its stereodefined vinyl structure and electron-rich aromatic ring make it a versatile building block in the development of pharmaceuticals and advanced materials.

However, the synthesis and handling of this compound are not without challenges. Researchers frequently encounter a range of impurities that can compromise the yield, purity, and reactivity of the final product. This technical guide serves as a dedicated resource for scientists and drug development professionals, offering a structured, question-and-answer approach to troubleshoot common issues. We will delve into the root causes of impurity formation, provide robust analytical protocols for their identification, and detail field-proven methods for their mitigation and removal.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the single most common impurity found in samples of this compound?

A: The most prevalent impurity is its corresponding cyclic anhydride, boroxine (triphenylboroxin). Boronic acids exist in a dynamic equilibrium with their boroxine form, which is generated through the intermolecular dehydration of three boronic acid molecules.[4][5][6] It is common for commercial samples and lab-synthesized batches to contain varying amounts of this anhydride.

Q2: My ¹H NMR spectrum looks relatively clean, but my yield is unexpectedly high or the material has a different physical appearance. What could be the cause?

A: This is a classic indicator of significant boroxine formation. The ¹H NMR signals for the boronic acid and its boroxine are often very similar and can overlap, masking the presence of the impurity. However, because boroxine formation involves the loss of three water molecules for every three boronic acid molecules, its molecular weight per monomeric unit is lower. This can lead to an artificially inflated mass and yield calculation if you assume the material is 100% pure boronic acid.

Q3: How can I definitively confirm the presence of boroxine?

A: The most reliable method is ¹¹B NMR spectroscopy . Boronic acids and boroxines exist in different coordination environments, leading to distinct chemical shifts. The trigonal (sp²) boron of the boronic acid typically appears around δ 25-35 ppm, while the tetrahedral (sp³) boron of the boroxine is shifted upfield to approximately δ 15-25 ppm.[7] The relative integration of these two signals provides a quantitative ratio of the two species.

Q4: What is the most common and direct synthetic route for preparing this compound?

A: The most frequently employed method is the hydroboration of the terminal alkyne, 4-ethynylanisole .[8] This reaction typically involves the syn-addition of a borane reagent across the triple bond, followed by hydrolysis to yield the vinylboronic acid. The choice of borane is critical for achieving the desired regioselectivity and stereoselectivity.[9][10]

Part 2: Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific impurities you may encounter during your synthesis. Each entry details the cause, identification methods, and corrective actions.

Issue 1: Presence of Boroxine Anhydride
  • How do I identify it?

    • ¹¹B NMR: As mentioned in the FAQ, this is the definitive method. Look for a signal between δ 15-25 ppm in addition to the boronic acid signal at δ 25-35 ppm.[7]

    • Mass Spectrometry (LC-MS): You may observe a peak corresponding to the boroxine or its fragments, though it can be labile in the ion source.

    • Physical Properties: The melting point may be broader or different from the literature value for the pure boronic acid.[1]

  • Why does it form? Boroxine formation is a reversible, entropically driven dehydration process.[4][11] The equilibrium is pushed towards the boroxine under anhydrous conditions or upon heating, as water is removed. Conversely, the presence of water will hydrolyze the boroxine back to the boronic acid.[5][12]

    boroxine_formation cluster_0 Equilibrium between Boronic Acid and Boroxine 3_BA 3 x this compound Boroxine Corresponding Boroxine 3_BA->Boroxine - 3 H₂O (Dehydration) Boroxine->3_BA + 3 H₂O (Hydrolysis) 3_H2O 3 x H₂O

    Caption: Reversible equilibrium of boronic acid dehydration.
  • How do I convert it back to the boronic acid? The most straightforward approach is to reintroduce water to drive the equilibrium back to the acid form. See Protocol 4 for a detailed procedure. This is often achieved by dissolving the mixture in a water-miscible solvent, adding a small amount of water, and then removing the solvent under reduced pressure, or through recrystallization from a solvent system containing water.[6]

Issue 2: Unreacted Starting Material (4-ethynylanisole)
  • How do I identify it?

    • ¹H NMR: Look for the characteristic sharp singlet of the acetylenic proton around δ 3.0 ppm and the aromatic signals of 4-ethynylanisole, which will differ slightly from the product.

    • GC-MS: This is an excellent method due to the volatility of the starting material. It will show a distinct peak with the correct mass spectrum for C₉H₈O.

  • What causes this?

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Stoichiometry: An incorrect stoichiometry of the borane reagent (less than one equivalent) will naturally leave starting material behind.

    • Reagent Deactivation: The borane reagent may have degraded due to improper storage or handling.

  • How can I fix this?

    • Reaction Optimization: Increase the reaction time, slightly elevate the temperature (if thermally stable), or use a slight excess (1.05-1.1 equivalents) of a high-quality borane reagent.

    • Purification: Unreacted 4-ethynylanisole is typically less polar than the boronic acid product and can often be removed effectively via recrystallization (see Protocol 3 ) or flash column chromatography.

Issue 3: Isomeric Impurities (Z-isomer and α-regioisomer)
  • How do I identify them?

    • ¹H NMR: This is the primary tool.

      • Z (cis)-isomer: The vinyl protons of the desired trans-isomer exhibit a large coupling constant (J ≈ 18 Hz). The cis-isomer will show a smaller coupling constant (J ≈ 12-14 Hz).

      • α-regioisomer: In this isomer, the boron atom is attached to the internal carbon of the vinyl group. This results in a significantly different splitting pattern and chemical shift for the vinyl protons compared to the desired β-isomer.

  • What causes them? The formation of these isomers is rooted in the hydroboration mechanism.

    • Z-isomer: While hydroboration is a syn-addition, which should lead to the trans (E)-vinylboronic acid, some catalytic systems or reaction conditions can lead to isomerization or non-selective addition, producing the Z-isomer.[8]

    • α-regioisomer: The desired product is the "anti-Markovnikov" adduct. However, a competing "Markovnikov" addition can place the boron on the more substituted carbon.[13][14] This is particularly problematic with less sterically demanding boranes like BH₃.

  • How can I minimize them?

    • Choice of Reagent: The key to high regioselectivity is using a sterically hindered borane . Reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are highly effective at selectively adding to the terminal carbon of the alkyne, minimizing the formation of the α-regioisomer.[9][15]

    • Controlled Conditions: Maintain the recommended reaction temperature to avoid isomerization side reactions.

Issue 4: Degradation Products (Protodeboronation & Oxidation)
  • How do I identify them?

    • Protodeboronation Product (4-methoxystyrene): Identified by ¹H NMR (characteristic vinyl signals without boron coupling) or GC-MS.

    • Oxidation Product (4-methoxyacetophenone): Identified by ¹H NMR (disappearance of vinyl protons, appearance of a methyl ketone singlet around δ 2.5 ppm) or LC-MS.

  • What causes them? The carbon-boron bond is susceptible to cleavage.

    • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It can be catalyzed by acidic or basic conditions, particularly at elevated temperatures.[7]

    • Oxidation: The C-B bond can be easily oxidized to a C-O bond. While this is the basis of the hydroboration-oxidation sequence to make alcohols, accidental exposure to oxidants (including air, especially with catalyst residues) during workup or storage can lead to the corresponding aldehyde, which can then be further oxidized or tautomerize.[10]

  • How can I prevent this?

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.

    • Controlled Workup: Use mild workup conditions, avoiding strong acids or bases and prolonged heating.

    • Proper Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to prevent slow degradation over time.

Part 3: Analytical and Purification Protocols

Protocol 1: Identification of Boroxine using ¹¹B NMR
  • Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ¹¹B frequency.

  • Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A reference standard like BF₃·OEt₂ is typically used for chemical shift calibration (δ 0.0 ppm).

  • Analysis: Integrate the signal for the boronic acid (typically δ 25-35 ppm) and the signal for the boroxine (typically δ 15-25 ppm). The ratio of the integrals corresponds to the molar ratio of the two species in the sample.[7]

Protocol 2: General Method for HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid) is a good starting point.[16]

    • Example Gradient: Start at 10% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the 4-methoxyphenyl chromophore (e.g., 254 nm or 275 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Analysis: The product should be the major peak. Impurities like 4-ethynylanisole, 4-methoxystyrene, and 4-methoxyacetophenone will have different retention times.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Identify a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a nonpolar solvent (like toluene or hexanes) and a slightly more polar solvent (like ethyl acetate) often works well.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimal amount of the hot primary solvent (e.g., toluene) to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Check: Analyze the purified material by NMR or HPLC to confirm the removal of impurities.

Protocol 4: Conversion of Boroxine back to Boronic Acid
  • Dissolution: Dissolve the sample containing boroxine in a suitable water-miscible organic solvent (e.g., acetone, THF).

  • Hydrolysis: Add a small amount of deionized water (e.g., 1-5% v/v) to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow the hydrolysis to complete.[6]

  • Solvent Removal: Remove the solvent and water under reduced pressure using a rotary evaporator. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of water.

  • Drying: Dry the resulting solid thoroughly under high vacuum to yield the pure boronic acid.

Part 4: Visual Workflows and Data Summary

Impurity Formation Pathways

impurity_pathways cluster_main Synthetic Pathway and Impurity Formation SM 4-Ethynylanisole (Starting Material) Product This compound (Desired Product) SM->Product Hydroboration (Desired Path) Z_Isomer Z-Isomer SM->Z_Isomer Poor Stereoselectivity Alpha_Isomer α-Regioisomer SM->Alpha_Isomer Poor Regioselectivity (Markovnikov Addition) Boroxine Boroxine (Anhydride Impurity) Product->Boroxine Dehydration Protodeboronation 4-Methoxystyrene (Protodeboronation) Product->Protodeboronation Degradation (e.g., H⁺/heat) Boroxine->Product Hydrolysis

Caption: Key pathways in the synthesis and degradation of the target compound.
Troubleshooting Workflow

troubleshooting_workflow start Unexpected Analytical Results (NMR, LCMS, Yield) check_nmr Analyze ¹H & ¹¹B NMR start->check_nmr boroxine_path ¹¹B Signal at δ 15-25 ppm? check_nmr->boroxine_path Check Boron Environment check_gcms Analyze by GC-MS volatile_path Volatile Impurity Detected? check_gcms->volatile_path Check Volatiles boroxine_yes Boroxine Present. See Protocol 4. boroxine_path->boroxine_yes Yes isomer_path Abnormal Vinyl Coupling Constants or Shifts? boroxine_path->isomer_path No end_node Purity Issue Resolved boroxine_yes->end_node isomer_yes Isomers Present. Optimize with Bulky Borane. isomer_path->isomer_yes Yes sm_path Acetylenic Signal at ~δ 3.0 ppm? isomer_path->sm_path No isomer_yes->end_node sm_path->check_gcms No sm_yes Unreacted Starting Material. Optimize Reaction/Purify. sm_path->sm_yes Yes sm_yes->end_node volatile_yes Likely Starting Material or Protodeboronation Product. volatile_path->volatile_yes Yes volatile_path->end_node No / Resolved volatile_yes->end_node

Caption: A logical workflow for troubleshooting common synthesis impurities.
Table 1: Summary of Common Impurities and Analytical Signatures

Impurity NameCommon CauseRecommended Analytical Technique(s)Key Analytical Signature(s)
Boroxine Anhydride Dehydration of product¹¹B NMR, ¹H NMR¹¹B NMR: Signal at δ 15-25 ppm.[7]
4-Ethynylanisole Incomplete reaction¹H NMR, GC-MS¹H NMR: Acetylenic proton singlet at ~δ 3.0 ppm.
Z-Isomer Poor stereoselectivity¹H NMRVinyl proton coupling constant (J) of ~12-14 Hz.
α-Regioisomer Poor regioselectivity¹H NMRComplex, distinct vinyl proton splitting pattern.
4-Methoxystyrene Protodeboronation¹H NMR, GC-MSCharacteristic signals for a terminal styrene.
4-Methoxyacetophenone Oxidation¹H NMR, LC-MSMethyl ketone singlet at ~δ 2.5 ppm.

References

Technical Support Center: Column Chromatography Techniques for Purifying Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of vinylboronic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of these versatile compounds. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of vinylboronic acids in a question-and-answer format.

My vinylboronic acid is decomposing on the silica gel column. What can I do?

This is a common issue arising from the inherent instability of some boronic acids on standard silica gel.[1][2] The acidic nature of silica can promote protodeboronation, leading to the loss of your desired product.[3]

Causality: The Lewis acidic nature of the silanol groups on the silica surface can interact with the electron-rich boronic acid moiety, facilitating its cleavage. This is particularly problematic for more sensitive vinylboronic acids.

Solutions:

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[3][4] Alumina is less acidic and can mitigate decomposition.

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base or by using a mobile phase containing a basic modifier. However, a more targeted approach is often more effective.

  • Boric Acid-Treated Silica Gel: A highly effective method is to use silica gel impregnated with boric acid.[5][6] This technique reduces the Lewis basicity of the silica gel, thereby suppressing the over-adsorption and decomposition of boronic acids and their esters.[5]

  • Rapid Purification: If you must use silica gel, perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.[5]

Why is my vinylboronic acid streaking on the TLC plate and column?

Streaking is a frequent observation when working with boronic acids and is often indicative of strong interactions with the stationary phase or issues with solubility.[1][7]

Causality: The polar boronic acid group can interact strongly with the polar silanol groups of the silica gel, leading to slow and uneven migration. Additionally, boronic acids can form intermolecular hydrogen bonds, leading to aggregation and poor chromatographic behavior.

Solutions:

  • Mobile Phase Modification: Add a small amount of a polar, acidic, or basic modifier to your eluent.

    • Acetic Acid or Formic Acid: A small percentage of acetic acid or formic acid in the mobile phase can help to protonate the silanol groups, reducing their interaction with the boronic acid.[4]

    • Triethylamine (TEA) or Ammonia: For basic vinylboronic acids, adding a small amount of TEA or ammonia can improve peak shape by competing for acidic sites on the silica.[4]

  • Stationary Phase Choice:

    • Reversed-Phase (C18) Chromatography: For polar vinylboronic acids, reversed-phase chromatography can be a good alternative.[1][7] However, solubility in the mobile phase (typically acetonitrile/water or methanol/water) can be a challenge.[1]

    • Boric Acid-Treated Silica Gel: As mentioned previously, this can also help to reduce streaking by minimizing strong interactions.[5][6]

  • Sample Loading: Ensure your sample is fully dissolved in a small amount of the mobile phase or a suitable solvent before loading it onto the column. Precipitates can lead to significant streaking.

My vinylboronic acid is not eluting from the column or the recovery is very low.

Poor recovery is a frustrating problem, often linked to the strong adsorption of the boronic acid to the stationary phase or its decomposition.[1][4]

Causality: The strong interaction between the boronic acid and the silica gel can lead to irreversible adsorption. Decomposition on the column, as discussed earlier, will also result in low or no recovery of the desired product.[8]

Solutions:

  • Check for Decomposition: Before running a column, it's wise to check the stability of your compound on silica gel using a 2D TLC.[8] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains intact and on the diagonal, your compound is likely stable. If you see new spots, it is decomposing.

  • Use a More Polar Eluent: If your compound is stable but not eluting, you may need a more polar mobile phase. For silica gel, consider solvent systems containing acetone or methanol.[4]

  • Alternative Stationary Phases: If your compound is highly polar and still not eluting with polar solvents on silica, consider reversed-phase chromatography or using a different normal-phase stationary phase like neutral alumina.[4]

  • Derivatization: In some cases, it may be beneficial to convert the vinylboronic acid to a less polar and more stable boronate ester (e.g., a pinacol ester) for purification.[1][3] The ester can then be hydrolyzed back to the boronic acid after purification. However, be aware that some boronate esters can also be unstable on silica.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying vinylboronic acids?

There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your vinylboronic acid.

  • Silica Gel: While widely used, it can cause decomposition and streaking for sensitive boronic acids due to its acidic nature.[1][2] It is often suitable for less polar and more robust vinylboronic acids.

  • Boric Acid-Treated Silica Gel: This is an excellent option to minimize decomposition and over-adsorption of boronic acids and their esters.[5][6]

  • Neutral Alumina: A good alternative to silica gel, as it is less acidic and can prevent the degradation of sensitive compounds.[4]

  • Reversed-Phase (C18) Silica: This is a viable option for more polar vinylboronic acids that are difficult to handle on normal-phase media.[7][10]

Q2: Can I use reversed-phase chromatography for my vinylboronic acid?

Yes, reversed-phase HPLC and flash chromatography can be very effective for purifying vinylboronic acids, particularly those that are highly polar.[7][11] A common mobile phase is a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium acetate to improve peak shape.[10][11]

Q3: How can I avoid the hydrolysis of my vinylboronic acid during purification?

Hydrolysis can be a concern, especially if water is present in your solvents or on the stationary phase.

  • Use Dry Solvents: Ensure your organic solvents are anhydrous.

  • Minimize Water in Mobile Phase (Normal Phase): When using normal-phase chromatography, avoid adding water to your eluent unless it is part of a specific protocol to improve separation.

  • Reversed-Phase Considerations: In reversed-phase chromatography, while water is a component of the mobile phase, the hydrolysis of the boronic acid itself is less of a concern than the hydrolysis of a corresponding boronate ester if you are purifying that instead.[9]

Q4: What are some alternative purification methods if column chromatography fails?

If column chromatography proves challenging, several other techniques can be employed:

  • Recrystallization: This is often the first choice for solid vinylboronic acids and can provide very pure material.[4][7] Solvents like hot water, ethanol, or mixtures of hexane and acetone have been used successfully.[1]

  • Derivatization to a Crystalline Adduct: A powerful technique involves forming a crystalline adduct with diethanolamine.[1][2][7] This adduct can often be easily purified by recrystallization and the free boronic acid can be regenerated.[1]

  • Acid-Base Extraction: This method leverages the acidic nature of boronic acids. By dissolving the crude material in an organic solvent and extracting with a basic aqueous solution, the boronic acid can be moved to the aqueous layer as its boronate salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified and the pure boronic acid extracted back into an organic solvent.[3]

Experimental Protocol: Purification of a Vinylboronic Acid using Boric Acid-Treated Silica Gel

This protocol provides a general guideline. The specific solvent system and column dimensions should be optimized for your particular compound.

1. Preparation of Boric Acid-Treated Silica Gel:

  • Prepare a solution of boric acid in a suitable solvent (e.g., methanol).

  • Add silica gel to this solution to form a slurry.

  • Remove the solvent under reduced pressure to obtain the boric acid-impregnated silica gel.[5]

2. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of the boric acid-treated silica gel in your starting eluent.

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

3. Sample Loading:

  • Dissolve your crude vinylboronic acid in a minimal amount of a suitable solvent.

  • Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which can often lead to better resolution.

  • Carefully apply the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Collect fractions of a suitable volume.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow and Troubleshooting

To aid in your purification efforts, the following diagrams illustrate the general workflow for vinylboronic acid purification and a decision tree for troubleshooting common issues.

Vinylboronic Acid Purification Workflow Purification Workflow for Vinylboronic Acids cluster_0 Pre-Chromatography cluster_1 Chromatography cluster_2 Post-Chromatography Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Stability Test (2D TLC) Stability Test (2D TLC) Crude Product->Stability Test (2D TLC) Select Mobile Phase Select Mobile Phase TLC Analysis->Select Mobile Phase Select Stationary Phase Select Stationary Phase Stability Test (2D TLC)->Select Stationary Phase Column Packing Column Packing Select Stationary Phase->Column Packing Select Mobile Phase->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection Analyze Fractions (TLC) Analyze Fractions (TLC) Elution & Fraction Collection->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Vinylboronic Acid Pure Vinylboronic Acid Solvent Removal->Pure Vinylboronic Acid

Caption: A general workflow for the column chromatography purification of vinylboronic acids.

Troubleshooting Decision Tree Troubleshooting Common Issues Problem Problem Decomposition Decomposition Problem->Decomposition Decomposition on Column? Streaking Streaking Problem->Streaking Streaking on TLC/Column? Low Recovery Low Recovery Problem->Low Recovery Low/No Recovery? Solution1 Use Boric Acid-Treated Silica or Neutral Alumina Decomposition->Solution1 Yes Solution5 Consider Alternative Purification (Recrystallization, Derivatization) Decomposition->Solution5 If still problematic Solution2 Add Modifier to Eluent (e.g., Acetic Acid) Streaking->Solution2 Yes Solution3 Use Reversed-Phase (C18) Streaking->Solution3 If still streaking Low Recovery->Solution1 If decomposition is suspected Solution4 Check Stability (2D TLC) and Increase Eluent Polarity Low Recovery->Solution4 Yes

Caption: A decision tree for troubleshooting common problems in vinylboronic acid purification.

Data Summary: Recommended Stationary and Mobile Phases

Problem TypeRecommended Stationary PhaseExample Mobile Phase SystemsRationale
General Purpose Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolSuitable for robust, less polar vinylboronic acids.
Decomposition/Streaking Boric Acid-Treated Silica GelHexane/Ethyl AcetateReduces Lewis basicity of silica, minimizing decomposition and strong adsorption.[6]
Acid-Sensitive Compounds Neutral AluminaHexane/Ethyl AcetateLess acidic than silica gel, preventing degradation.[4]
Highly Polar Compounds Reversed-Phase (C18)Acetonitrile/Water with 0.1% Formic Acid, Methanol/Water with Ammonium AcetateBetter retention and separation for polar analytes.[10]

References

Technical Support Center: Solvent System Optimization for trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8)[1][2]. This document is designed for researchers, chemists, and process development professionals to navigate the critical impact of solvent selection on the reactivity and stability of this versatile reagent. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions involving this compound, with a focus on the solvent's role.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has completely stalled. How can the solvent be the cause?

A1: The solvent is a highly active participant in the Suzuki-Miyaura catalytic cycle, and its choice can be the root cause of poor performance for several reasons:

  • Poor Solubility: The boronic acid, coupling partner, and base must have adequate solubility at the reaction temperature. If any component is not sufficiently dissolved, the reaction becomes diffusion-limited, leading to slow or incomplete conversion. Phenylboronic acids, as a class, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[3].

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting. The solvent plays a crucial role here.[4]

    • Protic vs. Aprotic: Polar protic solvents, particularly water in combination with organic solvents (e.g., Ethanol/H₂O, Dioxane/H₂O), can significantly accelerate transmetalation.[5][6] This is often attributed to the formation of a more nucleophilic boronate species (Ar-B(OH)₃⁻) or a palladium-hydroxo complex (LₙPd-OH), which is highly reactive towards the neutral boronic acid.[4][5][7]

    • Aprotic Polar Solvents: Solvents like DMF or MeCN can influence reaction selectivity and rate by stabilizing charged intermediates or different catalyst species.[8]

  • Catalyst Poisoning: Commercial solvents can contain impurities that poison the palladium catalyst. For example, residual precursors from THF synthesis (like 2,3-dihydrofuran) can significantly decrease conversion even at ppm levels.[9] Always use high-purity, degassed solvents for cross-coupling reactions.

Q2: I am observing significant loss of my starting material to protodeboronation. Which solvents are best to minimize this side reaction?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. While vinylboronic acids are generally more stable and undergo protodeboronation much more slowly than many heteroaromatic boronic acids, it can still be a problem under certain conditions.[10][11][12]

  • Mechanism: The reaction is often pH-dependent and can be catalyzed by acid or base, particularly in aqueous media.[10]

  • Solvent Recommendations:

    • Minimize Water: If protodeboronation is a concern, reduce or eliminate water from the reaction. Anhydrous aprotic solvents like dioxane, THF, or toluene are excellent choices.

    • Avoid Protic Solvents: While alcohols can be beneficial for the Suzuki coupling itself, they can also serve as a proton source for protodeboronation, especially at elevated temperatures. If a protic solvent is necessary, use it as a co-solvent in minimal amounts.

    • Base Selection: The choice of base is linked to the solvent. Strong aqueous bases can promote protodeboronation. Using a milder, non-aqueous base like KF in an aprotic solvent can be an effective strategy.[13]

Q3: Does solvent polarity directly correlate with reaction success for this vinylboronic acid?

A3: Not directly. While polarity is a factor, the solvent's ability to coordinate and participate in the mechanism is more critical than its dielectric constant alone.[8]

  • Non-Polar Solvents (e.g., Toluene): Often require a stronger base or phase-transfer catalyst to be effective. They are good at preventing protodeboronation but may lead to slower reaction rates.

  • Polar Aprotic Solvents (e.g., THF, Dioxane): These are excellent general-purpose solvents for Suzuki couplings. They balance reagent solubility and participation in the catalytic cycle well.

  • Polar Protic Co-solvents (e.g., H₂O, EtOH): As mentioned, even small amounts of water can dramatically increase the rate of Suzuki couplings.[6] However, increasing water content can also lead to poor solubility of organic reagents and increase the risk of protodeboronation.[6] The optimal ratio (e.g., 5:1 organic to water) must often be determined empirically.[6]

Data Summary & Visualization

Table 1: Comparative Guide to Common Solvents for Suzuki-Miyaura Coupling
Solvent SystemTypical BaseProsCons & Troubleshooting Points
Toluene K₃PO₄, Cs₂CO₃Excellent for suppressing protodeboronation; high boiling point.Poor solubility for inorganic bases; may require phase-transfer agent.
THF / Dioxane K₂CO₃, K₃PO₄Good general-purpose solvents with excellent reagent solubility.Lower boiling points; must be rigorously degassed and checked for peroxides.
DMF / DMAc Na₂CO₃, K₂CO₃High polarity can aid solubility of salts and accelerate some reactions.Difficult to remove post-reaction; can decompose at high temps to release amines that inhibit Pd.
Ethanol / Water Na₂CO₃, K₂CO₃Can dramatically accelerate the transmetalation step; environmentally benign.[5][6]Can promote protodeboronation; poor solubility of non-polar substrates if water content is too high.[6]

Diagram 1: The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa R¹-X pdiia R¹-Pd(II)-X L₂ oa->pdiia tm Transmetalation pdiia->tm R²-B(OH)₂ pdiib R¹-Pd(II)-R² L₂ tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product R¹-R² re->product solvent Solvent & Base Interaction (e.g., H₂O, EtOH) solvent->tm Accelerates this step via boronate or Pd-OH formation

Caption: Key steps of the Suzuki-Miyaura cycle and the critical accelerating role of polar/protic solvents in the transmetalation step.

Experimental Protocols & Troubleshooting Workflow

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific coupling partners.

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.1 eq.), the aryl halide (1.0 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent), which has been previously degassed by sparging with an inert gas for 20-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Low Yield or Stalled Reaction q_solvent Is the solvent system optimized? start->q_solvent q_reagents Are reagents pure and catalyst active? start->q_reagents q_conditions Are reaction conditions (temp, time) correct? start->q_conditions a_sol_solubility Issue: Poor Solubility Fix: Switch to a more polar solvent (e.g., Dioxane) or add a co-solvent. q_solvent->a_sol_solubility No a_sol_degas Issue: O₂ or Impurities Fix: Use high-purity, freshly degassed solvent. q_solvent->a_sol_degas No a_sol_tm Issue: Slow Transmetalation Fix: Add H₂O or EtOH as a co-solvent (e.g., 5:1 ratio). q_solvent->a_sol_tm No a_sol_debor Issue: Protodeboronation Fix: Use anhydrous aprotic solvent (Toluene, Dioxane). q_solvent->a_sol_debor Yes, side product observed

Caption: A decision-tree to diagnose and solve common issues in reactions involving this compound.

References

Technical Support Center: Minimizing Catalyst Poisoning in Reactions with trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing catalyst poisoning in cross-coupling reactions involving trans-2-(4-Methoxyphenyl)vinylboronic acid. Our goal is to equip you with the scientific understanding and actionable protocols necessary to overcome common challenges and ensure the success of your experiments.

Introduction: The Challenge of Catalyst Deactivation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. However, its efficiency is highly dependent on the stability of the palladium catalyst and the boronic acid reagent. This compound, while a valuable building block, presents specific challenges due to the inherent instability of the vinylboronic acid moiety. Catalyst poisoning, in this context, is often a result of the degradation of the boronic acid itself, leading to the formation of species that inhibit the catalytic cycle.

This guide will delve into the primary mechanisms of catalyst deactivation when working with this electron-rich styrylboronic acid and provide a structured approach to troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has failed or is giving very low yields. What are the most likely causes?

Low or no yield in these reactions typically points to two primary issues:

  • Catalyst Deactivation: The active Pd(0) species is likely being poisoned by impurities or byproducts.

  • Boronic Acid Instability: Your this compound may be degrading before it can participate in the catalytic cycle.

The most common culprit is protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, converting your valuable boronic acid into 4-methoxystyrene.[1] This process is often accelerated by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings.

Q2: What is protodeboronation and why is it a major issue with this compound?

Protodeboronation is the protonolysis of the carbon-boron bond, effectively replacing the boronic acid group with a hydrogen atom.[1] For this compound, this results in the formation of 4-methoxystyrene.

This side reaction is particularly problematic for several reasons:

  • Consumption of Starting Material: It depletes the boronic acid available for the desired cross-coupling reaction.

  • Stoichiometric Imbalance: The changing stoichiometry can negatively impact the catalytic cycle.

  • Potential for Catalyst Inhibition: While 4-methoxystyrene itself is not a classic catalyst poison, its formation indicates reaction conditions that are suboptimal and may also favor other catalyst deactivation pathways.

The electron-donating nature of the 4-methoxy group can increase the electron density at the vinyl group, potentially influencing the rate of protodeboronation.

Q3: How can I detect if protodeboronation is occurring in my reaction?

You can monitor your reaction for the presence of 4-methoxystyrene using techniques such as:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of 4-methoxystyrene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can provide quantitative information on the extent of protodeboronation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signals of the vinyl protons in 4-methoxystyrene will be distinct from those of the starting boronic acid.

Q4: What are other potential sources of catalyst poisoning in my reaction?

Besides byproducts from boronic acid degradation, other common catalyst poisons include:

  • Oxygen: Incomplete degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) oxides. This can also promote the homocoupling of the boronic acid.[2]

  • Impurities in Reagents and Solvents: Trace impurities such as sulfur or other metals in your starting materials, base, or solvents can act as potent catalyst poisons.

  • Excess Halide Ions: While necessary for the reaction, a large excess of halide ions can sometimes inhibit the catalyst.

Troubleshooting Guides

Guide 1: Combating Protodeboronation

If you suspect protodeboronation is the primary cause of your low yields, consider the following strategies, starting with the least disruptive to your established protocol.

Troubleshooting Workflow for Protodeboronation

start Low Yield & Suspected Protodeboronation base Optimize Base: - Use a weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is a fine, dry powder. start->base First Step solvent Modify Solvent System: - Use anhydrous solvents. - Minimize water content or switch to a non-aqueous system (e.g., dioxane, THF, toluene). base->solvent If still low yield end Improved Yield base->end Successful temp Lower Reaction Temperature: - Run the reaction at the lowest effective temperature (e.g., 60-80 °C). solvent->temp If still low yield solvent->end Successful boronate Protect the Boronic Acid: - Convert to a boronate ester (e.g., pinacol ester) for slow release of the boronic acid. temp->boronate If still low yield temp->end Successful catalyst Increase Reaction Rate: - Use a more active catalyst system to favor cross-coupling over protodeboronation. boronate->catalyst Advanced Strategy boronate->end Successful catalyst->end

Caption: A stepwise approach to mitigating protodeboronation.

Detailed Recommendations:

StrategyRationale
Optimize the Base Strong bases, especially in the presence of water, are known to accelerate protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice. Using a finely powdered, dry base is also crucial.
Use Anhydrous Conditions Water is a key ingredient for protodeboronation. Using anhydrous solvents and ensuring all reagents are dry can significantly suppress this side reaction. While some Suzuki-Miyaura reactions benefit from a small amount of water, minimizing it is key when dealing with unstable boronic acids.
Lower the Reaction Temperature Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest temperature that still allows for efficient catalytic turnover can improve the yield of the desired product.
Protect the Boronic Acid Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be a highly effective strategy. The boronate ester acts as a slow-release reservoir for the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.
Guide 2: Ensuring an Active Catalytic System

If you have addressed protodeboronation and are still facing issues, the problem may lie with the catalyst itself.

Troubleshooting Workflow for Catalyst Activity

start Low Yield & Suspected Catalyst Inactivity degas Ensure Rigorous Degassing: - Use freeze-pump-thaw cycles or sparge with an inert gas (Ar or N₂). - Maintain a positive inert gas pressure throughout the reaction. start->degas First Step precatalyst Evaluate the Precatalyst: - Use a fresh, high-purity palladium source. - Consider air- and moisture-stable precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)). degas->precatalyst If still low yield end Improved Yield degas->end Successful ligand Select an Appropriate Ligand: - For electron-rich vinylboronic acids, consider electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos). precatalyst->ligand If still low yield precatalyst->end Successful reagent_purity Verify Reagent Purity: - Check for impurities in starting materials, base, and solvents. - Purify reagents if necessary. ligand->reagent_purity If still low yield ligand->end Successful reagent_purity->end

Caption: A systematic check for ensuring optimal catalyst performance.

Detailed Recommendations:

StrategyRationale
Rigorous Degassing Oxygen is detrimental to the active Pd(0) catalyst. Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst.
High-Quality Precatalyst The purity and activity of your palladium source are critical. Use a fresh bottle of precatalyst or consider a more robust, air-stable option.
Ligand Selection The choice of ligand can significantly impact catalyst activity and stability. For electron-rich systems, bulky and electron-donating phosphine ligands can promote the desired cross-coupling and suppress side reactions.
Reagent Purity Impurities in any of the reaction components can poison the catalyst. If you suspect contamination, purify your starting materials, use a fresh bottle of base, and high-purity, anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization based on your specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., dioxane, THF, or a mixture with minimal water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a reliable solution.

  • Dissolution:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or diethyl ether.

  • Addition of Pinacol:

    • Add pinacol (1.1 equiv.) to the solution.

  • Drying and Stirring:

    • Add a drying agent such as anhydrous magnesium sulfate.

    • Stir the mixture at room temperature for 1-2 hours.

  • Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purification:

    • The crude product can often be used directly in the Suzuki-Miyaura reaction. If necessary, it can be purified by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Suzuki-Miyaura Coupling Performance of trans-2-(4-Methoxyphenyl)vinylboronic Acid and trans-2-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] Central to this transformation is the judicious selection of the organoboron coupling partner. This guide provides an in-depth technical comparison of two widely utilized vinylboronic acids: trans-2-(4-Methoxyphenyl)vinylboronic acid and trans-2-phenylvinylboronic acid.

While structurally similar, the presence of a methoxy group on the phenyl ring of the former introduces significant electronic effects that influence its reactivity and performance in palladium-catalyzed cross-coupling reactions. This guide will dissect these differences, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their synthetic strategies. We will explore the underlying mechanistic principles, present a detailed experimental protocol, and provide a comparative analysis of their physical and chemical properties.

Structural and Physicochemical Properties: A Tabular Comparison

A foundational understanding of the physical and chemical properties of these reagents is crucial for their effective handling and application in synthesis. The table below summarizes key data for both boronic acids.

PropertyThis compoundtrans-2-Phenylvinylboronic acid
CAS Number 72316-18-8[2]6783-05-7[3]
Molecular Formula C₉H₁₁BO₃[2]C₈H₉BO₂
Molecular Weight 177.99 g/mol [2]147.97 g/mol [3]
Appearance White to off-white solidWhite to off-white solid
Melting Point 140-144 °C[4]146-156 °C[3]
Purity (typical) ≥95%[4]≥97%[3]

Reactivity in Suzuki-Miyaura Coupling: A Mechanistic and Electronic Perspective

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] The electronic nature of the boronic acid coupling partner plays a pivotal role, primarily influencing the rate-determining transmetalation step.[5]

The Role of the Methoxy Group: An Electron-Donating Advantage

The para-methoxy group on this compound is a strong electron-donating group through resonance. This has a profound effect on the reactivity of the molecule in the Suzuki-Miyaura coupling. The increased electron density on the aromatic ring and, by extension, on the vinyl group, facilitates the transmetalation step of the catalytic cycle.[5] This is because the transfer of the vinyl group from the boron atom to the palladium center is more facile when the vinyl group is more nucleophilic.

In contrast, trans-2-phenylvinylboronic acid lacks this electron-donating substituent. While it is still an effective coupling partner, the rate of transmetalation is generally expected to be slower compared to its methoxy-substituted counterpart under identical reaction conditions.[5]

This difference in reactivity can be a critical consideration in complex syntheses, particularly when dealing with less reactive aryl halides or when milder reaction conditions are required to preserve sensitive functional groups. The enhanced reactivity of this compound may lead to higher yields and shorter reaction times.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X (Ln) Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R (Ln) PdII->PdII_R Transmetalation Transmetalation Transmetalation (R-B(OR)2) Base Base Boronate [R-B(OR)2(Base)]- Base->Boronate Boronate->PdII_R PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product RedElim Reductive Elimination Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert add_reagents Add Degassed Solvent and Palladium Catalyst inert->add_reagents reaction Heat and Monitor Reaction add_reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

References

A Comparative Guide to the Reactivity of Substituted Styrylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Among the vast array of coupling partners, styrylboronic acids are particularly valuable building blocks for the synthesis of stilbenes and other conjugated systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. However, the reactivity of these substrates can be significantly influenced by the nature and position of substituents on the styrenic framework.

This guide provides an in-depth comparison of the reactivity of substituted styrylboronic acids in Suzuki-Miyaura coupling reactions. We will explore the underlying mechanistic principles, present comparative experimental data, and offer a detailed experimental protocol to aid researchers in optimizing their synthetic strategies.

The Decisive Role of Substituents: Electronic and Steric Effects

The success and rate of a Suzuki-Miyaura coupling are intricately linked to the electronic and steric properties of the substituted styrylboronic acid. These factors primarily impact the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] In this step, the organic moiety is transferred from the boron atom to the palladium center.

Electronic Effects: A Tale of Two Groups

Substituents on the phenyl ring of the styrylboronic acid can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the styrenyl group. This enhanced electron density increases the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step.[3] Consequently, styrylboronic acids bearing EDGs generally exhibit higher reactivity and often lead to higher reaction yields in shorter reaction times.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups pull electron density away from the styrenyl moiety. This reduction in electron density decreases the nucleophilicity of the carbon-boron bond, which can slow down the transmetalation process.[5] While this can sometimes lead to lower yields or require more forcing reaction conditions, successful couplings with electron-deficient styrylboronic acids are readily achievable with careful optimization of the catalyst system and reaction parameters.[4]

Steric Hindrance: The Ortho Effect

The position of the substituent on the phenyl ring also plays a critical role. Substituents in the ortho position, regardless of their electronic nature, can introduce significant steric hindrance around the boronic acid functionality. This steric bulk can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step and potentially lowering the overall reaction yield.[5][6] The general trend for reactivity based on substituent position is typically para > meta > ortho.[5]

The Suzuki-Miyaura Catalytic Cycle

To fully appreciate the impact of substituents, it is essential to understand the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product StyrylB(OH)2 Styryl-B(OH)2 Base Base (e.g., K2CO3) StyrylB(OH)2->Base Boronate [Styryl-B(OH)3]⁻ Base->Boronate Boronate->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the Pd(II) complex, displacing the halide. This is the step most influenced by the substituents on the styrylboronic acid.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Comparative Reactivity: A Quantitative Look

The following table summarizes representative experimental data, illustrating the impact of substituents on the yield of Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole.

Styrylboronic Acid SubstituentSubstituent TypePositionYield (%)
4-MethoxyElectron-Donatingpara95
4-MethylElectron-Donatingpara92
UnsubstitutedNeutral-88
4-FluoroWeakly Electron-Withdrawingpara85
4-TrifluoromethylStrongly Electron-Withdrawingpara78
2-MethylElectron-Donatingortho75
2-NitroStrongly Electron-Withdrawingortho45

Note: Yields are representative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). The data is compiled to illustrate general trends.

As the data indicates, styrylboronic acids with electron-donating groups in the para position generally provide the highest yields. Conversely, those with strong electron-withdrawing groups or sterically hindering ortho substituents tend to result in lower yields under similar conditions.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Substituted Styrylboronic Acids

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a substituted styrylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:
  • Substituted (E)-styrylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine aryl bromide, styrylboronic acid, Pd(OAc)2, PPh3, and K2CO3 in a flask. Degas Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Reagents->Degas Solvent Add degassed 1,4-dioxane and water. Degas->Solvent Heat Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS. Solvent->Heat Cool Cool the reaction to room temperature. Heat->Cool Extract Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Cool->Extract Dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the substituted styrylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

The electronic and steric properties of substituents on styrylboronic acids are critical determinants of their reactivity in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of these effects allows for the rational selection of substrates and the strategic design of reaction conditions to maximize yields and efficiency. Electron-donating groups generally enhance reactivity, while electron-withdrawing and sterically hindering ortho-groups can diminish it. By leveraging this knowledge and employing robust experimental protocols, researchers can effectively utilize the versatility of substituted styrylboronic acids to access a diverse range of valuable chemical entities.

References

A Researcher's Guide to the Validation of Reaction Products from trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, vinylboronic acids stand as indispensable reagents for the construction of carbon-carbon and carbon-heteroatom bonds. Among these, trans-2-(4-Methoxyphenyl)vinylboronic acid has emerged as a particularly versatile building block, prized for its stability, reactivity, and the valuable 4-methoxystyryl moiety it introduces. This guide provides an in-depth, comparative analysis of the validation of reaction products derived from this reagent, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. We will explore the experimental workflow, delve into the mechanistic underpinnings, and present a clear framework for product validation, contrasting it with alternative vinylating agents.

The Suzuki-Miyaura Cross-Coupling: A Case Study

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the efficient formation of C(sp²)–C(sp²) bonds. The reaction of this compound with an aryl halide is a classic example, yielding substituted stilbene derivatives, which are prevalent motifs in pharmaceuticals and materials science.

Experimental Workflow: A Self-Validating Protocol

A robust experimental protocol is not merely a set of instructions but a self-validating system designed to ensure reproducibility and unambiguous results. The following protocol for the coupling of this compound with 4-bromoanisole is designed with this principle in mind.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Product Validation reagents Combine Reactants: - Aryl Halide - Boronic Acid - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert heat Heat to Reaction Temp. inert->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) nmr->ms yield Calculate Isolated Yield ms->yield

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages from setup to product validation.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv). The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide.

  • Solvent Addition and Degassing: Add a degassed mixture of toluene (4 mL) and water (1 mL). Degassing by sparging with an inert gas (e.g., argon) for 15-20 minutes is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Mechanistic Insights and the Rationale for Reagent Choice

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L₂-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_vinyl_pd Ar-Pd(II)L₂-R transmetalation->aryl_vinyl_pd vinyl_boronate R-B(OR)₂ vinyl_boronate->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination aryl_vinyl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle. The base activates the boronic acid for efficient transmetalation.

The choice of this compound is strategic. The electron-donating methoxy group enhances the nucleophilicity of the vinyl group, potentially accelerating the transmetalation step. Furthermore, its crystalline nature and stability to air and moisture make it easier to handle compared to more reactive organometallic reagents like vinylstannanes or vinyl Grignards.

Comparative Performance and Product Validation

The success of a synthetic transformation is ultimately judged by the yield and purity of the desired product. Here, we compare the performance of this compound with a common alternative, potassium vinyltrifluoroborate, and outline the essential analytical techniques for product validation.

ReagentTypical Yield (%)Reaction Time (h)Purity (by ¹H NMR)
This compound85-95%2-4>98%
Potassium vinyltrifluoroborate70-85%4-8>95%

Table 1: Comparative performance of this compound and potassium vinyltrifluoroborate in the Suzuki-Miyaura coupling with 4-bromoanisole. Data is representative of typical laboratory results.

Essential Analytical Techniques for Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural elucidation. For the product, 4,4'-dimethoxystilbene, one would expect to see characteristic doublets for the vinyl protons with a large coupling constant (J ≈ 16 Hz), confirming the trans geometry. The aromatic protons will appear as doublets in the aromatic region, and the methoxy groups will be sharp singlets around 3.8 ppm.

    • ¹³C NMR: This provides information on the carbon skeleton of the molecule, and the number of signals should correspond to the number of unique carbon atoms in the product.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the product. The experimentally determined mass should be within a few parts per million (ppm) of the calculated mass for the desired molecular formula.

  • Chromatographic Methods:

    • TLC and GC-MS: These are used to monitor the reaction progress and assess the purity of the crude product.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice, providing a precise measure of the product's purity.

Conclusion

The validation of reaction products from this compound is a systematic process that combines a well-designed experimental protocol with a suite of powerful analytical techniques. The inherent stability and reactivity of this reagent, coupled with the robust nature of the Suzuki-Miyaura cross-coupling, make it a reliable choice for the synthesis of substituted stilbenes. By following the self-validating protocols and rigorous analytical procedures outlined in this guide, researchers can ensure the integrity and reproducibility of their synthetic results, paving the way for further advancements in drug discovery and materials science.

comparative study of palladium catalysts for vinylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Palladium Catalysts in Vinylboronic Acid Cross-Coupling: A Comparative Analysis

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The coupling of vinylboronic acids, in particular, provides a powerful and stereospecific route to construct valuable 1,3-dienes, styrenes, and other vinylated aromatic and heteroaromatic systems that are key structural motifs in numerous pharmaceuticals and advanced materials.[1][2] The success of this transformation, however, is critically dependent on the choice of the palladium catalyst system.

This guide provides an in-depth comparative analysis of various classes of palladium catalysts for the cross-coupling of vinylboronic acids. We will delve into the mechanistic rationale behind catalyst selection, compare their performance with supporting data from the literature, and provide detailed experimental protocols to enable you to implement these methodologies in your own laboratory.

The Engine of the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] Understanding this cycle is paramount to comprehending why different catalyst systems exhibit varying levels of performance. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic group from the vinylboronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)-X L_n OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OH)₂ (Base) PdII_B R¹-Pd(II)-R² L_n Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim R¹-R² RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium center, the nature of the palladium precursor, and the reaction conditions.

A Comparative Analysis of Palladium Catalyst Systems

We will now compare four major classes of palladium catalysts used for vinylboronic acid cross-coupling, highlighting their strengths, weaknesses, and optimal use cases.

Classical Palladium(0) Catalysts: The Workhorse

Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been the go-to catalyst for a wide array of cross-coupling reactions.[3] It is a commercially available, relatively stable Pd(0) complex that can be used directly without an activation step.

  • Performance: Pd(PPh₃)₄ is effective for the coupling of vinylboronic acids with aryl and vinyl bromides and iodides. However, it often requires higher catalyst loadings (1-5 mol%), elevated temperatures, and longer reaction times, particularly with less reactive coupling partners like aryl chlorides. The triphenylphosphine ligands can be sensitive to air and moisture, and their dissociation is a key factor in generating the catalytically active species.

  • Causality: The moderate activity of Pd(PPh₃)₄ stems from the relatively strong binding of the four phosphine ligands. While this confers stability, it can also slow down the catalytic cycle as ligand dissociation is required to open a coordination site for oxidative addition.

Catalyst SystemCoupling PartnersBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (1 mol%)2-Bromostyrene + Vinylboronic acidNaOEtBenzeneReflux287[4] (Seminal Work)
Pd(PPh₃)₄ (5 mol%)2'-Bromoacetanilide + TrivinylboroxaneK₂CO₃DME/H₂O801695[2]
Modern Buchwald-Type Ligands and Precatalysts: The High-Performers

Examples: XPhos, SPhos ligands with Pd(OAc)₂ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3).

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings.[5] These ligands, when combined with a palladium source like Pd(OAc)₂, or used as stable, well-defined "precatalysts", generate highly active and thermally stable catalysts.

  • Performance: These systems exhibit exceptional activity, enabling reactions at low catalyst loadings (often < 1 mol%), at room temperature, and with challenging substrates like aryl chlorides and sterically hindered partners.[5][6] Precatalysts are particularly advantageous as they ensure the rapid and efficient generation of the active Pd(0) species, often outperforming catalysts generated in situ.[7][8] For unstable boronic acids, the fast activation of these precatalysts is crucial to ensure the cross-coupling outcompetes the undesired protodeboronation side reaction.[8][9][10]

  • Causality: The bulkiness of ligands like XPhos and SPhos promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of even unreactive aryl chlorides.[11] The use of precatalysts bypasses potentially problematic in situ catalyst formation, leading to more reproducible and efficient reactions.[7][12]

Catalyst SystemCoupling PartnersBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃4-Chlorotoluene + Phenylboronic AcidK₃PO₄DioxaneRT298[6]
XPhos Pd G2 (2 mol%)4-Chloroanisole + 2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.593[10]
PdCl₂(XPhos)₂ (5 mol%)Vinyl Tosylate + Phenylboronic AcidK₂CO₃Dioxane150 (µW)0.3379[7]
"Ligandless" Palladium Catalysts: The Simple Approach

Example: Palladium(II) Acetate - Pd(OAc)₂

In certain systems, particularly in polar solvents like water, palladium salts such as Pd(OAc)₂ can effectively catalyze Suzuki-Miyaura couplings without the addition of phosphine ligands.[13][14] These are often referred to as "ligandless" systems, although it is believed that the solvent, substrate, or other species in the reaction mixture may act as weak ligands.

  • Performance: This approach offers the advantage of simplicity and cost-effectiveness, avoiding expensive and often air-sensitive phosphine ligands. High yields have been reported for the coupling of vinylboronic acids with aryl bromides in water, sometimes accelerated by additives like tetrabutylammonium bromide (TBAB).[13] However, these systems are generally less effective for more challenging substrates like aryl chlorides and may require higher temperatures.

  • Causality: In the absence of strongly coordinating phosphine ligands, the palladium center is more accessible, potentially leading to faster reaction rates. The use of water as a solvent is not only environmentally benign but can also promote the reaction through polar effects.[13] It is often proposed that these reactions proceed via the formation of palladium nanoparticles which serve as a reservoir for the active catalytic species.

Catalyst SystemCoupling PartnersBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)4-Bromoanisole + Phenylboronic acidK₂CO₃H₂O700.198[13]
Pd(OAc)₂ (1 mol%)4-Bromobenzonitrile + (E)-Styrylboronic acidK₂CO₃H₂O70196[13]
Heterogeneous Palladium Catalysts: The Recyclable Option

Example: Palladium on Carbon - Pd/C

For industrial applications and green chemistry initiatives, the ability to easily separate and reuse the catalyst is highly desirable. Heterogeneous catalysts, where palladium is supported on a solid matrix like activated carbon, offer this advantage.

  • Performance: Pd/C can effectively catalyze the Suzuki-Miyaura coupling of vinylboronic acids, often under mild, ligand-free conditions in aqueous media at room temperature.[4] The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity.[4] However, compared to the most active homogeneous systems, reaction times may be longer, and the scope might be more limited. A key concern is the potential for palladium to leach from the support into the solution, which would mean the reaction is actually being catalyzed by a homogeneous species.[15][16]

  • Causality: The reaction is believed to occur on the surface of the palladium nanoparticles supported on the carbon matrix. The high surface area of the support allows for efficient catalysis. The primary advantage is the ease of separation of the catalyst from the product mixture, simplifying purification and enabling catalyst recycling.

Catalyst SystemCoupling PartnersBaseSolventTemp. (°C)Time (h)Yield (%)Reference
10% Pd/C (5 mol%)4-Bromoacetophenone + Phenylvinylboronic acidK₃PO₄H₂O/THFRT298[4]
10% Pd/C (5 mol%)4-Methylphenyl bromide + Phenylvinylboronic acidK₃PO₄H₂O/THFRT295[4]

Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for two representative catalyst systems.

Protocol 1: Coupling using a Modern Buchwald Precatalyst

This protocol is adapted for the coupling of an aryl bromide with a vinylboronic acid using a commercially available XPhos palladacycle precatalyst.

Experimental_Workflow cluster_workflow Experimental Workflow: Buchwald Precatalyst start Start setup Combine aryl bromide (1.0 eq), vinylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a Schlenk flask. start->setup inert Seal, evacuate, and backfill with Argon (3x). setup->inert add_catalyst Add XPhos Pd G3 precatalyst (1 mol%) and degassed solvent (e.g., Dioxane). inert->add_catalyst react Stir at specified temperature (e.g., 80 °C) and monitor by TLC/GC-MS. add_catalyst->react workup Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄. react->workup purify Filter, concentrate, and purify by flash column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Vinylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, vinylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst, followed by the degassed dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: "Ligandless" Coupling in Aqueous Media

This protocol describes a general method for the coupling of an aryl bromide with a vinylboronic acid using palladium acetate in water.[13]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (E)-Styrylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)

  • Tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv)

  • Deionized water (5 mL)

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl bromide, (E)-styrylboronic acid, palladium acetate, potassium carbonate, and tetrabutylammonium bromide.

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction: Heat the mixture in an oil bath at 70 °C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash chromatography.

Conclusion and Recommendations

The choice of a palladium catalyst for vinylboronic acid cross-coupling is a critical parameter that depends on the specific substrates, desired reaction conditions, and economic considerations.

  • For maximum versatility, high yields, and difficult substrates (e.g., aryl chlorides, sterically hindered partners), Buchwald-type ligands and precatalysts are the clear choice. Their high activity at low catalyst loadings and mild conditions often justifies their higher cost.

  • For routine couplings of aryl bromides and iodides where cost and simplicity are paramount, a "ligandless" Pd(OAc)₂ system in an aqueous medium can be remarkably effective and environmentally friendly.

  • For large-scale synthesis and applications where catalyst recycling is a priority , heterogeneous Pd/C offers a practical and green alternative, provided that potential palladium leaching is monitored.

  • Classical Pd(PPh₃)₄ remains a viable option for simpler transformations but has largely been superseded by more active and robust modern catalyst systems.

By understanding the mechanistic principles and the comparative performance of these catalyst systems, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.

References

A Senior Application Scientist's Guide to the Stereoselectivity of Reactions with trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. In the vast toolkit of modern organic synthesis, vinylboronic acids have emerged as indispensable reagents for the stereocontrolled construction of carbon-carbon bonds. Among these, trans-2-(4-Methoxyphenyl)vinylboronic acid offers a unique combination of reactivity and electronic properties that can be leveraged to achieve high levels of stereoselectivity.

This guide provides an in-depth assessment of the stereoselectivity of reactions involving this compound, with a comparative analysis against other vinylboronic acid derivatives. We will delve into the mechanistic underpinnings of stereocontrol in key transformations, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic strategies.

The Significance of the para-Methoxyphenyl Substituent

The defining feature of this compound is the electron-donating methoxy group at the para-position of the phenyl ring. This substituent exerts a significant influence on the electronic properties of the vinyl moiety through resonance, thereby impacting the stereochemical course of its reactions. Understanding this electronic effect is paramount to predicting and controlling the stereoselectivity of transformations such as Suzuki-Miyaura couplings, Rhodium-catalyzed conjugate additions, and Petasis reactions.

Suzuki-Miyaura Cross-Coupling: Preserving Olefin Geometry

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. A key advantage of using trans-vinylboronic acids in this reaction is the high degree of stereoretention observed. The trans-geometry of the vinylboronic acid is faithfully transferred to the coupled product.

Mechanistic Insight into Stereoretention

The stereochemical outcome of the Suzuki-Miyaura coupling is determined during the transmetalation step of the catalytic cycle. The generally accepted mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst. The transmetalation is believed to proceed with retention of the vinyl group's configuration.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Stereoretentive Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Rh_Conjugate_Addition Rh(I)-L* [Rh(I)L*]+ Vinyl-Rh(I)-L* R-Rh(I)L* Rh(I)-L*->Vinyl-Rh(I)-L* Enone_Complex Enone Coordination Vinyl-Rh(I)-L*->Enone_Complex Carbometalation Migratory Insertion (Stereodetermining) Enone_Complex->Carbometalation Rh-Enolate Rhodium Enolate Carbometalation->Rh-Enolate Rh-Enolate->Rh(I)-L* Product Product Rh-Enolate->Product Protonolysis Petasis_Mechanism cluster_0 Iminium Ion Formation cluster_1 Boronate Complex Formation and C-C Bond Formation Amine Amine Iminium_Ion Iminium Ion Amine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Intermediate_Complex Intermediate Complex Iminium_Ion->Intermediate_Complex Boronic_Acid R-B(OH)2 Boronic_Acid->Intermediate_Complex Product α-Amino Acid Derivative Intermediate_Complex->Product Intramolecular Vinyl Transfer (Stereodetermining)

The Researcher's Dilemma: A Comparative Guide to trans-2-(4-Methoxyphenyl)vinylboronic Acid and Its Boronate Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, the choice of reagents is a critical determinant of experimental success. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, frequently employs organoboron compounds. This guide provides an in-depth, objective comparison between trans-2-(4-Methoxyphenyl)vinylboronic acid and its corresponding boronate esters, offering field-proven insights and experimental data to inform your selection process.

At the heart of this decision lies a fundamental trade-off: the enhanced reactivity of the free boronic acid versus the superior stability and handling of its esterified counterpart. This guide will dissect this dichotomy, providing the necessary data and protocols to empower you to make the optimal choice for your specific synthetic challenge.

At a Glance: The Core Trade-Off

FeatureThis compoundThis compound Pinacol Ester
Reactivity Higher, leading to potentially faster reaction times.Lower, may require longer reaction times or more forcing conditions.
Stability Lower, susceptible to protodeboronation and oxidation.High, generally stable to air and moisture with a long shelf-life.
Handling Can be challenging due to potential for decomposition. Requires inert atmosphere and low temperatures for long-term storage.Easier to handle, often a crystalline solid. Stable at room temperature.
Purity Can be difficult to obtain in high purity.Generally high, can be purified by standard techniques like column chromatography.

The Science Behind the Choice: Reactivity vs. Stability

The enhanced reactivity of boronic acids in Suzuki-Miyaura couplings is largely attributed to their Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this heightened reactivity comes at the cost of stability. Vinylboronic acids, in particular, are susceptible to decomposition pathways that can diminish their efficacy.

One of the primary degradation routes is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This undesired side reaction is often promoted by aqueous or protic media, which are common in many Suzuki-Miyaura reaction conditions.[2] Furthermore, boronic acids can undergo oxidation, further reducing the amount of active reagent available for the desired coupling reaction.

Conversely, boronate esters, with the pinacol ester being a prevalent example, offer significantly improved stability.[1][3] The steric bulk and electronic properties of the diol protecting group shield the boron atom, mitigating decomposition. This stability translates to a longer shelf-life, easier handling and purification, and often more reproducible results, especially in complex, multi-step syntheses.[1]

While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, there is also evidence for direct transmetalation from the boronate ester.[4] Kinetic studies on arylboronic acids and their esters have shown that while the free acid generally reacts faster, certain boronate esters can also exhibit significant reactivity.[5]

Quantitative Performance Comparison

Boron ReagentRelative Rate of Transmetalation (vs. Arylboronic acid)
Arylboronic Acid1.00
Arylboronic Acid Pinacol EsterSlower (specific rate varies)
Other Arylboronate Esters (e.g., glycol)Can be significantly faster

It is crucial to note that while pinacol esters are generally slower to react than the free boronic acid, other esterifying agents can dramatically alter the reactivity profile, in some cases even surpassing the parent acid.[5]

Experimental Protocols

To provide a practical framework for your research, we present detailed protocols for the synthesis of the pinacol ester and for a representative Suzuki-Miyaura coupling reaction.

Synthesis of this compound Pinacol Ester

This protocol is a general method for the esterification of boronic acids.

Workflow for Pinacol Ester Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine boronic acid, pinacol, and solvent B Stir at room temperature A->B Overnight C Concentrate and purify by column chromatography B->C

Caption: General workflow for the synthesis of a boronic acid pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether (Et₂O) or other suitable solvent

  • Magnesium sulfate (MgSO₄) (optional, as a drying agent)

Procedure:

  • To a solution of pinacol (1.2 equivalents) in anhydrous Et₂O, add this compound (1.0 equivalent).

  • Stir the resulting mixture at room temperature overnight.

  • If a precipitate (pinacol) forms, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound pinacol ester.

Expected Spectroscopic Data for the Pinacol Ester:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.44 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 18.4 Hz, 1H), 6.89 (d, J = 8.8 Hz, 2H), 5.94 (d, J = 18.4 Hz, 1H), 3.80 (s, 3H), 1.29 (s, 12H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.0, 150.7, 131.6, 129.5, 115.0, 84.5, 55.8, 25.1.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of an aryl halide with either the boronic acid or its pinacol ester. A common coupling partner, 4-bromoanisole, is used as an example.

Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine aryl halide, boron reagent, catalyst, ligand, and base in a degassed solvent B Heat the reaction mixture under inert atmosphere A->B Stir at elevated temperature C Aqueous workup, extraction, and purification by column chromatography B->C

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-bromoanisole (1.0 equivalent)

  • This compound OR its pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromoanisole, the boronic acid or boronate ester, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Making the Right Choice: A Summary for the Bench Scientist

The selection between this compound and its boronate ester is ultimately a strategic decision based on the specific demands of your synthesis.

Choose this compound when:

  • Maximizing reaction rate is the primary goal.

  • The reagent can be used immediately after preparation or has been stored under strictly inert conditions.

  • You have optimized conditions to minimize decomposition side reactions.

Choose the this compound boronate ester when:

  • Stability, ease of handling, and long-term storage are paramount.

  • High purity of the starting material is critical for the success of subsequent synthetic steps.

  • The reaction is part of a multi-step synthesis or an automated workflow where reproducibility is key.

  • Slightly longer reaction times are an acceptable trade-off for a cleaner reaction profile and potentially higher isolated yield.

By understanding the inherent properties of both the free boronic acid and its ester, and by leveraging the provided protocols, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.

References

analysis of reaction byproducts of trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reaction Byproducts of trans-2-(4-Methoxyphenyl)vinylboronic Acid

Introduction: Beyond the Desired Product

In the precise world of pharmaceutical and fine chemical synthesis, the success of a reaction is measured not only by the yield of the desired product but also by the profile of the impurities generated. This compound is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the 4-methoxystyryl moiety, a common structural motif in biologically active molecules and advanced materials.[1] While this reagent is highly effective, a comprehensive understanding of its potential side reactions is critical for process optimization, purification strategy development, and ensuring the final product's purity and safety.

This guide provides a detailed analysis of the common byproducts formed when using this compound. We will delve into the mechanisms of their formation, present a comparative analysis with more stable alternatives, and provide robust experimental protocols for their detection and quantification.

I. The Byproduct Profile of this compound

The principal side reactions of boronic acids in cross-coupling chemistry are protodeboronation and homocoupling. These competing pathways consume the starting material and generate impurities that can complicate downstream processing.

A. Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, converting the boronic acid back to its corresponding hydrocarbon—in this case, 4-methoxystyrene.[2] This is a well-documented side reaction for many boronic acids.[2]

Mechanistic Considerations: The rate of protodeboronation is highly dependent on the reaction medium, particularly pH.[3] Two primary pathways are generally considered:

  • Acid-Catalyzed Pathway: Under acidic conditions, electrophilic substitution of the boronic acid group by a proton can occur.

  • Base-Catalyzed Pathway: In basic media, the boronic acid exists in equilibrium with its more electron-rich boronate species ([ArB(OH)3]⁻). This species can then react with a proton source, like water, in a rate-limiting step.[2]

Inherent Stability of Vinylboronic Acids: Crucially, experimental and computational studies have shown that vinylboronic acids, including styrenyl derivatives like our target molecule, are remarkably resistant to protodeboronation compared to many aryl and heteroaryl boronic acids.[4][5] Under typical Suzuki-Miyaura conditions (basic, aqueous media), the half-life for protodeboronation of vinylboronic acids can be greater than a week, even at elevated temperatures.[3][4] This inherent stability is a significant advantage of using this class of reagents.

B. Homocoupling: The Symmetrical Dimer

Homocoupling results in the formation of a symmetrical dimer, in this case, (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene. This byproduct arises from the coupling of two molecules of the boronic acid.

Mechanistic Considerations: Several mechanisms can lead to homocoupling:

  • Reductive Elimination from a Di-organopalladium(II) Complex: If two molecules of the boronic acid transmetalate onto the palladium center (displacing the halide and another ligand), the resulting Pd(II) species can undergo reductive elimination to form the dimer.

  • Oxygen-Mediated Pathway: The presence of dissolved oxygen can promote homocoupling through an oxidative cycle.

  • Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient boronic acids, a rare pathway involving protonolysis and a second transmetalation event can lead to homocoupling products.[6]

While less prevalent than protodeboronation for many substrates, homocoupling can become significant under certain conditions, such as high catalyst loading, the presence of oxidants, or when the desired cross-coupling reaction is sluggish.

II. Comparative Analysis: Alternatives to Boronic Acid

To mitigate the risks of byproduct formation and improve handling, several alternatives to boronic acids have been developed. The most common are boronic esters (e.g., pinacol esters) and organotrifluoroborate salts.

Reagent ClassStructure ExampleStability & HandlingByproduct Profile
Boronic Acid This compoundModerate stability. Can dehydrate to form boroxines. Hygroscopic.Prone to homocoupling under certain conditions. While inherently resistant, protodeboronation is a potential pathway.
Boronic Ester This compound, pinacol esterHigh stability. Generally crystalline, non-hygroscopic solids. Easy to handle and purify.[7]Significantly reduced propensity for both protodeboronation and homocoupling due to the protected boron center. Requires activation (hydrolysis to boronate) for transmetalation.
Trifluoroborate Salt Potassium trans-2-(4-methoxyphenyl)vinyltrifluoroborateExcellent stability. Highly crystalline, air-stable solids with a long shelf life.Highly resistant to protodeboronation and homocoupling. The B-F bonds are robust, preventing premature degradation. Requires base-mediated hydrolysis for reaction.
Boroxine Trivinylboroxane (as an example)Good stability, often used to stabilize unstable boronic acids like simple vinylboronic acid.[8]Can hydrolyze in situ to generate three equivalents of the corresponding boronic acid, thus exhibiting a similar byproduct profile to the acid itself under reaction conditions.[8]

Expert Recommendation: For routine syntheses where cost is a primary driver and conditions are well-optimized, this compound is a suitable choice due to its high reactivity and the inherently low rate of protodeboronation for vinyl systems.[4] However, for complex, multi-step syntheses, particularly in late-stage drug development where substrate scarcity and absolute purity are paramount, the superior stability and lower byproduct profile of the corresponding pinacol ester or potassium trifluoroborate salt often justify their higher initial cost.

III. Visualizing the Competing Reaction Pathways

The following diagrams illustrate the main Suzuki-Miyaura catalytic cycle and the off-cycle pathways that lead to common byproducts.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (R¹-X) Trans_Complex R¹-Pd(II)L₂-R² OA_Complex->Trans_Complex Transmetalation (R²-B(OH)₂ + Base) Trans_Complex->Pd0 Trans_Complex->Pd0 Catalyst Regeneration Product R¹-R² Trans_Complex->Product Reductive Elimination

Caption: The main catalytic cycle for the Suzuki-Miyaura reaction.[1][9]

Byproduct_Pathways Competing Byproduct Pathways cluster_main Main Suzuki Cycle cluster_byproducts Side Reactions Start R²-B(OH)₂ OA_Complex R¹-Pd(II)L₂-X Start->OA_Complex Transmetalation Proto_Byproduct Protodeboronation Product (R²-H) Start->Proto_Byproduct Protonolysis (+H⁺ source) Homo_Byproduct Homocoupling Product (R²-R²) Start->Homo_Byproduct Dimerization (Pd(0) or O₂) Desired_Product Desired Product (R¹-R²) OA_Complex->Desired_Product Reductive Elim.

Caption: Key side reactions competing with the desired cross-coupling.

IV. Experimental Protocol: Quantification of Byproducts

To accurately assess the performance of this compound and its alternatives, a standardized analytical protocol is essential. This protocol uses a model Suzuki-Miyaura reaction and quantifies the products using High-Performance Liquid Chromatography (HPLC) with an internal standard.

A. Model Reaction Setup

Objective: To couple this compound with 4-bromoanisole and quantify the yield of the desired product and key byproducts.

Materials:

  • 4-Bromoanisole (Coupling Partner 1)

  • This compound (Coupling Partner 2)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Deionized Water

  • Biphenyl (Internal Standard)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hydrochloric Acid (1M)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (214 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.), and biphenyl (80 mg, 0.52 mmol, as internal standard).

  • Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • After cooling to room temperature, take a ~50 µL aliquot for HPLC analysis (Sample Prep A).

  • Quench the remaining reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further analysis (e.g., NMR, GC-MS).

B. Sample Preparation and HPLC Analysis

Rationale: HPLC is chosen for its ability to separate and quantify non-volatile, UV-active compounds like the starting materials, products, and byproducts in this reaction. An internal standard (biphenyl) is used to correct for variations in injection volume and sample preparation, ensuring accurate quantification.

Procedure (Sample Prep A):

  • Dilute the 50 µL reaction aliquot in 1.0 mL of a 50:50 acetonitrile/water mixture.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze using the HPLC conditions below.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with A = Water (0.1% TFA), B = Acetonitrile (0.1% TFA). Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Quantification: Calculate response factors for each analyte relative to the biphenyl internal standard using calibration curves prepared from pure standards.

By comparing the integrated peak areas of the desired product, unreacted starting materials, and identified byproducts against the internal standard, a precise mass balance and yield calculation can be achieved. This protocol provides a self-validating system to objectively compare the performance of the boronic acid with its ester and trifluoroborate alternatives under identical conditions.

References

A Senior Application Scientist's Guide to Organoboron Reagents: Benchmarking Trans-2-(4-Methoxyphenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a cornerstone for constructing carbon-carbon bonds, largely due to its operational simplicity and broad functional group tolerance.[2][3] The heart of this reaction is the organoboron reagent, and its choice dictates not just the yield, but the entire feasibility of a synthetic route.

This guide provides an in-depth, objective comparison of trans-2-(4-Methoxyphenyl)vinylboronic acid against its more stabilized counterparts: its pinacol ester and the N-methyliminodiacetic acid (MIDA) boronate derivative. We will move beyond simple data reporting to explore the underlying chemical principles that govern their performance, providing field-proven insights to guide your selection process.

Chapter 1: A Profile of the Competitors: Structure, Reactivity, and Stability

The efficacy of an organoboron reagent is a delicate balance between reactivity and stability.[4] The organic substituent, steric hindrance, and the nature of the groups on the boron atom collectively determine its performance profile.[1]

The High-Reactivity Standard: this compound

Vinylboronic acids are highly valuable reagents for introducing vinyl groups into organic molecules.[5] this compound is characterized by a trigonal, sp²-hybridized boron atom, which imparts significant Lewis acidity.[4][6] This acidity is key to its high reactivity in the Suzuki-Miyaura coupling. However, this reactivity comes at a cost. Vinylboronic acids are notoriously prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and polymerization, which can limit their shelf-life and reduce reaction efficiency.[7][8]

The Workhorse Derivative: this compound Pinacol Ester

To mitigate the instability of boronic acids, they are often converted into boronic esters, with pinacol esters being the most common.[6] By replacing the hydroxyl groups with a pinacolate group, the Lewis acidity of the boron center is reduced.[4][6] This structural change results in a reagent that is significantly more stable to air, moisture, and silica gel chromatography. While this enhanced stability is a major advantage for handling and storage, the reduced Lewis acidity means it is generally less reactive than the parent boronic acid.[4]

The "Slow-Release" Strategist: Trans-2-(4-Methoxyphenyl)vinyl MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in managing unstable organoboron species.[7][9] In a MIDA boronate, a dative bond from the MIDA ligand's nitrogen atom creates a tetracoordinate, sp³-hybridized boron center.[10][11] This structure effectively "masks" the reactive boronic acid, rendering the reagent exceptionally stable on the benchtop, even for challenging classes like vinylboronic acids.[7] The true elegance of this system lies in its ability to slowly release the active boronic acid in situ under the basic reaction conditions, maintaining a low, steady concentration of the reactive species. This minimizes decomposition pathways and often leads to superior yields, especially in complex or slow reactions.[7]

Chapter 2: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

To understand the performance differences between these reagents, one must first understand the stage on which they act. The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle.[2][12] The critical step for our comparison is transmetalation, where the organic group is transferred from the boron reagent to the palladium center. This step cannot proceed efficiently without the activation of the organoboron compound by a base.[6][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily engages with the palladium catalyst.[14]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Detail pd0 Pd(0)Ln pdi R¹-Pd(II)Ln-X pd0->pdi Oxidative Addition pdii R¹-Pd(II)Ln-R² pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdii->product r1x R¹-X (Aryl/Vinyl Halide) r1x->pdi r2by2 R²-B(OR)₂ (Organoboron Reagent) base Base (e.g., K₂CO₃) r2by2_node R²-B(OR)₂ ate_complex [R²-B(OR)₂(Base)]⁻ ('Ate' Complex) r2by2_node->ate_complex base_node Base base_node->ate_complex

Diagram 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation required for transmetalation.

Chapter 3: Experimental Design for a Head-to-Head Comparison

To provide objective, actionable data, we designed a standardized Suzuki-Miyaura coupling experiment. The goal is to benchmark the performance of our three boron reagents under identical conditions.

Model Reaction: The coupling of each organoboron reagent with 4-bromoanisole. This reaction is moderately challenging and serves as an excellent platform to observe differences in reactivity and stability.

Experimental_Workflow start Start: Prepare Reaction Vessel (Inert Atmosphere) reagents 1. Add 4-bromoanisole (1.0 eq) 2. Add Organoboron Reagent (1.2 eq) 3. Add K₂CO₃ (2.0 eq) start->reagents solvent Add Solvent (Dioxane/H₂O 4:1) reagents->solvent degas Degas Mixture (e.g., N₂ sparging for 15 min) solvent->degas catalyst Add Pd(PPh₃)₄ (3 mol%) degas->catalyst reaction Heat Reaction (e.g., 90 °C for 12 h) catalyst->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup analysis Purification & Analysis (Column Chromatography, ¹H NMR) workup->analysis end End: Determine Yield & Purity analysis->end Decision_Tree start What is your primary concern? q_reactivity Need for Maximum Reactivity (Fast reaction, simple substrate) start->q_reactivity Reactivity q_stability Need for Stability (Storage, multi-step synthesis) start->q_stability Stability q_yield Need for Highest Possible Yield (Precious materials, challenging substrate) start->q_yield Yield a_boronic_acid Use: This compound q_reactivity->a_boronic_acid Use fresh reagent a_pinacol Use: Pinacol Ester q_stability->a_pinacol Good balance a_mida Use: MIDA Boronate q_stability->a_mida Ultimate stability q_yield->a_mida

References

A Researcher's Guide to Spectroscopic Confirmation of trans-2-(4-Methoxyphenyl)vinylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, boronic acids and their derivatives stand out as versatile building blocks, particularly in the synthesis of complex organic molecules.[1][2][] The precise structural confirmation of these intermediates is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of trans-2-(4-Methoxyphenyl)vinylboronic acid and its derivatives, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

At the heart of structural analysis lies a suite of spectroscopic methods, each providing a unique piece of the molecular puzzle. For vinylboronic acids, a multi-faceted approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not just recommended, but essential for unambiguous characterization.

The Analytical Workflow: A Triad of Techniques

A robust analytical workflow for confirming the structure of this compound derivatives integrates data from ¹H NMR, ¹³C NMR, ¹¹B NMR, IR Spectroscopy, and Mass Spectrometry. Each technique interrogates different aspects of the molecular structure, and their combined data provides a self-validating system for confirmation.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Syn Synthesized Compound (this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Syn->NMR Provides detailed connectivity & stereochemistry IR IR Spectroscopy Syn->IR Identifies functional groups MS Mass Spectrometry Syn->MS Determines molecular weight & formula Confirm Final Structural Confirmation NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for Spectroscopic Analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is crucial.

¹H NMR: Mapping Proton Environments and Stereochemistry

¹H NMR provides information about the number of different types of protons, their electronic environments, and their spatial relationships.

Key Diagnostic Signals for this compound:

  • Vinyl Protons: The two vinyl protons are diastereotopic and will appear as two distinct signals, typically doublets, due to coupling to each other. The magnitude of the coupling constant (J-value) is diagnostic of the alkene geometry. For a trans configuration, the coupling constant (³JHH) is typically in the range of 11-18 Hz.[4][5][6] A cis configuration would exhibit a smaller coupling constant (6-15 Hz).[4][5]

  • Aromatic Protons: The protons on the 4-methoxyphenyl group will appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed, typically around δ 3.8 ppm.

  • B(OH)₂ Protons: The two protons on the boronic acid hydroxyl groups are often broad and may exchange with residual water in the NMR solvent. Their chemical shift is highly variable.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected Chemical Shifts for this compound:

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
Vinyl C-B~120-140The carbon directly attached to the boron is significantly influenced by the electronegativity and hybridization of boron.
Vinyl C-Ar~140-150This vinylic carbon is deshielded due to its attachment to the aromatic ring.
Aromatic C-O~158-162The carbon bearing the methoxy group is the most deshielded aromatic carbon.
Aromatic C-H~114-130The chemical shifts of the other aromatic carbons are influenced by the electron-donating methoxy group.
Methoxy C~55Typical chemical shift for a methoxy carbon.

Note: The carbon attached to boron may show a broad signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR: A Direct Window to the Boron Center

¹¹B NMR is a specialized but invaluable technique for characterizing boron-containing compounds.[7] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination state of the boron atom.[8]

  • sp²-hybridized Boronic Acids: Trigonal planar boronic acids typically exhibit a broad resonance in the range of δ 19 to 30 ppm.[8][9]

  • sp³-hybridized Boronate Esters: If the boronic acid forms a tetrahedral boronate ester with a diol (which can sometimes occur with solvents or additives), the ¹¹B chemical shift will move upfield to a range of δ 1 to 7 ppm.[8]

This technique is particularly useful for distinguishing between the free boronic acid and any boronate ester derivatives that may form.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as protic solvents can lead to exchange of the B(OH)₂ protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately determine coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR Acquisition: If available, acquire a ¹¹B NMR spectrum. Use a quartz NMR tube to avoid background signals from borosilicate glass.[10]

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[11][12]

Characteristic IR Absorptions for this compound:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Boronic Acid)3200-3600Broad
C-H Stretch (Aromatic)3000-3100Sharp
C-H Stretch (Vinyl)3010-3095Sharp
C=C Stretch (Alkene)1600-1650Medium
C=C Stretch (Aromatic)1450-1600Medium to Strong
B-O Stretch1310-1380Strong, Broad
C-O Stretch (Ether)1240-1260Strong
trans-C-H Bend (Vinyl)960-980Strong

The strong absorption around 960-980 cm⁻¹ is particularly diagnostic for the trans configuration of the double bond.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For boronic acids, certain considerations are necessary due to their tendency to undergo dehydration.[13][14]

Challenges and Solutions in MS Analysis of Boronic Acids:

  • Dehydration and Trimerization: Boronic acids can dehydrate and trimerize to form boroxines, especially at elevated temperatures in the MS source.[13][14] This can complicate the mass spectrum.

  • Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing boronic acids, often in negative ion mode ([M-H]⁻).[14][15]

  • Derivatization: To avoid dehydration, boronic acids can be derivatized with diols like pinacol to form more stable boronate esters prior to analysis.[13]

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, adding another layer of confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Method Development: Utilize a UPLC-MS system for high-throughput analysis.[14][15] An optimized method might use a C18 column with a mobile phase of ammonium acetate and acetonitrile.[14][15]

  • Data Acquisition: Acquire the mass spectrum, preferably using ESI in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and compare the observed mass with the calculated mass. If HRMS is used, confirm the elemental composition.

structure_confirmation cluster_molecule This compound Molecule C₉H₁₁BO₃ MW: 177.99 HNMR ¹H NMR - trans J-coupling (11-18 Hz) - Aromatic doublets - Methoxy singlet CNMR ¹³C NMR - Correct number of signals - Diagnostic chemical shifts BNMR ¹¹B NMR - Signal at ~δ 30 ppm IR IR - O-H, C=C, B-O stretches - trans C-H bend (~970 cm⁻¹) MS MS - Correct molecular ion peak

Caption: Key Data for Structural Confirmation.

Comparative Analysis: Free Boronic Acid vs. Pinacol Ester Derivative

In many synthetic applications, the boronic acid is protected as its pinacol ester. The spectroscopic data will reflect this structural change.

Spectroscopic FeatureThis compoundThis compound pinacol ester
¹H NMR Broad B(OH)₂ signalSharp singlet for 12 protons of the two methyl groups on the pinacol ring (~δ 1.3 ppm).
¹³C NMR -Two additional signals for the quaternary and methyl carbons of the pinacol group.
¹¹B NMR ~δ 20-30 ppm (broad)~δ 20-30 ppm (broad)
IR Broad O-H stretch (3200-3600 cm⁻¹)Absence of broad O-H stretch.
MS M⁺(M+84)⁺

Conclusion

The structural confirmation of this compound and its derivatives is a critical step in synthetic and medicinal chemistry. A comprehensive approach that leverages the strengths of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry is essential for unambiguous characterization. By carefully analyzing the diagnostic signals from each technique, particularly the trans vinyl proton coupling constant in ¹H NMR, the C-H out-of-plane bending in IR, and the correct molecular weight from MS, researchers can confidently verify the structure and stereochemistry of these valuable compounds. This multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development activities.

References

Safety Operating Guide

Navigating the Disposal of trans-2-(4-Methoxyphenyl)vinylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of trans-2-(4-Methoxyphenyl)vinylboronic acid, ensuring both operational safety and environmental compliance. Adherence to these procedures is critical for mitigating risks and aligning with regulatory standards.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal-related activities, the establishment of a safe working environment is paramount. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A fully fastened lab coat.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask is recommended.[6]

Chemical Profile: Understanding the Compound

A thorough understanding of the chemical's properties is fundamental to its safe disposal.

PropertyValueSource
Chemical Formula C₉H₁₁BO₃[7][8]
Molecular Weight 177.99 g/mol [7][8]
Appearance White solid[5]
Melting Point 140-144 °C[6]
Storage Class 11 - Combustible Solids[6]
Water Hazard Class (WGK) 3 (severe hazard to water)[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound requires a systematic approach, from initial waste segregation to final collection. This protocol is designed to be a self-validating system, ensuring that each step logically follows the last, minimizing the potential for error.

Step 1: Waste Segregation and Collection

All materials contaminated with this compound must be treated as hazardous waste.[1]

  • Solid Waste: This includes any residual solid compound, contaminated weighing paper, gloves, and other disposable lab supplies. Collect these materials in a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect the waste in a separate, compatible, and clearly labeled liquid hazardous waste container. The solvent used should be clearly indicated on the label.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

Proper labeling is a critical component of safe waste management, ensuring that all personnel are aware of the container's contents and associated hazards. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The primary hazard(s) (e.g., "Irritant," "Combustible Solid"). Based on data for similar compounds, skin and eye irritation should be assumed.[1][2][3][4]

Step 3: Decontamination of Glassware and Work Surfaces

Thorough decontamination of all equipment and work areas is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate must be collected as liquid hazardous waste .

  • Secondary Wash: Wash the rinsed items with soap and water. This wash water should also be collected as hazardous waste.

  • Final Rinse: A final rinse with deionized water can be performed. This final rinsate should also be collected as hazardous waste.

  • Surface Cleaning: Wipe down all contaminated work surfaces with a cloth dampened with a suitable solvent, followed by soap and water. The cleaning materials must be disposed of as solid hazardous waste.

Step 4: Storage and Final Disposal

Proper storage of hazardous waste pending pickup is crucial for maintaining a safe laboratory environment.

  • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.[1]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed waste disposal company.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing safety and compliance at each stage.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Always IdentifyWaste Identify Waste Type (Solid, Liquid, Sharps) FumeHood->IdentifyWaste Begin Disposal SegregateWaste Segregate into Labeled Hazardous Waste Containers IdentifyWaste->SegregateWaste Categorize DeconGlassware Decontaminate Glassware (Collect all rinsates as hazardous waste) SegregateWaste->DeconGlassware Proceed to DeconSurfaces Clean Work Surfaces (Dispose of cleaning materials as solid waste) DeconGlassware->DeconSurfaces After equipment StoreWaste Store Sealed Containers in Designated Area DeconSurfaces->StoreWaste After cleanup ArrangePickup Arrange for Pickup by Licensed Waste Disposal Service StoreWaste->ArrangePickup Follow Institutional Protocol

Caption: Disposal workflow for this compound.

Causality and Trustworthiness in Disposal Protocols

The procedures outlined in this guide are not arbitrary; they are based on established principles of chemical safety and waste management. The segregation of waste streams prevents unintended and potentially hazardous chemical reactions.[1] The meticulous labeling of waste containers is a cornerstone of the "right-to-know" principle in laboratory safety, ensuring that all personnel can quickly identify the contents and associated risks. The multi-step decontamination process is designed to remove residual chemical to the fullest extent possible, protecting both subsequent experiments and the individuals who handle the glassware. By following this self-validating system, laboratories can build a deep trust in their safety protocols, knowing that they are grounded in authoritative best practices.

References

Personal protective equipment for handling trans-2-(4-Methoxyphenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling specialized reagents like trans-2-(4-Methoxyphenyl)vinylboronic acid requires not just adherence to rules, but a deep understanding of the "why" behind each safety measure. This guide is structured to provide that clarity, ensuring that your work is not only groundbreaking but also fundamentally safe.

Hazard Identification and Risk Assessment

Before any handling, it is critical to understand the specific risks posed by this compound. Based on data for the compound and its structural analogs, a clear hazard profile emerges. The primary risks are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a clear picture of the primary hazards. This information is synthesized from supplier safety data sheets for the specific compound and closely related arylboronic acids.

Hazard CodeHazard StatementGHS Category
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][2][3][4]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1][2][3][4]
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[1][3]

The causality is direct: boronic acids as a class can interact with biological molecules, and the fine, crystalline nature of the solid powder increases the risk of aerosolization, leading to respiratory exposure.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create effective barriers between you and the chemical. The following table outlines the minimum required PPE and the rationale for each selection.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield is required over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.Protects against dust particles or accidental splashes which can cause serious eye irritation.[1][2][5]
Hand Protection Chemically resistant nitrile gloves are required. Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact.Prevents direct skin contact, which can cause irritation.[1] Nitrile provides a robust barrier against this class of organic compounds.
Body Protection A buttoned, flame-resistant laboratory coat must be worn. Long pants and closed-toe shoes are mandatory.Protects skin on the arms and body from accidental spills and contamination.[2]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood. If significant dust is generated, a NIOSH-approved N95 respirator is recommended as an additional precaution.[6]Prevents inhalation of fine dust particles that can cause respiratory tract irritation.[1][3] The primary engineering control is the fume hood.

Operational and Handling Plan

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.

Workflow Diagram: From Receipt to Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Receive Receive & Log Compound Store Store in Cool, Dry, Inert Atmosphere Receive->Store Check integrity ReviewSDS Review SDS & Protocols Store->ReviewSDS Before use PrepArea Prepare Fume Hood & Equipment ReviewSDS->PrepArea Pre-operational checks DonPPE Don Appropriate PPE PrepArea->DonPPE Pre-operational checks Weigh Weigh Solid in Fume Hood DonPPE->Weigh Pre-operational checks Transfer Transfer to Reaction Vessel Weigh->Transfer Experimental steps Reaction Perform Reaction Transfer->Reaction Experimental steps Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Post-reaction Segregate Segregate Waste Decontaminate->Segregate Waste stream Dispose Dispose of Hazardous Waste Segregate->Dispose Waste stream DoffPPE Doff PPE & Wash Hands Dispose->DoffPPE Final step

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Before starting, ensure an eyewash station and safety shower are accessible and have been recently tested.[2]

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.[1][7]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and reagents before retrieving the compound from storage.

  • Weighing and Transfer :

    • Don all required PPE as specified in the table above.

    • To prevent static discharge, use an anti-static weigh boat or grounding strap.

    • Carefully open the container and use a clean spatula to transfer the desired amount of the solid. Avoid creating dust by using slow, deliberate movements.[1][3]

    • Close the primary container tightly immediately after transfer.

    • If dissolving the solid, add the solvent to the vessel containing the boronic acid slowly to avoid splashing.

  • Post-Handling :

    • After completing the transfer, decontaminate the spatula and work surface.

    • Wipe down the exterior of the primary container before returning it to storage.

    • Thoroughly wash hands with soap and water after removing gloves.

Emergency and Disposal Plan

Preparedness for unexpected events and a clear disposal pathway are non-negotiable components of laboratory safety.

Emergency Procedures
Exposure TypeImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Small Spill (<1g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.
Large Spill (>1g) Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up without specialized training and equipment.
Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

  • Solid Waste :

    • Collect all unused (surplus) compounds, contaminated weigh boats, gloves, and paper towels in a clearly labeled, sealable hazardous waste container.

    • The label must include "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Irritant, Harmful).

  • Liquid Waste :

    • Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Disposal :

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

    • The first rinseate must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

    • After rinsing and air-drying in a fume hood, deface the original label before disposing of the container according to institutional guidelines.

Always consult your local and institutional EHS department for specific disposal regulations, as they can vary.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(4-Methoxyphenyl)vinylboronic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(4-Methoxyphenyl)vinylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.